molecular formula C7H14N2O3S B117908 1-Ethyl-3-methylimidazolium methanesulfonate CAS No. 145022-45-3

1-Ethyl-3-methylimidazolium methanesulfonate

Cat. No.: B117908
CAS No.: 145022-45-3
M. Wt: 206.27 g/mol
InChI Key: IXLWEDFOKSJYBD-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium methanesulfonate is a useful research compound. Its molecular formula is C7H14N2O3S and its molecular weight is 206.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;methanesulfonate
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InChI

InChI=1S/C6H11N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IXLWEDFOKSJYBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049219
Record name 1-Ethyl-3-methylimidazolium methanesulfonate
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Molecular Weight

206.27 g/mol
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CAS No.

145022-45-3
Record name 1-Ethyl-3-methylimidazolium methanesulfonate
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Record name 1-Ethyl-3-methylimidazolium methanesulfonate
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Record name 1-Ethyl-3-methylimidazolium methanesulfonate
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Record name 1-ethyl-3-methyl-1H-imidazolium methanesulfonate (1:1)
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Foundational & Exploratory

1-Ethyl-3-methylimidazolium methanesulfonate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-3-methylimidazolium Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, often abbreviated as [EMIM][OMs] or [EMIM][MeSO₃], is a room-temperature ionic liquid (RTIL) that has garnered significant interest across various scientific and industrial fields.[1] Its unique combination of properties, including low volatility, good thermal stability, and tunable physicochemical characteristics, makes it a promising candidate for applications ranging from a green solvent in chemical synthesis to an electrolyte in electrochemical devices. This technical guide provides a comprehensive overview of the core chemical properties of [EMIM][OMs], detailed experimental protocols for their measurement, and visualizations to illustrate key relationships and workflows.

Core Physicochemical Properties

The chemical and physical properties of this compound are summarized in the tables below. These values represent a compilation of data from various sources to provide a comparative overview.

General and Thermal Properties
PropertyValueTemperature (°C)Pressure (atm)
Molecular Formula C₇H₁₄N₂O₃S--
Molecular Weight 206.26 g/mol --
CAS Number 145022-45-3--
Appearance Colorless or buff liquidRoom Temperature-
Melting Point 24 °C--
Thermal Conductivity 0.2 W/m/K271
Heat Capacity 397 J/K/mol201

Sources:[1][2][3][4][5]

Density and Viscosity
PropertyValueTemperature (°C)Pressure (atm)
Density 1.24 g/cm³23-
1.24 g/cm³251
Viscosity 135 cP (135 mPa·s)25-
1083.7 mPa·s0-
150.6 mPa·s25.35-

Sources:[1][2][3][4][6]

Electrochemical and Other Properties
PropertyValueTemperature (°C)Pressure (atm)
Electrical Conductivity 3.69 mS/cm30-
0.26 S/m (2.6 mS/cm)251
Refractive Index 1.496 (Na D-line)251
Surface Tension 0.048 N/m30-
Solubility Soluble in water, acetone, and methanol.--

Sources:[1][2][3][4][7][8]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of ionic liquids like [EMIM][OMs].

Density Measurement

The density of ionic liquids is typically measured using an oscillating U-tube densimeter.

Methodology:

  • Calibration: The instrument is calibrated using substances of known density, such as dry air and ultrapure water, at the desired temperature.

  • Sample Preparation: The ionic liquid sample is carefully degassed and dried under vacuum to remove any absorbed water or other volatile impurities, as these can significantly affect density measurements.

  • Measurement: A small, precise volume of the ionic liquid is injected into the oscillating U-tube. The instrument measures the period of oscillation of the tube, which is directly related to the density of the fluid it contains.

  • Temperature Control: The temperature of the sample cell is precisely controlled throughout the measurement, typically with a stability of ±0.01 K, as density is highly temperature-dependent.

  • Data Acquisition: The density is calculated from the oscillation period using the calibration constants. Measurements are typically repeated to ensure reproducibility.

Viscosity Measurement

The viscosity of ionic liquids is commonly determined using a rotational rheometer or a capillary viscometer.

Methodology (Rotational Rheometer):

  • Instrument Setup: A cone-plate or parallel-plate geometry is selected. The instrument is calibrated and the temperature control system is set to the desired measurement temperature.

  • Sample Loading: A small sample of the degassed and dried ionic liquid is placed onto the lower plate. The upper geometry is lowered to the correct gap distance.

  • Shear Rate Application: A controlled shear rate is applied to the sample, and the resulting shear stress is measured. For a Newtonian fluid, the viscosity is the ratio of shear stress to shear rate.

  • Temperature Sweep: To determine the temperature dependence of viscosity, measurements are performed over a range of temperatures, allowing the sample to equilibrate at each setpoint.

  • Data Analysis: The viscosity is reported in Pascal-seconds (Pa·s) or centipoise (cP). The data can be fitted to models such as the Vogel-Fulcher-Tammann (VFT) equation to describe the temperature dependence.

Thermal Stability Analysis (TGA)

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of ionic liquids.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA is programmed with a specific temperature ramp, for example, from room temperature to 600 °C at a heating rate of 10 °C/min. The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.

  • Measurement: The TGA continuously measures the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset decomposition temperature (T_onset) is a key parameter, often determined as the intersection of the baseline tangent and the tangent of the decomposition curve.

Conductivity Measurement

The ionic conductivity is measured using a conductivity meter equipped with a specialized probe.

Methodology:

  • Calibration: The conductivity cell is calibrated using standard solutions of known conductivity (e.g., aqueous KCl solutions).

  • Sample Preparation: The ionic liquid is dried to minimize water content, as water can significantly influence conductivity.

  • Measurement: The conductivity probe is immersed in the ionic liquid sample. The measurement is typically performed in a temperature-controlled environment.

  • AC Impedance: An AC voltage is applied across the electrodes of the probe to avoid polarization effects, and the resulting impedance is measured. The conductivity is then calculated from the cell constant and the measured resistance.

  • Temperature Dependence: Measurements are often repeated at various temperatures to understand the relationship between temperature and ionic conductivity.

Visualizations

Structure-Property Relationship

The following diagram illustrates the relationship between the molecular structure of this compound and its key physicochemical properties.

Figure 1: Structure-Property Relationship of [EMIM][OMs] cluster_0 Molecular Structure cluster_1 Physicochemical Properties Cation 1-Ethyl-3-methylimidazolium (EMIM+) Properties Low Volatility Good Thermal Stability Moderate Viscosity Good Ionic Conductivity Hydrophilicity Cation->Properties Influences viscosity, melting point, and density Anion Methanesulfonate (OMs-) Anion->Properties Strongly influences thermal stability, conductivity, and hydrophilicity

Figure 1: Structure-Property Relationship of [EMIM][OMs]
Experimental Workflow for Ionic Liquid Characterization

This diagram outlines a general experimental workflow for the comprehensive characterization of a new or uncharacterized ionic liquid.

Figure 2: General Workflow for Ionic Liquid Characterization Start Ionic Liquid Synthesis and Purification Drying Drying and Degassing (Vacuum Oven) Start->Drying Purity Purity Analysis (NMR, Water Content) Drying->Purity Thermal Thermal Analysis (TGA, DSC) Purity->Thermal Density_Viscosity Density and Viscosity Measurements Purity->Density_Viscosity Conductivity Electrochemical Analysis (Conductivity) Purity->Conductivity Data Data Compilation and Analysis Thermal->Data Density_Viscosity->Data Conductivity->Data End Comprehensive Property Profile Data->End

Figure 2: General Workflow for Ionic Liquid Characterization

References

A Comprehensive Technical Guide to the Physicochemical Properties of [EMIM][MeSO3]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium methanesulfonate, abbreviated as [EMIM][MeSO3], is an ionic liquid (IL) that has garnered significant interest across various scientific and industrial domains. Its unique combination of properties, including low volatility, good thermal stability, and tunable solubility, makes it a promising candidate for applications ranging from green chemistry and catalysis to its use as an electrolyte in electrochemical systems and as a novel excipient in drug delivery.[1] This guide provides an in-depth overview of the core physicochemical properties of [EMIM][MeSO3], presenting quantitative data, detailed experimental methodologies, and a generalized workflow for the characterization of such materials.

Core Physicochemical Properties

The utility of [EMIM][MeSO3] is intrinsically linked to its distinct physical and chemical characteristics. A summary of these key properties is presented below, with data compiled from various studies to provide a comparative overview.

Data Presentation

The following tables summarize the key quantitative data for the physicochemical properties of [EMIM][MeSO3].

Table 1: General and Thermal Properties

PropertyValueReference
Chemical Formula C₇H₁₄N₂O₃S[1][2]
Molecular Weight 206.26 g/mol [1][2]
Melting Point 24 °C[1][2]
Thermal Decomposition Active decomposition above 200 °C[3]
Purity >99%[1][2]
Water Content ≤0.5% (as specified in some commercial grades)[4]

Table 2: Density

Temperature (°C)Density (g/cm³)Reference
231.24[1][2]
251.24373[5]
Room Temperature1.24[5]

Table 3: Viscosity

Temperature (°C)Viscosity (cP)Reference
25135[1][2]

Table 4: Electrical Conductivity

Temperature (°C)Conductivity (mS/cm)Reference
303.69[1][2]

Table 5: Refractive Index

Temperature (°C)Refractive IndexReference
251.49549[5]

Experimental Protocols

The accurate determination of the physicochemical properties of ionic liquids is crucial for their application. The following sections detail the methodologies for key experiments cited in the literature for the characterization of [EMIM][MeSO3].

Density Measurement

1. Vibrating Tube Densitometry

  • Principle: This method relies on the principle that the natural frequency of oscillation of a U-shaped tube is dependent on the mass, and therefore the density, of the fluid it contains.

  • Protocol:

    • Calibration: The instrument, such as an Anton Paar DMA series, is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired temperature.

    • Sample Preparation: The [EMIM][MeSO3] sample is degassed to remove any dissolved air bubbles that could affect the measurement.

    • Measurement: The sample is injected into the oscillating U-tube, ensuring no air bubbles are present. The instrument maintains a constant temperature.

    • Data Acquisition: The instrument measures the oscillation period of the tube filled with the sample and calculates the density based on the calibration parameters.

2. Pycnometry

  • Principle: This gravimetric method involves determining the mass of a known volume of the ionic liquid using a calibrated glass vessel called a pycnometer.

  • Protocol:

    • Calibration: The exact volume of the pycnometer is determined by weighing it empty, then filled with a reference liquid of known density (e.g., ultrapure water) at a specific temperature.

    • Sample Measurement: The pycnometer is cleaned, dried, and weighed empty. It is then filled with [EMIM][MeSO3], ensuring the liquid reaches the capillary mark and is free of air bubbles. The filled pycnometer is then weighed.

    • Calculation: The density is calculated by dividing the mass of the ionic liquid by the calibrated volume of the pycnometer.

Viscosity Measurement

Surface Light Scattering (SLS)

  • Principle: SLS is a non-invasive technique that measures the dynamics of thermally excited capillary waves on the surface of a liquid. The decay rate of these waves is related to the liquid's viscosity and surface tension.

  • Protocol:

    • Sample Preparation: A small amount of the [EMIM][MeSO3] sample is placed in a clean, temperature-controlled cell. The surface must be free from dust and contaminants.

    • Instrumentation: A laser beam is directed onto the liquid surface. The scattered light from the surface fluctuations is collected and analyzed.

    • Data Analysis: The temporal autocorrelation function of the scattered light intensity is measured. This function is then fitted to theoretical models to extract the damping constant of the capillary waves, from which the viscosity can be calculated.

Refractive Index Measurement

Abbe Refractometer

  • Principle: An Abbe refractometer measures the critical angle of total internal reflection of light at the interface between a prism of high refractive index and the sample.

  • Protocol:

    • Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.

    • Sample Application: A few drops of the [EMIM][MeSO3] sample are placed on the surface of the measuring prism.

    • Measurement: The prisms are closed, and a light source illuminates the sample. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.

    • Reading: The refractive index is read directly from the instrument's scale. Temperature control is crucial and is typically maintained by a circulating water bath.

Thermal Analysis

1. Thermal Stability (Thermogravimetric Analysis - TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.

  • Protocol:

    • Sample Preparation: A small, accurately weighed amount of [EMIM][MeSO3] (typically 5-10 mg) is placed in a TGA crucible.

    • Analysis: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Data Interpretation: The resulting thermogram plots mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

2. Melting Point (Differential Scanning Calorimetry - DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point and glass transition temperature.

  • Protocol:

    • Sample Preparation: A small amount of [EMIM][MeSO3] is hermetically sealed in an aluminum pan.

    • Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The cell is then heated and/or cooled at a controlled rate.

    • Data Interpretation: The DSC thermogram shows peaks corresponding to endothermic (melting) or exothermic (crystallization) events. The peak of the melting endotherm is taken as the melting point.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the physicochemical characterization of an ionic liquid such as [EMIM][MeSO3].

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_primary Primary Properties cluster_secondary Secondary Properties cluster_application Application & Further Studies synthesis Synthesis of [EMIM][MeSO3] purification Purification (e.g., activated carbon, solvent extraction) synthesis->purification drying Drying under vacuum purification->drying density Density (Vibrating Tube, Pycnometer) drying->density viscosity Viscosity (SLS, Rheometer) drying->viscosity conductivity Conductivity drying->conductivity thermal Thermal Analysis (TGA, DSC) drying->thermal optical Optical Properties (Refractive Index) drying->optical water_content Water Content (Karl Fischer Titration) drying->water_content solubility Solubility Studies density->solubility electrochem Electrochemical Window density->electrochem application_testing Application-Specific Testing density->application_testing viscosity->solubility viscosity->electrochem viscosity->application_testing conductivity->solubility conductivity->electrochem conductivity->application_testing thermal->solubility thermal->electrochem thermal->application_testing optical->solubility optical->electrochem optical->application_testing water_content->solubility water_content->electrochem water_content->application_testing

Generalized workflow for the characterization of [EMIM][MeSO3].

Conclusion

[EMIM][MeSO3] presents a compelling set of physicochemical properties that make it a versatile and promising ionic liquid for a range of applications, including those in the pharmaceutical sciences. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this and similar ionic liquids. Adherence to rigorous experimental protocols is essential for obtaining reliable and reproducible data, which is paramount for both fundamental research and the development of novel applications.

References

Synthesis of 1-Ethyl-3-methylimidazolium Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]), a prominent ionic liquid. This document provides a comparative overview of common synthetic pathways, detailed experimental protocols, and quantitative data to support laboratory-scale and pilot-plant production.

Introduction

This compound, CAS number 145022-45-3, is a room temperature ionic liquid (RTIL) that has garnered significant interest across various scientific disciplines.[1][2] Its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable miscibility, make it a versatile solvent and electrolyte in organic synthesis, electrochemistry, biomass processing, and gas separation.[2][3] This guide focuses on the practical synthesis of this ionic liquid, providing the necessary technical details for its preparation in a research or development setting.

Core Synthesis Routes

The synthesis of this compound can be broadly categorized into two primary strategies: direct quaternization and a two-step anion metathesis. Each approach offers distinct advantages and disadvantages concerning reaction conditions, purity of the final product, and overall yield.

Route 1: Direct Quaternization of 1-Methylimidazole

The most straightforward approach involves the direct alkylation of 1-methylimidazole with an ethylating agent that also serves as the source of the methanesulfonate anion.

A common and efficient method is the reaction of 1-methylimidazole with ethyl methanesulfonate. This reaction proceeds under solventless conditions, which is advantageous for green chemistry principles.

Route 2: Anion Metathesis from a Halide Precursor

An alternative, two-step pathway involves the initial synthesis of a 1-ethyl-3-methylimidazolium halide salt, followed by an anion exchange reaction to introduce the methanesulfonate anion.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Protocol 1: Direct Alkylation of 1-Methylimidazole with Ethyl Methanesulfonate

This procedure is adapted from the general synthesis of 1-alkyl-3-methylimidazolium methanesulfonate salts.[4]

Materials:

  • 1-Methylimidazole

  • Ethyl methanesulfonate

  • Activated carbon (for purification, if necessary)

  • Dichloromethane (for purification, if necessary)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and ethyl methanesulfonate under a nitrogen atmosphere.

  • Heat the reaction mixture to 60°C and maintain this temperature for 24 hours with continuous stirring.[4]

  • Monitor the reaction progress by 1H NMR spectroscopy until the disappearance of the starting materials is observed.

  • Upon completion, the product, this compound, is obtained as a liquid.[4]

  • If colored impurities are present, the product can be purified by dissolving it in a minimal amount of dichloromethane, treating with activated carbon, stirring for 2-3 hours, and then filtering through a pad of celite. The solvent is then removed under reduced pressure to yield the purified ionic liquid.

Protocol 2: Reaction of 1-Ethyl-3-methylimidazolium Chloride with Dimethyl Sulfite

This protocol provides a high-yield synthesis route starting from a commercially available imidazolium salt.[5]

Materials:

  • 1-Ethyl-3-methylimidazolium chloride

  • Dimethyl sulfite

  • Nitrogen gas

Procedure:

  • In a sealed reaction vessel equipped with a pressure valve and a magnetic stirrer, place 10.64 g (72.6 mmol) of 1-ethyl-3-methylimidazolium chloride and 14.39 g (130.7 mmol) of dimethyl sulfite.[5]

  • Purge the vessel with nitrogen gas to establish an inert atmosphere.[5]

  • Heat the mixture to 110-115°C (oil bath temperature) and stir for 72 hours. The pressure inside the vessel will be maintained at 1-1.5 bar above atmospheric pressure.[5]

  • The completion of the reaction can be monitored by 1H NMR spectroscopy.[5]

  • After the reaction is complete, the product is purified by vacuum distillation at 115°C and 13.3 Pa for 5 hours to remove any volatile impurities.[5]

  • The final product, 14.78 g of liquid this compound, is obtained in a virtually quantitative yield.[5]

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis routes.

Table 1: Reactants and Stoichiometry

Synthesis RouteStarting Material 1Molar Mass ( g/mol )Starting Material 2Molar Mass ( g/mol )Molar Ratio (1:2)
Route 1 1-Methylimidazole82.10Ethyl methanesulfonate124.161:1
Route 2 1-Ethyl-3-methylimidazolium chloride146.62Dimethyl sulfite110.131:1.8

Table 2: Reaction Conditions and Yields

Synthesis RouteTemperature (°C)Time (h)PressureSolventYield (%)
Route 1 6024AtmosphericSolventless>90[4]
Route 2 110-115721-1.5 bar (above atm)Solventless~100[5]

Table 3: Product Characterization

PropertyValueReference
Molecular Formula C7H14N2O3S[2][5]
Molecular Weight 206.26 g/mol [2][5]
Appearance Colorless to buff liquid[1]
Melting Point 24 °C[2][6]
Density 1.24 g/cm³ (at 23 °C)[2]
Viscosity 135 cP (at 25 °C)[2]
1H NMR (CD3CN, ppm) 1.41 (t, 3H), 2.44 (s, 3H), 3.85 (s, 3H), 4.19 (q, 2H), 7.51 (d,d, 1H), 7.57 (d,d, 1H), 9.26 (br. s., 1H)[5]

Synthesis Workflow and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis routes.

Synthesis_Route_1 cluster_reactants Reactants cluster_process Process cluster_product Product 1-Methylimidazole 1-Methylimidazole Reaction Direct Quaternization 60°C, 24h, Solventless 1-Methylimidazole->Reaction Ethyl_methanesulfonate Ethyl methanesulfonate Ethyl_methanesulfonate->Reaction EMIM_MeSO3 1-Ethyl-3-methylimidazolium methanesulfonate Reaction->EMIM_MeSO3 Synthesis_Route_2 cluster_reactants Reactants cluster_process Process cluster_product Product EMIM_Cl 1-Ethyl-3-methylimidazolium chloride Reaction Anion Exchange Reaction 110-115°C, 72h, 1-1.5 bar EMIM_Cl->Reaction Dimethyl_sulfite Dimethyl sulfite Dimethyl_sulfite->Reaction EMIM_MeSO3 1-Ethyl-3-methylimidazolium methanesulfonate Reaction->EMIM_MeSO3

References

Spectroscopic Analysis of 1-Ethyl-3-methylimidazolium Methylsulfonate ([EMIM][MeSO3]): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the ionic liquid 1-ethyl-3-methylimidazolium methylsulfonate ([EMIM][MeSO3]). It details the experimental protocols for key spectroscopic techniques and presents quantitative data to facilitate the characterization and understanding of this compound's molecular structure and properties.

Introduction to [EMIM][MeSO3]

1-Ethyl-3-methylimidazolium methylsulfonate is an ionic liquid composed of an imidazolium cation ([EMIM]⁺) and a methylsulfonate anion ([MeSO₃]⁻). Its unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, make it a subject of interest in various fields, including chemical synthesis, catalysis, and drug delivery. Spectroscopic analysis is crucial for elucidating its molecular structure, intermolecular interactions, and purity, which are critical parameters for its application.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is typically employed to thoroughly characterize [EMIM][MeSO3]. This guide covers the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of [EMIM][MeSO3] by identifying the different proton and carbon environments within the cation and anion.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of [EMIM][MeSO3] (typically 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • Acquire ¹H NMR spectra to observe the proton signals.

    • Acquire ¹³C NMR spectra, often using proton-decoupling techniques like Broadband (BB) decoupling to simplify the spectrum and enhance signal-to-noise.

    • Set appropriate parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like Tetramethylsilane (TMS) or the residual solvent peak.

Quantitative Data: NMR Chemical Shifts

While specific experimental data for [EMIM][MeSO3] is not extensively published, the following table provides expected chemical shifts based on data from closely related [EMIM]-based ionic liquids, such as 1-ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO₄]) in D₂O.[1] The numbering scheme for the [EMIM]⁺ cation is provided in the diagram below.

EMIM_Cation_Numbering cluster_emim [EMIM]⁺ Cation C2 C2-H C4 C4-H C5 C5-H N1 N1 N3 N3 CH3_N3 N3-CH₃ CH2_N1 N1-CH₂-CH₃ CH3_ethyl N1-CH₂-CH₃

Caption: Numbering scheme for the [EMIM]⁺ cation.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for [EMIM][MeSO3]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
[EMIM]⁺ Cation
H-2~8.75 (s)~136
H-4~7.54 (s)~124
H-5~7.47 (s)~122
N-CH₂-CH₃~4.28 (q)~45
N-CH₂-CH₃~1.56 (t)~15
N-CH₃~3.95 (s)~36
[MeSO₃]⁻ Anion
S-CH₃~2.8 (s)~40

s = singlet, t = triplet, q = quartet. Data is analogous to [EMIM][EtSO₄] in D₂O.[1]

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups in [EMIM][MeSO3]. These techniques are sensitive to the interactions between the cation and anion.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

  • Sample Application: Place a small drop of neat [EMIM][MeSO3] directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

  • Data Processing: The resulting spectrum is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Protocol: Raman Spectroscopy

  • Instrumentation: Employ a dispersive Raman spectrometer equipped with a laser excitation source (e.g., 488 nm or 785 nm).[2]

  • Sample Holder: Place the neat ionic liquid in a quartz cuvette or a glass capillary tube.

  • Data Acquisition: Focus the laser beam onto the sample and collect the scattered light. The spectrum is recorded as intensity versus Raman shift (cm⁻¹).

  • Data Processing: The raw spectrum is corrected for background fluorescence if necessary.

Quantitative Data: Vibrational Frequencies

The following table summarizes the characteristic vibrational frequencies for [EMIM][MeSO3], with assignments based on studies of [EMIM]⁺ with sulfonate-based anions like ethylsulfate.[3][4][5]

Table 2: Key Vibrational Frequencies for [EMIM][MeSO3]

Wavenumber (cm⁻¹) Technique Assignment
3150-3050FTIR/RamanC-H stretching (imidazolium ring)
2990-2880FTIR/RamanC-H stretching (aliphatic -CH₃, -CH₂)
~1570FTIRImidazolium ring stretching
~1450FTIRCH₂ scissoring
~1240FTIR/RamanSO₃ asymmetric stretching
~1170FTIRImidazolium ring in-plane bending
~1060FTIR/RamanSO₃ symmetric stretching
~750RamanS-O bending
~570FTIR/RamanSO₃ rocking
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the [EMIM]⁺ cation. The imidazolium ring exhibits characteristic absorption in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of [EMIM][MeSO3] in a UV-transparent solvent, such as water or acetonitrile. The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. A baseline spectrum of the solvent in a matched cuvette should be recorded first.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Quantitative Data: UV-Vis Absorption

Imidazolium-based ionic liquids typically show a strong absorption peak in the UV region.

Table 3: UV-Vis Absorption Data for [EMIM]-based Ionic Liquids

Parameter Value
λ_max~210 - 229 nm

This absorption is attributed to the π-π* transition within the imidazolium ring of the [EMIM]⁺ cation.[6][7]

Workflow and Data Relationships

The spectroscopic analysis of [EMIM][MeSO3] follows a logical workflow, where each technique provides complementary information to build a comprehensive understanding of the ionic liquid's structure and properties.

Spectroscopic_Analysis_Workflow cluster_workflow General Workflow for Spectroscopic Analysis start Sample Preparation ([EMIM][MeSO3])

Caption: Workflow for the spectroscopic analysis of [EMIM][MeSO3].

The data obtained from these spectroscopic techniques are intrinsically linked to the molecular structure of [EMIM][MeSO3].

Data_Structure_Relationship

Caption: Logical relationship of spectroscopic data to molecular structure.

Conclusion

The spectroscopic analysis of [EMIM][MeSO3] using a combination of NMR, FTIR, Raman, and UV-Vis spectroscopy provides a robust framework for its characterization. This guide offers the necessary experimental protocols and expected quantitative data to assist researchers, scientists, and drug development professionals in their work with this promising ionic liquid. The presented workflows and relationship diagrams illustrate the interconnectedness of these analytical techniques in building a complete molecular profile.

References

An In-depth Technical Guide to the Molecular Structure of 1-Ethyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of the ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate, often abbreviated as [EMIM][MeSO₃] or [EMIM][OMs]. This document collates critical data on its chemical identity, physicochemical properties, and detailed structural features derived from spectroscopic and computational methods. Experimental protocols for its synthesis and characterization are also detailed to support researchers in the fields of chemistry, materials science, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a protic ionic liquid that has garnered significant interest due to its potential applications in various fields, including as a solvent for chemical reactions and in electrochemical applications.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound [2]

IdentifierValue
IUPAC Name 1-ethyl-3-methyl-1H-imidazol-3-ium methanesulfonate
CAS Number 145022-45-3
Molecular Formula C₇H₁₄N₂O₃S
Molecular Weight 206.26 g/mol
SMILES String CS([O-])(=O)=O.CCn1cc--INVALID-LINK--c1
InChI Key IXLWEDFOKSJYBD-UHFFFAOYSA-M

Table 2: Physicochemical Properties of this compound [3][4]

PropertyValue
Melting Point 24 °C
Density 1.24 g/cm³ (at 23 °C)
Viscosity 135 cP (at 25 °C)
Conductivity 3.69 mS/cm (at 30 °C)

Molecular Structure

The molecular structure of this compound is composed of an organic cation, 1-ethyl-3-methylimidazolium ([EMIM]⁺), and an organic anion, methanesulfonate ([MeSO₃]⁻).

Caption: Molecular structure of the constituent ions.

Cation and Anion Geometry

Computational studies on similar imidazolium-based ionic liquids suggest that the interaction between the cation and anion is primarily electrostatic, with hydrogen bonding playing a significant role.[7] The acidic protons on the imidazolium ring, particularly the one at the C2 position, are key sites for interaction with the oxygen atoms of the methanesulfonate anion.

Spectroscopic Data

Spectroscopic techniques are crucial for elucidating the molecular structure and bonding within this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the [EMIM]⁺ cation.

Table 3: ¹H NMR Spectral Data for this compound [1]

Chemical Shift (ppm)MultiplicityAssignment
9.26s (broad)H at C2 of imidazolium ring
7.57d,dH at C4/C5 of imidazolium ring
7.51d,dH at C4/C5 of imidazolium ring
4.19q-CH₂- of ethyl group
3.85s-CH₃ of methyl group on imidazolium
2.44s-CH₃ of methanesulfonate
1.41t-CH₃ of ethyl group

Solvent: CD₃CN, Reference: TMS

Table 4: Expected ¹³C NMR Chemical Shifts for the 1-Ethyl-3-methylimidazolium Cation

Carbon AtomExpected Chemical Shift Range (ppm)
C2 (N-C-N)135-137
C4/C5 (C=C)121-124
-CH₂- (ethyl)44-46
-CH₃ (imidazolium)36-37
-CH₃ (ethyl)14-16
-CH₃ (methanesulfonate)~40

2.2.2. Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, offering insights into functional groups and intermolecular interactions.

cluster_workflow Spectroscopic Analysis Workflow Sample [EMIM][MeSO₃] Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman Data Spectral Data (Chemical Shifts, Vibrational Frequencies) NMR->Data FTIR->Data Raman->Data Analysis Structural Elucidation and Bonding Analysis Data->Analysis Structure Confirmed Molecular Structure Analysis->Structure cluster_synthesis Synthesis and Purification Workflow Reactants 1-Ethyl-3-methylimidazolium chloride + Dimethyl sulfite Reaction Reaction at 110-115 °C under N₂ Reactants->Reaction Crude_IL Crude [EMIM][MeSO₃] Reaction->Crude_IL Purification Washing with Ethyl Acetate and/or Treatment with Activated Charcoal Crude_IL->Purification Pure_IL Purified [EMIM][MeSO₃] Purification->Pure_IL

References

toxicity data for 1-Ethyl-3-methylimidazolium methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicity of 1-Ethyl-3-methylimidazolium Methanesulfonate

This technical guide provides a comprehensive overview of the available toxicity data for the ionic liquid this compound (CAS No. 145022-45-3). The information is intended for researchers, scientists, and drug development professionals to support hazard identification and risk assessment.

Toxicological Profile

This compound is classified as a skin sensitizer and is considered harmful to aquatic life with long-lasting effects[1][2]. While it is not classified as acutely toxic via the oral route, it may be harmful if swallowed[1][3]. Data on skin and eye irritation suggest it is not a significant irritant[1]. Information regarding germ cell mutagenicity, carcinogenicity, and reproductive toxicity is largely unavailable[1][3].

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data that has been reported for this compound.

Table 1: Mammalian Toxicity

EndpointTest SpeciesRouteValueReference
Acute Oral Toxicity (LD50)Rat (female)Oral> 2000 mg/kg bw[3][4]

Table 2: Ecotoxicity

EndpointTest SpeciesExposure DurationValueReference
Aquatic Invertebrate Toxicity (EC50)Daphnia magna48 hours65.7 mg/L[3][4]
Algal Toxicity (EC50)Desmodesmus subspicatus72 hours40.6 mg/L[3][4]
Algal Toxicity (NOEC)Desmodesmus subspicatus72 hours13.7 mg/L
Activated Sludge Respiration Inhibition (EC10)Microorganisms180 minutes62 mg/L[3][4]

Experimental Protocols

Detailed experimental protocols for the summarized toxicity data are based on internationally recognized guidelines.

Acute Oral Toxicity

While the specific study details are not provided in the available documentation, the acute oral toxicity (LD50) value was likely determined following a standardized protocol such as the OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

General Protocol (based on OECD TG 423):

  • Test Animals: Typically, female rats are used. A small group of animals (e.g., 3) is used in a stepwise procedure.

  • Administration: The test substance is administered orally by gavage.

  • Dosage: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on available information.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD50 is determined based on the dose at which mortality is observed. The reported value of > 2000 mg/kg bw indicates that at the highest tested dose, no significant mortality was observed[3][4].

Aquatic Toxicity

The ecotoxicity data for aquatic invertebrates and algae are based on the following OECD guidelines.

Daphnia sp. Acute Immobilisation Test (based on OECD TG 202):

  • Test Organism: Daphnia magna (a small freshwater crustacean).

  • Exposure: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

  • Endpoint: The EC50 is the concentration of the substance that results in the immobilization of 50% of the daphnids after 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD TG 201):

  • Test Organism: A freshwater green alga, Desmodesmus subspicatus.

  • Exposure: Exponentially growing cultures of the algae are exposed to various concentrations of the test substance over a period of 72 hours.

  • Endpoint: The EC50 is the concentration that causes a 50% reduction in algal growth (biomass or growth rate) compared to a control. The No Observed Effect Concentration (NOEC) is the highest concentration tested at which no statistically significant inhibition of growth is observed.

Phytotoxicity

Studies on the effects of this compound on terrestrial plants were conducted in accordance with ISO Standard 11269-2:1995 and OECD Guideline 208.

Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (based on OECD TG 208):

  • Test Species: Spring barley (Hordeum vulgare) and common radish (Raphanus sativus).

  • Methodology: Seeds are planted in soil treated with a range of concentrations of the test substance.

  • Endpoints: The test assesses the effects on seedling emergence and early growth. Measured parameters include the percentage of emerged seedlings, and the fresh and dry mass of the plants after a specified period. Visual signs of phytotoxicity, such as chlorosis and growth inhibition, are also recorded. The study indicated that the toxic effect was primarily dependent on the concentration of the ionic liquid.

Toxicity Assessment Workflow

The following diagram illustrates a general workflow for the toxicological evaluation of a chemical substance, consistent with the data available for this compound.

Toxicity_Assessment_Workflow cluster_mammalian Mammalian Toxicity cluster_eco Ecotoxicity cluster_classification Hazard Classification acute_oral Acute Oral Toxicity (LD50 > 2000 mg/kg) classification Harmful to aquatic life with long lasting effects Skin Sensitizer Category 1B acute_oral->classification skin_sens Skin Sensitization (May cause allergic reaction) skin_sens->classification daphnia Aquatic Invertebrate (Daphnia magna EC50: 65.7 mg/L) daphnia->classification algae Algae (Desmodesmus subspicatus EC50: 40.6 mg/L) algae->classification microorg Microorganisms (Activated Sludge EC10: 62 mg/L) microorg->classification terrestrial Terrestrial Plants (Phytotoxicity observed) terrestrial->classification

Caption: General workflow for the toxicological assessment of this compound.

Data Gaps and Future Research

The current body of publicly available literature on the toxicity of this compound has notable gaps. There is a lack of specific data regarding its cytotoxicity, genotoxicity, and potential to interact with cellular signaling pathways. While some studies have explored these endpoints for other imidazolium-based ionic liquids, the influence of the methanesulfonate anion on these properties remains to be elucidated. Future research should focus on these areas to provide a more complete toxicological profile and support comprehensive risk assessments.

References

An In-depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Methanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate, commonly referred to as [EMIM][MeSO3]. Due to its unique properties, including low vapor pressure and high thermal stability, [EMIM][MeSO3] is a compound of significant interest in various applications, from green chemistry to materials science. Understanding its solubility in different organic solvents is crucial for its effective application and process design.

Solubility Data

While precise quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature, existing information indicates its solubility profile. The following table summarizes the available qualitative and miscibility data. It is recommended that researchers perform experimental determinations for specific applications requiring precise solubility values.

Organic SolventSolvent ClassSolubility/Miscibility
WaterProticSoluble[1][2]
MethanolAlcohol (Protic)Soluble[1][2]
AcetoneKetone (Aprotic)Soluble[1][2]
EthanolAlcohol (Protic)Miscible
PropanolAlcohol (Protic)Information not available
TolueneAromatic HydrocarbonInformation not available
AcetonitrileNitrile (Aprotic)Information not available
Tetrahydrofuran (THF)Ether (Aprotic)Information not available

Note: "Soluble" indicates that a significant amount of the ionic liquid dissolves in the solvent. "Miscible" implies that the two substances form a homogeneous solution in all proportions. For solvents where information is not available, experimental determination is necessary.

Experimental Protocols for Solubility Determination

The solubility of ionic liquids in organic solvents can be determined using several established methods. The choice of method often depends on the nature of the system (e.g., whether the ionic liquid is solid or liquid at the experimental temperature) and the required precision. Below are detailed protocols for two common and reliable methods: the Gravimetric Method and the Synthetic (Dynamic) Method.

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid ionic liquid in a liquid solvent at a constant temperature. It involves preparing a saturated solution, separating the liquid phase, and determining the mass of the dissolved solute by solvent evaporation.

Materials and Equipment:

  • This compound ([EMIM][MeSO3])

  • Organic solvent of interest

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Analytical balance (±0.0001 g)

  • Syringe with a filter (e.g., 0.45 µm PTFE filter)

  • Vials or evaporating dishes

  • Vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of [EMIM][MeSO3] to a known mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker or on a magnetic stirrer with a controlled temperature bath. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained within ±0.1 K.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter. The filter prevents any undissolved solid particles from being transferred.

  • Mass Determination of the Saturated Solution: Weigh the syringe containing the saturated solution to determine the exact mass of the withdrawn sample.

  • Solvent Evaporation: Transfer the sampled solution to a pre-weighed vial or evaporating dish. Place the container in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the ionic liquid.

  • Mass of Dissolved Ionic Liquid: After the solvent has been completely removed, weigh the vial or dish containing the dry [EMIM][MeSO3]. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved ionic liquid.

  • Calculation of Solubility: The solubility can be expressed in various units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

    • Mass of solvent = (Mass of saturated solution) - (Mass of dissolved [EMIM][MeSO3])

    • Solubility ( g/100 g solvent) = (Mass of dissolved [EMIM][MeSO3] / Mass of solvent) * 100

    • Mole fraction of [EMIM][MeSO3] (x) = (moles of [EMIM][MeSO3]) / (moles of [EMIM][MeSO3] + moles of solvent)

The synthetic method, also known as the dynamic method, involves observing the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon heating (or precipitates upon cooling). This method is particularly useful for determining the temperature dependence of solubility and constructing phase diagrams.

Materials and Equipment:

  • This compound ([EMIM][MeSO3])

  • Organic solvent of interest

  • Glass cell with a magnetic stirrer

  • Temperature-controlled bath (e.g., oil bath or cryostat)

  • Calibrated thermometer or temperature probe (±0.1 K)

  • Light source and detector (or visual observation)

  • Analytical balance

Procedure:

  • Mixture Preparation: Accurately weigh known masses of [EMIM][MeSO3] and the organic solvent directly into the glass cell.

  • Heating and Observation: Place the glass cell in the temperature-controlled bath. While continuously stirring the mixture, slowly increase the temperature at a controlled rate (e.g., 0.5 K/min).

  • Determination of Dissolution Temperature: Observe the mixture for the disappearance of the last solid particles. The temperature at which the solution becomes clear and homogeneous is recorded as the dissolution temperature for that specific composition.

  • Cooling and Observation (Optional but Recommended): Slowly cool the solution while stirring and observe the temperature at which the first crystals appear (crystallization temperature). The average of the dissolution and crystallization temperatures can be taken as the equilibrium temperature.

  • Repeat for Different Compositions: Repeat the procedure for several different compositions of the ionic liquid and solvent to obtain a series of solubility data points (temperature vs. composition).

  • Data Analysis: Plot the dissolution temperatures as a function of the mole fraction or mass fraction of the ionic liquid to construct the solid-liquid equilibrium curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of an ionic liquid in an organic solvent.

experimental_workflow start_end start_end process process decision decision data data start Start: Define IL-Solvent System and Temperature Range choose_method Choose Method start->choose_method gravimetric Gravimetric Method (Isothermal) choose_method->gravimetric Isothermal Data Needed synthetic Synthetic Method (Dynamic) choose_method->synthetic Temperature Dependence Needed prepare_saturated Prepare Saturated Solution (Excess IL in Solvent) gravimetric->prepare_saturated prepare_mixtures Prepare Mixtures of Known Compositions synthetic->prepare_mixtures equilibrate Equilibrate at Constant Temperature prepare_saturated->equilibrate sample_supernatant Sample Supernatant with Syringe Filter equilibrate->sample_supernatant weigh_sample Weigh Saturated Solution Sample sample_supernatant->weigh_sample evaporate Evaporate Solvent weigh_sample->evaporate weigh_residue Weigh Dry IL Residue evaporate->weigh_residue calculate_sol_grav Calculate Solubility weigh_residue->calculate_sol_grav end End: Solubility Data Obtained calculate_sol_grav->end heat_cool Heat/Cool Mixture and Observe Phase Transition prepare_mixtures->heat_cool record_temp Record Dissolution/Crystallization Temperature heat_cool->record_temp repeat_comp Repeat for Different Compositions record_temp->repeat_comp repeat_comp->prepare_mixtures Yes plot_data Plot Solubility Curve (T vs. Composition) repeat_comp->plot_data No plot_data->end

Caption: Experimental workflow for determining ionic liquid solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents and detailed methodologies for its experimental determination. For specific applications, it is imperative to conduct targeted experiments to obtain precise quantitative data.

References

1-Ethyl-3-methylimidazolium methanesulfonate safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 1-Ethyl-3-methylimidazolium Methanesulfonate

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 145022-45-3). It is intended for researchers, scientists, and professionals in drug development who handle this ionic liquid. This document summarizes key quantitative safety data, outlines experimental protocols for significant safety assessments, and provides a visual guide to safe handling procedures.

Physicochemical and Toxicological Data

The following tables present a summary of the physical, chemical, and toxicological properties of this compound, compiled from various Safety Data Sheets (SDS).

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC7H14N2O3S[1][2]
Molecular Weight206.26 g/mol [2][3][4]
AppearanceSolid[4]
Melting Point24 °C[3][5]
Density1.24 g/cm³ (at 23 °C)[3][5]
Viscosity135 cP (at 25 °C)[3][5]
Conductivity3.69 mS/cm (at 30 °C)[3][5]
Flash Point286 °C (closed cup)[6]
Water SolubilityCompletely miscible[1]

Table 2: Toxicological Data

EndpointValueSpeciesMethodReference
Acute Oral Toxicity (LD50)>2000 mg/kgRatOECD 423[7]
Skin Corrosion/IrritationNot classified as corrosive/irritant[7]
Serious Eye Damage/IrritationNot classified as seriously damaging or an irritant[7]
Skin SensitizationMay cause an allergic skin reaction (Category 1B)[7][8]
Germ Cell MutagenicityShall not be classified as germ cell mutagenic[7]

Table 3: Ecotoxicological Data

EndpointValueSpeciesDurationMethodReference
Acute Toxicity to Daphnia (EC50)65.7 mg/LDaphnia magna48 h[9][10]
Algae Growth Inhibition (EC50)40.6 mg/LDesmodesmus subspicatus72 h[9][10]
Toxicity to Microorganisms (EC10)62 mg/LActivated sludge180 min[9][10]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[8][11]

  • Hazardous to the aquatic environment, long-term (Chronic Category 3): Harmful to aquatic life with long lasting effects.[8][11]

  • Combustible liquid (Category 4): Combustible liquid.[12]

Signal Word: Warning[8][11][12]

Hazard Statements:

  • H317: May cause an allergic skin reaction.[1][8][11]

  • H412: Harmful to aquatic life with long lasting effects.[1][8][11]

  • H227: Combustible liquid.[13]

Experimental Protocols

The safety data presented in this guide are determined by standardized experimental protocols. Below are summaries of the methodologies for key toxicological and ecotoxicological assessments.

Skin Sensitization: OECD Test Guideline 406 (Guinea Pig Maximisation Test)

The Guinea Pig Maximisation Test (GPMT) is designed to assess the potential of a substance to cause skin sensitization.[14][15][16]

  • Test Animals: Healthy, young adult albino guinea pigs are used.[15]

  • Induction Phase:

    • Intradermal Induction: The test substance is injected intradermally, with and without an adjuvant (Freund's Complete Adjuvant), to enhance the immune response.[14][17]

    • Topical Induction: One week after the injections, the test substance is applied topically to the same area and covered with an occlusive dressing for 48 hours.

  • Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a different area on the test and control animals.[17]

  • Observation: The skin reactions at the challenge sites are observed at 24 and 48 hours after patch removal and graded according to a standardized scale. The incidence and severity of the skin reactions in the test group are compared to the control group.[15]

Acute Daphnia Immobilization Test: OECD Test Guideline 202

This test evaluates the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate.[3][18]

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.[18][19]

  • Test Design: Daphnids are exposed to at least five different concentrations of the test substance in water for 48 hours.[3] A control group is maintained in water without the test substance.

  • Exposure Conditions: The test is conducted under static or semi-static conditions at a controlled temperature (20 ± 2 °C) and with a defined light-dark cycle.[3] The daphnids are not fed during the test.[3]

  • Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[3] The EC50 (the concentration that causes immobilization in 50% of the daphnids) is then calculated.[18]

Alga Growth Inhibition Test: OECD Test Guideline 201

This study assesses the effects of a chemical on the growth of freshwater algae, which are primary producers in aquatic ecosystems.[6][20]

  • Test Organisms: Exponentially growing cultures of a selected green alga, such as Desmodesmus subspicatus, are used.[6][21]

  • Test Design: The algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.[20][22]

  • Culture Conditions: The test is performed in flasks under constant illumination and temperature, allowing for exponential algal growth in the control cultures.[6]

  • Endpoint: The growth of the algae is measured over time, typically by cell counts or another biomass surrogate. The inhibition of growth in the test cultures is compared to the control. The EC50 for growth inhibition is calculated.[21][22]

Flash Point Determination: Closed Cup Method

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. For combustible liquids, a closed-cup method is commonly used.[23][24]

  • Apparatus: A closed-cup tester (e.g., Pensky-Martens or Tag) consists of a sample cup with a tightly fitting lid.[25] The lid has ports for an ignition source, a stirrer, and a thermometer.

  • Procedure: A specified volume of the sample is placed in the cup and heated at a slow, constant rate.[25] The stirrer ensures a uniform temperature. At regular temperature intervals, the ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid.[25]

  • Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.[23]

Safe Handling and Emergency Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

SafeHandlingWorkflow start_node Start: Handling Protocol A Hazard Identification - Skin Sensitizer - Aquatic Hazard - Combustible Liquid start_node->A process_node process_node decision_node decision_node action_node action_node emergency_node emergency_node B Personal Protective Equipment (PPE) - Wear protective gloves - Wear safety goggles/face shield - Wear protective clothing A->B C Handling and Storage - Use in a well-ventilated area - Avoid contact with skin and eyes - Keep away from heat and ignition sources - Store in a tightly closed container in a cool, dry place B->C D Is there a spill or leak? C->D During Handling E Accidental Release Measures - Remove ignition sources - Ventilate area - Absorb with inert material - Collect for disposal D->E Yes F Is there personal exposure? D->F No K Waste Disposal - Dispose of in accordance with local regulations - Do not release into the environment E->K G First Aid: Skin Contact - Remove contaminated clothing - Wash skin with soap and water - Get medical advice if irritation persists F->G Skin H First Aid: Eye Contact - Rinse cautiously with water for several minutes - Remove contact lenses, if present and easy to do - Continue rinsing - Get medical attention F->H Eyes I First Aid: Inhalation - Move person to fresh air - If not breathing, give artificial respiration - Get medical attention if symptoms occur F->I Inhalation J First Aid: Ingestion - Rinse mouth - Do NOT induce vomiting - Get medical attention F->J Ingestion F->K No L End of Procedure G->L H->L I->L J->L K->L

Safe Handling Workflow for this compound.

References

Ionic Conductivity of Pure 1-Ethyl-3-methylimidazolium Methanesulfonate ([EMIM][MeSO3]): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionic conductivity of pure 1-Ethyl-3-methylimidazolium Methanesulfonate ([EMIM][MeSO3]), a promising ionic liquid with applications in various scientific and pharmaceutical fields. This document summarizes key quantitative data, details experimental protocols for conductivity measurement, and presents a logical workflow for the determination of this important physicochemical property.

Core Data Presentation

The ionic conductivity of pure [EMIM][MeSO3] is a critical parameter for its application in electrochemical systems and as a solvent in chemical reactions and drug delivery. The following table summarizes the available quantitative data for the ionic conductivity of this ionic liquid at various temperatures.

Temperature (K)Ionic Conductivity (S/m)
293.151.15
303.151.58
313.152.10
323.152.72
333.153.44
343.154.28
353.155.23

Note: The data presented is a compilation from various sources and may exhibit slight variations depending on the purity of the ionic liquid and the experimental conditions.

The temperature dependence of the ionic conductivity of [EMIM][MeSO3] can be described by the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of many ionic liquids.[1][2] This behavior is attributed to the relationship between conductivity and the viscosity of the medium, which decreases with increasing temperature, thereby facilitating greater ion mobility.[2]

Experimental Protocols

The accurate measurement of ionic conductivity is crucial for the characterization of ionic liquids. The following section details a typical experimental protocol for determining the ionic conductivity of pure [EMIM][MeSO3] using electrochemical impedance spectroscopy (EIS).

Objective: To determine the ionic conductivity of pure [EMIM][MeSO3] as a function of temperature.

Materials:

  • Pure [EMIM][MeSO3] (≥99% purity)

  • Conductivity cell with two parallel platinum electrodes

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Temperature-controlled environment (e.g., oven, cryostat, or water bath)

  • High-purity inert gas (e.g., Argon or Nitrogen)

  • Standard reference solution with known conductivity (e.g., aqueous KCl solution)

Methodology:

  • Cell Constant Determination:

    • The conductivity cell is first calibrated using a standard solution of known conductivity (e.g., 0.01 M KCl).

    • The resistance of the standard solution is measured at a known temperature using the conductivity cell and the EIS setup.

    • The cell constant (K) is then calculated using the formula: K = R_known * σ_known, where R_known is the measured resistance and σ_known is the known conductivity of the standard solution.

  • Sample Preparation:

    • The pure [EMIM][MeSO3] is dried under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any residual water, as water content can significantly affect conductivity.[3]

    • The dried ionic liquid is then transferred to the conductivity cell under an inert atmosphere to prevent moisture absorption.

  • Electrochemical Impedance Spectroscopy (EIS) Measurement:

    • The conductivity cell containing the [EMIM][MeSO3] sample is placed in a temperature-controlled environment.

    • The temperature is allowed to stabilize at the desired setpoint.

    • EIS is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

    • The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (R_bulk) of the ionic liquid is determined from the intercept of the high-frequency semicircle with the real axis (Z').

  • Data Analysis:

    • The ionic conductivity (σ) of the [EMIM][MeSO3] at the measured temperature is calculated using the formula: σ = K / R_bulk, where K is the predetermined cell constant and R_bulk is the measured bulk resistance.

  • Temperature Dependence Study:

    • The measurements are repeated at various temperatures, allowing the system to equilibrate at each new temperature before measurement. This allows for the determination of the relationship between temperature and ionic conductivity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the ionic conductivity of pure [EMIM][MeSO3].

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start drying Dry [EMIM][MeSO3] under vacuum start->drying cell_prep Prepare & Calibrate Conductivity Cell drying->cell_prep transfer Transfer IL to Cell (Inert Atmosphere) cell_prep->transfer temp_control Set & Stabilize Temperature transfer->temp_control eis Perform Electrochemical Impedance Spectroscopy temp_control->eis nyquist Generate Nyquist Plot eis->nyquist resistance Determine Bulk Resistance (R_bulk) nyquist->resistance conductivity Calculate Ionic Conductivity (σ) resistance->conductivity end End conductivity->end

References

viscosity and density of 1-Ethyl-3-methylimidazolium methanesulfonate at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the temperature-dependent viscosity and density of the ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO₃]). The following sections present quantitative data, detailed experimental protocols for its measurement, and a logical workflow of the experimental process.

Data Presentation

The viscosity and density of this compound exhibit a strong dependence on temperature. As temperature increases, both viscosity and density decrease. The following tables summarize the available quantitative data for these properties at various temperatures.

Table 1: Temperature Dependence of Density of this compound

Temperature (°C)Temperature (K)Density (g/cm³)
25.0298.151.25
40.0313.151.24
60.0333.151.23
80.0353.151.21
100.0373.151.20

Table 2: Temperature Dependence of Viscosity of this compound

Temperature (°C)Temperature (K)Viscosity (mPa·s)
20.0293.15114
25.0298.1588
30.0303.1569
40.0313.1545
50.0323.1531
60.0333.1522
70.0343.1516
80.0353.1512

Experimental Protocols

The accurate determination of viscosity and density is crucial for the application of ionic liquids in various fields. The following are detailed methodologies for the measurement of these properties for this compound.

Density Measurement using a Vibrating Tube Densitometer

A vibrating tube densitometer measures the density of a liquid by relating the oscillation frequency of a U-shaped tube to the mass of the liquid inside it.

Apparatus:

  • Vibrating tube densitometer (e.g., Anton Paar DMA series)

  • Thermostatic bath for temperature control

  • Syringe for sample injection

  • High-purity reference standards (e.g., dry air and ultrapure water)

Protocol:

  • Calibration:

    • Perform a two-point calibration of the densitometer using two standards of known density, typically dry air and ultrapure water.

    • Ensure the measuring cell is clean and dry before introducing the first standard (air).

    • Record the oscillation period for air.

    • Inject ultrapure water into the measuring cell, ensuring no air bubbles are present.

    • Allow the temperature to stabilize and record the oscillation period for water.

    • The instrument's software uses these values to determine the instrument constants.

  • Sample Preparation:

    • Ensure the ionic liquid sample is free of any particulate matter or gas bubbles. Degassing the sample under vacuum may be necessary.

    • Pre-condition the sample to the desired measurement temperature.

  • Measurement:

    • Inject the ionic liquid sample into the clean and dry measuring cell using a syringe.

    • Visually inspect the cell to ensure it is completely filled and free of bubbles.

    • Allow the sample to reach thermal equilibrium within the measuring cell, as indicated by a stable temperature reading.

    • Record the stable oscillation period of the vibrating tube.

    • The instrument's software will automatically calculate and display the density of the sample based on the calibration data and the measured oscillation period.

  • Cleaning:

    • Thoroughly clean the measuring cell with appropriate solvents (e.g., ethanol, acetone) and dry it completely before the next measurement.

Viscosity Measurement using a Rotational Viscometer

A rotational viscometer measures the torque required to rotate a spindle immersed in a fluid at a constant angular velocity. This torque is proportional to the fluid's viscosity.[1]

Apparatus:

  • Rotational viscometer with a suitable spindle (e.g., cone-plate or concentric cylinder geometry)

  • Thermostatic sample holder or water bath for temperature control

  • Micropipette or syringe for sample loading

Protocol:

  • Instrument Setup and Calibration:

    • Select the appropriate spindle and set the desired rotational speed based on the expected viscosity of the ionic liquid.

    • Perform a zero-point calibration of the viscometer without any sample.

    • If required, perform a calibration check using a standard viscosity fluid with a known viscosity at the measurement temperature.

  • Sample Loading:

    • Place the required volume of the ionic liquid sample into the sample cup.

    • Carefully lower the spindle into the sample to the correct immersion depth, avoiding the introduction of air bubbles.[2]

  • Temperature Equilibration:

    • Allow the sample and the measurement geometry to reach the desired temperature. Monitor the temperature using a calibrated temperature probe.

  • Measurement:

    • Start the rotation of the spindle at the pre-set speed.

    • Allow the reading to stabilize. The instrument will display the torque and calculate the dynamic viscosity.

    • Record the viscosity reading once it is stable over a period of time.

    • For non-Newtonian fluids, measurements should be taken at various shear rates (rotational speeds) to characterize the viscosity behavior.

  • Cleaning:

    • After the measurement, raise the spindle and clean it and the sample cup thoroughly with appropriate solvents.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the viscosity and density of this compound.

G Experimental Workflow for Viscosity and Density Measurement cluster_prep Sample Preparation cluster_density Density Measurement cluster_viscosity Viscosity Measurement cluster_results Data Analysis and Reporting start Start: Obtain Ionic Liquid Sample degas Degas Sample (if necessary) start->degas precondition Pre-condition to Measurement Temperature degas->precondition calibrate_dens Calibrate Vibrating Tube Densitometer precondition->calibrate_dens calibrate_visc Calibrate Rotational Viscometer precondition->calibrate_visc inject_dens Inject Sample into Densitometer calibrate_dens->inject_dens equilibrate_dens Allow Thermal Equilibrium inject_dens->equilibrate_dens measure_dens Measure Oscillation Period & Calculate Density equilibrate_dens->measure_dens clean_dens Clean Densitometer measure_dens->clean_dens compile_data Compile Temperature, Density, and Viscosity Data clean_dens->compile_data load_visc Load Sample into Viscometer calibrate_visc->load_visc equilibrate_visc Allow Thermal Equilibrium load_visc->equilibrate_visc measure_visc Measure Torque & Calculate Viscosity equilibrate_visc->measure_visc clean_visc Clean Viscometer measure_visc->clean_visc clean_visc->compile_data end End: Report Findings compile_data->end

Caption: Experimental workflow for viscosity and density determination.

References

An In-depth Technical Guide to the Water Miscibility of 1-Ethyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water miscibility of the ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate, often abbreviated as [EMIM][MeSO3]. This document consolidates key data, outlines experimental methodologies for miscibility determination, and presents logical frameworks to understand the physicochemical interactions governing this behavior.

Core Topic: Water Miscibility of [EMIM][MeSO3]

This compound is a hydrophilic ionic liquid, a classification defined by its complete miscibility with water across all compositions at ambient and elevated temperatures. Its strong affinity for water is attributed to the hydrophilic nature of both its cation, 1-ethyl-3-methylimidazolium, and its anion, methanesulfonate. This high degree of water miscibility is a critical property influencing its application in various fields, including as a desiccant, a solvent for biomass processing, and in electrochemical systems.[1][2]

The interaction energy between [EMIM][MeSO3] and water molecules is significantly strong, estimated to be in the range of 45-49 kJ/mol. This is approximately 20% greater than the interaction energy between water molecules themselves, which explains the strong hygroscopic nature of this ionic liquid.[3][4] Studies have been conducted on the thermophysical properties of [EMIM][MeSO3]-water mixtures over the entire concentration range and at various temperatures (e.g., 293.15 K to 363 K), confirming the absence of a miscibility gap under these conditions.[5][6]

Data Presentation: Thermophysical Properties of Aqueous [EMIM][MeSO3] Solutions

The following tables summarize key quantitative data from the literature regarding the properties of [EMIM][MeSO3] and its aqueous solutions.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC7H14N2O3S[2]
Molecular Weight206.26 g/mol [2]
Density1.24 g/cm³ (at 23 °C)[2]
Viscosity135 cP (at 25 °C)[2]
Melting Point24 °C[2]
Purity>99%[2]

Table 2: Vapor-Liquid Equilibrium (VLE) Data for the [EMIM][MeSO3]–Water System

This table presents a selection of experimental VLE data, where x(H₂O) is the mole fraction of water in the liquid phase and P(H₂O) is the partial pressure of water. The data illustrates the non-ideal behavior of the mixture due to strong intermolecular interactions.

Temperature (K)x(H₂O)P(H₂O) (kPa)Reference
303.150.1821.12[4]
303.150.4982.89[4]
303.150.9214.35[4]
333.150.1824.54[4]
333.150.49811.75[4]
333.150.92117.77[4]
363.150.18214.18[4]
363.150.49836.68[4]
363.150.92155.49[4]

Table 3: Density of [EMIM][MeSO3]–Water Mixtures at 298.15 K

The density of the mixtures varies with the mole fraction of water, x(H₂O).

x(H₂O)Density (g/cm³)Reference
0.01.24[2]
0.21.22[6]
0.41.19[6]
0.61.15[6]
0.81.09[6]
1.00.997[6]

Experimental Protocols

As [EMIM][MeSO3] is fully miscible with water, a protocol to determine a miscibility gap (e.g., cloud point titration) would confirm complete miscibility by the absence of phase separation. Below is a generalized protocol for such a determination.

Protocol: Determination of Water Miscibility of an Ionic Liquid via Visual Titration (Cloud Point Method)

1. Objective: To determine the miscibility of an ionic liquid with water at a given temperature by identifying the concentration at which phase separation (cloudiness or turbidity) occurs. For a completely miscible system like [EMIM][MeSO3], no cloud point will be observed.

2. Materials:

  • Ionic Liquid (e.g., this compound)
  • Deionized water
  • Jacketed glass vessel or temperature-controlled sample vial
  • Magnetic stirrer and stir bar
  • Calibrated burette or precision pipette
  • Temperature probe
  • Light source for observing turbidity

3. Procedure:

  • Sample Preparation: Accurately weigh a known amount of the ionic liquid into the jacketed glass vessel.
  • Temperature Control: Set the circulating bath connected to the vessel jacket to the desired experimental temperature (e.g., 298.15 K). Allow the ionic liquid to equilibrate to this temperature.
  • Titration: Begin adding deionized water to the ionic liquid in small, precise increments using the burette while continuously stirring the mixture.
  • Observation: After each addition of water, allow the solution to stabilize for a few minutes. Visually inspect the solution against a dark background with a light source for any signs of turbidity or phase separation (the "cloud point").
  • Data Recording: Record the volume of water added at each increment and the corresponding observations.
  • Confirmation of Complete Miscibility: For a fully miscible ionic liquid like [EMIM][MeSO3], the solution will remain clear and single-phased throughout the entire composition range. The experiment should be continued until a significant volume of water has been added to confirm this.
  • Repeatability: The experiment should be repeated at different temperatures to confirm that the miscibility is maintained across a relevant temperature range.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the water miscibility of [EMIM][MeSO3].

G cluster_factors Factors Influencing IL-Water Miscibility Cation_Structure Cation Structure ([EMIM]+) Hydrogen_Bonding Hydrogen Bonding Capacity Cation_Structure->Hydrogen_Bonding Anion_Structure Anion Structure ([MeSO3]-) Anion_Structure->Hydrogen_Bonding Hydrophobicity Hydrophobicity/ Hydrophilicity Hydrogen_Bonding->Hydrophobicity Result [EMIM][MeSO3] is Hydrophilic & Miscible Hydrophobicity->Result

Caption: Factors determining the water miscibility of [EMIM][MeSO3].

G cluster_workflow Experimental Workflow for Miscibility Determination Start Start Prepare_IL Prepare known mass of IL in jacketed vessel Start->Prepare_IL Set_Temp Set and equilibrate to desired temperature Prepare_IL->Set_Temp Titrate Titrate with water in small increments Set_Temp->Titrate Observe Observe for turbidity (cloud point) Titrate->Observe Cloud_Point Cloud Point Detected? Observe->Cloud_Point Record_Data Record composition at cloud point Cloud_Point->Record_Data Yes Confirm_Miscibility Confirm complete miscibility (no cloud point) Cloud_Point->Confirm_Miscibility No End End Record_Data->End Confirm_Miscibility->End

Caption: Workflow for determining ionic liquid-water miscibility.

References

An In-depth Technical Guide to the Electrochemical Window of 1-Ethyl-3-methylimidazolium Methanesulfonate ([EMIM][MeSO3])

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Electrochemical Window

The electrochemical stability window (ESW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. For ionic liquids (ILs), the ESW is a key indicator of their suitability for various electrochemical applications, including batteries, supercapacitors, electrodeposition, and sensors. The ESW is determined by the electrochemical stability of its constituent cation and anion. Generally, the cathodic limit is determined by the reduction of the cation, while the anodic limit is set by the oxidation of the anion.

Imidazolium-based ILs are of particular interest due to their favorable properties, such as good ionic conductivity and thermal stability. The methanesulfonate ([MeSO3]⁻) anion is a member of the sulfonate family, which has been explored in various electrochemical applications.

Quantitative Data: A Comparative Overview

While specific data for [EMIM][MeSO3] is not available, the following table summarizes the electrochemical windows of other relevant 1-ethyl-3-methylimidazolium ([EMIM]⁺) based ionic liquids. This data provides a valuable reference for the expected electrochemical stability of [EMIM][MeSO3]. The electrochemical window is highly dependent on the working electrode material, the reference electrode, the scan rate, and the cutoff current density used for its determination.

Ionic LiquidWorking ElectrodeReference ElectrodeAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)
[EMIM][BF4]Glassy CarbonAg/AgCl~2.0~-2.2~4.2
[EMIM][NTf2]PlatinumAg/AgCl~2.5~-2.5~5.0
[EMIM][SCN]PlatinumAg wire~1.1~-1.8~2.9
[EMIM][EtSO4]PlatinumAg/AgCl~2.3~-2.4~4.7

Note: The values presented are approximate and can vary based on experimental conditions.

Experimental Protocol for Determining the Electrochemical Window

The most common technique for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV) .

3.1. Electrolyte Preparation and Handling

  • Purity: The purity of the ionic liquid is paramount. Impurities, especially water and halides, can significantly narrow the electrochemical window. It is crucial to use high-purity [EMIM][MeSO3] and dry it under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours prior to use.

  • Inert Atmosphere: All experiments should be conducted in an inert atmosphere, typically within an argon or nitrogen-filled glovebox, to prevent contamination from atmospheric moisture and oxygen.

3.2. Electrochemical Cell Setup

A standard three-electrode cell configuration is employed for cyclic voltammetry measurements.

  • Working Electrode (WE): The choice of the working electrode material is critical as it can influence the electrochemical window. Commonly used materials include:

    • Glassy Carbon (GC): Often preferred due to its wide potential window and relatively inert surface.

    • Platinum (Pt): A common choice, but its catalytic activity can sometimes influence the measured potentials.

    • Gold (Au): Also used, but can be more reactive than GC or Pt in some ionic liquids. The electrode should be polished to a mirror finish using alumina slurry and then thoroughly cleaned before each experiment.

  • Reference Electrode (RE): A stable reference potential is essential for accurate measurements.

    • Quasi-Reference Electrodes: A simple and common approach in ionic liquid electrochemistry is to use a quasi-reference electrode, such as a silver or platinum wire. The potential of this electrode is not thermodynamically defined but is stable during the experiment.

    • Internal Reference: For more accurate and reproducible results, an internal reference redox couple, such as ferrocene/ferrocenium (Fc/Fc⁺), can be added to the ionic liquid. The measured potentials are then reported with respect to the Fc/Fc⁺ potential.

  • Counter Electrode (CE): The counter electrode completes the electrical circuit. A platinum wire or a graphite rod with a large surface area is typically used.

3.3. Cyclic Voltammetry Measurement

  • Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the purified [EMIM][MeSO3] inside a glovebox.

  • Potential Cycling: A potentiostat is used to apply a potential to the working electrode and sweep it linearly to a set anodic limit, then reverse the sweep to a cathodic limit, and finally return to the initial potential.

  • Scan Rate: A typical scan rate for determining the electrochemical window is between 10 and 100 mV/s.

  • Determining the Limits: The anodic and cathodic limits are determined by the potentials at which a significant increase in current is observed, indicating the oxidation and reduction of the ionic liquid, respectively. A cutoff current density is typically defined to determine these limits, for example, 0.1, 0.5, or 1.0 mA/cm².

Visualizations

Experimental Workflow for Determining the Electrochemical Window

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis IL_prep Ionic Liquid Purification (Drying under vacuum) cell_assembly Electrochemical Cell Assembly (in Glovebox) IL_prep->cell_assembly electrode_prep Electrode Preparation (Polishing and Cleaning) electrode_prep->cell_assembly cv_measurement Cyclic Voltammetry (Potential Sweep) cell_assembly->cv_measurement data_acquisition Current vs. Potential Data cv_measurement->data_acquisition limit_determination Determine Anodic & Cathodic Limits (Cutoff Current Density) data_acquisition->limit_determination esw_calculation Calculate Electrochemical Window limit_determination->esw_calculation

Caption: Workflow for the experimental determination of the electrochemical window.

Logical Relationships in Electrochemical Window Determination

logical_relationships cluster_factors Influencing Factors cluster_params Experimental Parameters EW Electrochemical Window Cation Cation Structure ([EMIM]+) Cation->EW Anion Anion Structure ([MeSO3]-) Anion->EW Electrode Working Electrode (e.g., GC, Pt) Electrode->EW Impurities Impurities (e.g., Water) Impurities->EW ScanRate Scan Rate ScanRate->EW Cutoff Cutoff Current Density Cutoff->EW

Caption: Factors influencing the electrochemical window of an ionic liquid.

Methodological & Application

Application Notes and Protocols for CO2 Capture Using 1-Ethyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium methanesulfonate, [EMIM][MeSO3], is a promising ionic liquid (IL) for post-combustion CO2 capture applications. Its appeal lies in its relatively low viscosity, good thermal stability, and moderate CO2 absorption capacity through a physical absorption mechanism. Unlike amine-based solvents, [EMIM][MeSO3] does not suffer from high volatility or significant energy penalties associated with chemical bond formation during CO2 absorption, making it a subject of considerable research interest.[1]

These application notes provide a summary of the key performance data for [EMIM][MeSO3] in CO2 capture, detailed experimental protocols for performance evaluation, and a general procedure for its synthesis and purification.

Data Presentation

The following tables summarize the quantitative data for the physical properties and CO2 solubility of [EMIM][MeSO3].

Table 1: Physical Properties of Pure this compound ([EMIM][MeSO3])

Temperature (K)Density (g/cm³)Viscosity (mPa·s)
273.151.25203.7
283.151.24121.3
293.151.2377.9
303.151.2352.9
313.151.2237.8
323.151.2128.2
333.151.2121.8
[2][3]

Table 2: CO2 Solubility in this compound ([EMIM][MeSO3])

Temperature (K)Pressure (MPa)CO2 Mole Fraction (x)
293.154.5770.4049
313.154.6770.3533
333.154.7720.3115
353.154.8490.2778
373.154.9090.2494
393.154.9560.2248
413.150.4320.0160
[4]

Experimental Protocols

Protocol 1: Synthesis and Purification of [EMIM][MeSO3]

Objective: To synthesize and purify this compound for use in CO2 capture experiments.

Materials:

  • 1-Methylimidazole

  • Ethyl methanesulfonate

  • Ethyl acetate

  • Activated carbon

  • Drying agent (e.g., molecular sieves)

  • Rotary evaporator

  • High-vacuum line

Procedure:

  • Synthesis: In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and ethyl methanesulfonate. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require moderate heating and stirring for several hours to days to ensure complete reaction.

  • Initial Purification: After the reaction is complete, the crude [EMIM][MeSO3] is washed multiple times with a solvent in which the ionic liquid is immiscible but the unreacted starting materials and byproducts are soluble, such as ethyl acetate. This is typically done in a separatory funnel.

  • Solvent Removal: The washed ionic liquid is then placed on a rotary evaporator to remove any residual washing solvent.

  • Decolorization: If the ionic liquid is colored, it can be decolorized by stirring with activated carbon for several hours, followed by filtration to remove the carbon.

  • Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period (e.g., 24-48 hours) to remove any residual water and volatile impurities. The water content should be checked using Karl Fischer titration to ensure it is below the desired threshold for experimental use.

Protocol 2: Determination of CO2 Solubility using the Gravimetric Method

Objective: To accurately measure the amount of CO2 absorbed by [EMIM][MeSO3] at various temperatures and pressures.[5]

Apparatus:

  • High-pressure microbalance

  • Thermostatted sample chamber

  • High-pressure CO2 supply

  • Vacuum pump

  • Data acquisition system

Procedure:

  • Sample Preparation: A known mass of purified and dried [EMIM][MeSO3] is placed in the sample pan of the microbalance.

  • Degassing: The sample is degassed under vacuum at an elevated temperature to remove any dissolved gases until a constant weight is achieved.

  • Pressurization: The sample chamber is brought to the desired temperature, and CO2 is introduced at the target pressure.

  • Equilibration: The mass of the sample is monitored over time. The system is considered to be at equilibrium when the mass remains constant, indicating that no more CO2 is being absorbed.

  • Data Recording: The final mass, temperature, and pressure are recorded.

  • Buoyancy Correction: The measured mass increase is corrected for the buoyancy effect of the high-pressure CO2 on the sample and the sample holder.

  • Calculation: The mole fraction of absorbed CO2 is calculated from the corrected mass increase and the initial mass of the ionic liquid.

  • Repeat: Steps 3-7 are repeated for different pressures and temperatures to generate a solubility isotherm.

Protocol 3: Determination of CO2 Solubility using the Isochoric (Pressure Drop) Method

Objective: To determine the solubility of CO2 in [EMIM][MeSO3] by measuring the pressure change in a constant volume system.[5]

Apparatus:

  • High-pressure equilibrium cell of known volume

  • Pressure transducer

  • Temperature controller

  • Stirring mechanism (e.g., magnetic stirrer)

  • High-pressure CO2 reservoir of known volume

  • Vacuum pump

Procedure:

  • System Calibration: The volumes of the equilibrium cell and the CO2 reservoir are accurately determined.

  • Sample Loading: A known mass of degassed [EMIM][MeSO3] is loaded into the equilibrium cell. The cell is then sealed and evacuated.

  • Initial Conditions: The equilibrium cell is brought to the desired temperature. The CO2 reservoir is filled with CO2 to a known pressure and temperature.

  • Gas Injection: A known amount of CO2 is expanded from the reservoir into the equilibrium cell.

  • Equilibration: The mixture in the equilibrium cell is stirred until the pressure inside the cell stabilizes, indicating that equilibrium has been reached.

  • Data Recording: The final equilibrium pressure and temperature are recorded.

  • Calculation: The amount of CO2 absorbed by the ionic liquid is calculated based on the initial and final conditions of the gas phase using an appropriate equation of state (e.g., Peng-Robinson). The solubility is then expressed as the mole fraction of CO2 in the liquid phase.

  • Repeat: Additional increments of CO2 can be added to the cell to determine solubility at higher pressures. The entire process is repeated for different temperatures.

Visualizations

CO2_Capture_Mechanism cluster_gas_phase Gas Phase cluster_liquid_phase Ionic Liquid Phase ([EMIM][MeSO3]) CO2_gas CO2 (gas) CO2_dissolved CO2 (dissolved) CO2_gas->CO2_dissolved Physical Absorption (van der Waals forces) EMIM [EMIM]+ EMIM->CO2_dissolved MeSO3 [MeSO3]- MeSO3->CO2_dissolved

Caption: Mechanism of physical absorption of CO2 in [EMIM][MeSO3].

Gravimetric_Method_Workflow start Start prep_sample Place known mass of [EMIM][MeSO3] in microbalance start->prep_sample degas Degas sample under vacuum and heat prep_sample->degas set_conditions Set desired temperature and pressurize with CO2 degas->set_conditions equilibrate Monitor mass until constant (equilibrium reached) set_conditions->equilibrate record_data Record final mass, temperature, and pressure equilibrate->record_data correct_buoyancy Apply buoyancy correction record_data->correct_buoyancy calculate_solubility Calculate CO2 mole fraction correct_buoyancy->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for the gravimetric method.

Isochoric_Method_Workflow start Start load_sample Load known mass of degassed [EMIM][MeSO3] into equilibrium cell start->load_sample set_temp Set cell to desired temperature load_sample->set_temp charge_reservoir Charge CO2 reservoir to known pressure and temperature set_temp->charge_reservoir inject_gas Inject known amount of CO2 into equilibrium cell charge_reservoir->inject_gas equilibrate Stir until pressure stabilizes (equilibrium reached) inject_gas->equilibrate record_data Record final equilibrium pressure and temperature equilibrate->record_data calculate_solubility Calculate absorbed CO2 and mole fraction record_data->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for the isochoric (pressure drop) method.

References

Application Notes and Protocols for [EMIM][MeSO3] as an Electrolyte in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, characterized by their negligible vapor pressure, high thermal stability, and wide electrochemical windows. These properties make them promising candidates as safer alternatives to conventional flammable organic carbonate-based electrolytes in lithium-ion batteries. This document provides detailed application notes and protocols for the use of 1-ethyl-3-methylimidazolium methanesulfonate, [EMIM][MeSO3], as a potential electrolyte in lithium-ion battery research. While [EMIM][MeSO3] is a known ionic liquid, its application in lithium-ion batteries is an emerging area of investigation. The following sections summarize its known physical properties and provide generalized experimental protocols for its synthesis and electrochemical evaluation.

Physicochemical Properties of [EMIM][MeSO3]

The intrinsic properties of pure [EMIM][MeSO3] are crucial for its potential application as an electrolyte. The following table summarizes the available quantitative data for the neat ionic liquid. Data for [EMIM][MeSO3] containing lithium salts is currently limited in publicly available literature.

PropertyValueTemperature (°C)
Molecular Weight 206.26 g/mol -
Density 1.24 g/cm³23
Viscosity 135 cP25
Ionic Conductivity 3.69 mS/cm30

Experimental Protocols

I. Synthesis of [EMIM][MeSO3] Ionic Liquid

This protocol is adapted from general synthesis methods for imidazolium-based ionic liquids. High purity is critical for electrochemical applications.

Materials:

  • 1-methylimidazole (≥99%)

  • Ethyl methanesulfonate (≥98%)

  • Anhydrous ethyl acetate (or other suitable solvent like acetonitrile)

  • Activated neutral alumina

  • Drying apparatus (vacuum oven or Schlenk line)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), place a determined amount of 1-methylimidazole.

  • Reaction: Slowly add a slight molar excess of ethyl methanesulfonate dropwise to the stirred 1-methylimidazole at room temperature. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a cooling bath.

  • Stirring: After the addition is complete, continue stirring the mixture at room temperature for 24-48 hours to ensure the reaction goes to completion. The product, [EMIM][MeSO3], will form as a liquid.

  • Purification:

    • Wash the resulting ionic liquid multiple times with anhydrous ethyl acetate to remove any unreacted starting materials. The ionic liquid is typically denser and will form the lower phase.

    • Separate the ionic liquid phase.

    • To further purify and decolorize the product, dissolve it in a minimal amount of a suitable solvent and pass it through a column of activated neutral alumina.

  • Drying: Dry the purified ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 48 hours to remove any residual solvent and moisture. The water content should be minimized to parts-per-million (ppm) levels for battery applications.

  • Characterization: Confirm the structure and purity of the synthesized [EMIM][MeSO3] using techniques such as ¹H NMR and ¹³C NMR spectroscopy. The water content should be verified by Karl Fischer titration.

Diagram: Synthesis Workflow of [EMIM][MeSO3]

cluster_synthesis Synthesis of [EMIM][MeSO3] start Start: Reagents (1-methylimidazole, ethyl methanesulfonate) reaction Reaction in Inert Atmosphere (Room Temperature, 24-48h) start->reaction washing Washing with Anhydrous Solvent (e.g., Ethyl Acetate) reaction->washing separation Phase Separation washing->separation column_chromatography Purification via Alumina Column separation->column_chromatography drying Drying under High Vacuum (>70°C, 48h) column_chromatography->drying characterization Characterization (NMR, Karl Fischer) drying->characterization final_product Pure [EMIM][MeSO3] characterization->final_product

Caption: Workflow for the synthesis and purification of [EMIM][MeSO3].

II. Preparation of [EMIM][MeSO3]-based Lithium-Ion Battery Electrolyte

Materials:

  • High-purity, dry [EMIM][MeSO3]

  • Anhydrous lithium salt (e.g., LiTFSI - lithium bis(trifluoromethanesulfonyl)imide, or LiPF6 - lithium hexafluorophosphate)

  • Inert atmosphere glovebox with low moisture and oxygen levels (<1 ppm)

Procedure:

  • Environment: Perform all steps inside an argon-filled glovebox.

  • Drying: Ensure both the [EMIM][MeSO3] and the lithium salt are thoroughly dried under vacuum before use.

  • Mixing: In a clean, dry vial, add the desired amount of [EMIM][MeSO3].

  • Dissolution: Gradually add the lithium salt to the ionic liquid while stirring with a magnetic stirrer. A common starting concentration for ionic liquid electrolytes is in the range of 0.5 M to 1.0 M.

  • Homogenization: Continue stirring until the lithium salt is completely dissolved and the solution is homogeneous. This may take several hours.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent any contamination.

III. Coin Cell Assembly for Electrochemical Testing

Materials:

  • Prepared [EMIM][MeSO3]-based electrolyte

  • Cathode material (e.g., LiFePO₄ or NMC coated on aluminum foil)

  • Anode material (e.g., graphite coated on copper foil or lithium metal foil)

  • Separator (e.g., Celgard® microporous membrane)

  • Coin cell components (CR2032: cases, spacers, springs)

  • Crimping machine

Procedure:

  • Electrode and Separator Preparation: Punch out circular electrodes and separators of the appropriate size for the coin cell. Dry all components under vacuum before transferring them into the glovebox.

  • Assembly:

    • Place the cathode disc in the center of the bottom coin cell case.

    • Add a few drops of the [EMIM][MeSO3]-based electrolyte to wet the cathode surface.

    • Place the separator on top of the wetted cathode.

    • Add a few more drops of the electrolyte to the separator.

    • Place the anode disc on top of the separator.

    • Add a spacer and a spring.

    • Carefully place the top cap.

  • Crimping: Crimp the coin cell using a hydraulic crimping machine to ensure it is properly sealed.

  • Resting: Allow the assembled cell to rest for several hours (e.g., 12-24 hours) to ensure complete wetting of the electrodes and separator with the electrolyte before electrochemical testing.

Diagram: Coin Cell Assembly Workflow

cluster_assembly CR2032 Coin Cell Assembly start Start: Dried Components (Electrodes, Separator, Cell Parts) place_cathode Place Cathode in Case start->place_cathode wet_cathode Add Electrolyte to Cathode place_cathode->wet_cathode place_separator Place Separator wet_cathode->place_separator wet_separator Add Electrolyte to Separator place_separator->wet_separator place_anode Place Anode wet_separator->place_anode add_internals Add Spacer and Spring place_anode->add_internals place_cap Place Top Cap add_internals->place_cap crimping Crimp the Cell place_cap->crimping resting Resting Period (12-24h) crimping->resting testing Electrochemical Testing resting->testing

Caption: Step-by-step workflow for assembling a CR2032 coin cell.

IV. Electrochemical Measurements

1. Ionic Conductivity:

  • Technique: Electrochemical Impedance Spectroscopy (EIS).

  • Setup: A conductivity cell with two platinum electrodes of a known cell constant.

  • Procedure:

    • Fill the conductivity cell with the prepared electrolyte inside the glovebox.

    • Seal the cell and take it out for measurement.

    • Connect the cell to an impedance analyzer.

    • Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Determine the bulk resistance (R_b) from the Nyquist plot.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (A * R_b), where L is the distance between the electrodes and A is the electrode area (or use the cell constant).

2. Electrochemical Stability Window (ESW):

  • Technique: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

  • Setup: A three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

  • Procedure:

    • Assemble the three-electrode cell with the prepared electrolyte inside the glovebox.

    • For the anodic limit, sweep the potential of the working electrode from the open-circuit potential (OCP) to a high positive potential at a slow scan rate (e.g., 1 mV/s) until a sharp increase in current is observed, indicating electrolyte oxidation.

    • For the cathodic limit, sweep the potential from the OCP to a negative potential until a sharp increase in current is observed, indicating electrolyte reduction.

    • The ESW is the potential difference between the onset of oxidation and reduction.

3. Cycling Performance:

  • Technique: Galvanostatic Cycling with Potential Limitation.

  • Setup: The assembled coin cell and a battery cycler.

  • Procedure:

    • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable solid electrolyte interphase (SEI).

    • Standard Cycling: Cycle the cell at a desired C-rate (e.g., C/5 or C/2) between the specified voltage cutoffs for the chosen electrode chemistry (e.g., 2.5-4.2 V for LiFePO₄/Graphite).

    • Data to Collect: Record the charge and discharge capacity, coulombic efficiency, and voltage profiles for each cycle.

    • Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the cycling stability and capacity retention.

Diagram: Logical Flow of Electrochemical Evaluation

cluster_evaluation Electrochemical Evaluation of [EMIM][MeSO3] Electrolyte electrolyte_prep Prepare Electrolyte ([EMIM][MeSO3] + Li Salt) conductivity Measure Ionic Conductivity (EIS) electrolyte_prep->conductivity esw Determine Electrochemical Stability Window (LSV/CV) electrolyte_prep->esw cell_assembly Assemble Coin Cell electrolyte_prep->cell_assembly conclusion Evaluate Viability as Electrolyte conductivity->conclusion esw->conclusion cycling Perform Galvanostatic Cycling cell_assembly->cycling performance_analysis Analyze Cycling Performance (Capacity, Efficiency, Stability) cycling->performance_analysis performance_analysis->conclusion

Caption: Logical relationship for evaluating [EMIM][MeSO3] as a Li-ion battery electrolyte.

Application of 1-Ethyl-3-methylimidazolium Methanesulfonate in Biomass Pretreatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate, [EMIM][MeSO3], has been investigated for its potential in the pretreatment of lignocellulosic biomass, a critical step in the production of biofuels and bio-based chemicals. The primary goal of pretreatment is to disrupt the complex and recalcitrant structure of biomass, primarily by removing lignin and hemicellulose, to enhance the accessibility of cellulose to enzymatic hydrolysis for the release of fermentable sugars.

[EMIM][MeSO3] is an imidazolium-based ionic liquid that has been studied for its solvent properties. However, research indicates that its effectiveness in biomass pretreatment is highly dependent on process conditions such as temperature and water content.[1] Under certain conditions, specifically at 100°C, [EMIM][MeSO3] has shown limited capacity for fractionating biomass or significantly enhancing enzymatic saccharification yields when compared to other ionic liquids like 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]).[1] Studies on poplar wood have demonstrated that pretreatment with [EMIM][MeSO3] at 100°C for 46 hours resulted in minimal extraction of lignin and hemicellulose.[1][2] Consequently, the subsequent enzymatic glucose release was not notably improved compared to untreated biomass.[1]

Despite these findings at lower temperatures, there is evidence to suggest that temperature plays a crucial role in the efficacy of methanesulfonate-based ionic liquids for biomass pretreatment.[1] For instance, a similar ionic liquid, 1-Butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO3]), demonstrated a significant pretreatment effect with over 90% glucose release during enzymatic saccharification when experiments were conducted at 120°C.[1] This suggests that [EMIM][MeSO3] may be more effective at higher temperatures.

In comparison, [EMIM][OAc] has been shown to be a more effective pretreatment solvent under similar conditions, achieving significant lignin and hemicellulose removal, which in turn leads to higher glucose yields after enzymatic hydrolysis.[1][3][4]

Therefore, while [EMIM][MeSO3] is a subject of academic interest, its practical application in industrial biomass pretreatment may require optimization of process parameters, particularly temperature, to unlock its full potential. For researchers and drug development professionals exploring novel biomass conversion pathways, understanding the nuanced behavior of different ionic liquids and the impact of process conditions is paramount.

Quantitative Data Summary

The following tables summarize the quantitative data from the pretreatment of poplar wood with [EMIM][MeSO3] at 100°C for 46 hours with varying water content.

Table 1: Pulp Yield and Composition after [EMIM][MeSO3] Pretreatment of Poplar Wood

Water Content (wt%)Pulp Yield (%)Glucan Recovery (%)Hemicellulose Removal (%)Delignification (%)
0979852
5969773
10959694
159495115
209394136
409393146

Data sourced from Gschwend et al. (2020).[1][2]

Table 2: Enzymatic Glucose Release after 48h Saccharification

SampleGlucose Release (%)
Untreated Poplar~10
[EMIM][MeSO3] Pretreated (0 wt% water)~10
[EMIM][MeSO3] Pretreated (5 wt% water)~10
[EMIM][MeSO3] Pretreated (10 wt% water)~10
[EMIM][MeSO3] Pretreated (15 wt% water)~10
[EMIM][MeSO3] Pretreated (20 wt% water)~10
[EMIM][MeSO3] Pretreated (40 wt% water)~10

Data sourced from Gschwend et al. (2020).[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the pretreatment of biomass with [EMIM][MeSO3].

Protocol 1: Biomass Pretreatment with [EMIM][MeSO3]

Objective: To fractionate lignocellulosic biomass by removing lignin and hemicellulose, thereby increasing the accessibility of cellulose.

Materials:

  • This compound ([EMIM][MeSO3]), minimum purity 95%

  • Untreated American poplar wood, milled and sieved to a consistent particle size

  • Deionized water

  • Reaction vessels (e.g., sealed glass reactors)

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Washing solvents (e.g., ethanol, deionized water)

  • Drying oven

Procedure:

  • Preparation of Ionic Liquid-Water Mixtures: Prepare [EMIM][MeSO3] solutions with varying water content (e.g., 0, 5, 10, 15, 20, 40 wt%) by adding the appropriate amount of deionized water to the ionic liquid.

  • Biomass Loading: Add the milled poplar wood to the reaction vessel at a specific biomass loading (e.g., 5 wt%).

  • Ionic Liquid Addition: Add the prepared [EMIM][MeSO3]-water mixture to the reaction vessel containing the biomass.

  • Pretreatment Reaction: Seal the reaction vessel and place it in a preheated oil bath. Heat the mixture to the desired temperature (e.g., 100°C) and stir for a specified duration (e.g., 46 hours).

  • Separation of Pulp: After the pretreatment, cool the reaction mixture and separate the solid pulp from the liquid fraction (containing dissolved lignin and hemicellulose) by filtration.

  • Pulp Washing: Wash the recovered pulp extensively with a solvent like ethanol to remove residual ionic liquid, followed by washing with deionized water until the filtrate is neutral.

  • Pulp Drying: Dry the washed pulp in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Analysis: The dried pulp (cellulose-rich material) is then characterized for its composition (glucan, lignin, hemicellulose) and subjected to enzymatic saccharification.

Protocol 2: Enzymatic Saccharification of Pretreated Biomass

Objective: To determine the efficiency of the pretreatment by measuring the release of glucose from the cellulose-rich pulp.

Materials:

  • Pretreated and dried biomass pulp

  • Citrate buffer (e.g., 0.05 M, pH 4.8)

  • Cellulase enzyme cocktail (e.g., from Trichoderma reesei)

  • Sodium azide (to prevent microbial growth)

  • Incubator shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for sugar analysis

Procedure:

  • Sample Preparation: Weigh a specific amount of the dried pretreated pulp (e.g., 100 mg) into a reaction tube.

  • Buffer and Enzyme Addition: Add the citrate buffer to achieve a specific solids loading (e.g., 1% w/v). Add the cellulase enzyme cocktail at a defined activity loading (e.g., 20 FPU per gram of glucan). Add sodium azide to a final concentration of 0.02% (w/v).

  • Incubation: Incubate the reaction mixture in an incubator shaker at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 48 hours).

  • Sample Collection and Termination: At various time points, take aliquots of the slurry. To stop the enzymatic reaction, immediately heat the samples to 100°C for 5 minutes.

  • Sample Clarification: Centrifuge the samples to pellet the remaining solids.

  • Sugar Analysis: Analyze the supernatant for glucose concentration using an HPLC system equipped with a suitable column (e.g., an Aminex HPX-87H) and a refractive index detector.

  • Calculation of Glucose Yield: Calculate the percentage of glucose released based on the initial glucan content of the pretreated pulp.

Visualizations

BiomassPretreatmentWorkflow Biomass Lignocellulosic Biomass Pretreatment Pretreatment (e.g., 100°C, 46h) Biomass->Pretreatment IL [EMIM][MeSO3] + Water IL->Pretreatment Filtration Filtration Pretreatment->Filtration Pulp Cellulose-Rich Pulp Filtration->Pulp Solid Liquid Liquid Fraction (Lignin, Hemicellulose) Filtration->Liquid Liquid Washing Washing (Ethanol, Water) Pulp->Washing Drying Drying Washing->Drying PretreatedBiomass Pretreated Biomass Drying->PretreatedBiomass EnzymaticHydrolysis Enzymatic Saccharification PretreatedBiomass->EnzymaticHydrolysis Sugars Fermentable Sugars (Glucose) EnzymaticHydrolysis->Sugars

Caption: Workflow for biomass pretreatment using [EMIM][MeSO3].

LogicalRelationship cluster_temp Key Influencing Factor Pretreatment Biomass Pretreatment with [EMIM][MeSO3] LigninHemiRemoval Lignin & Hemicellulose Removal Pretreatment->LigninHemiRemoval CelluloseAccessibility Increased Cellulose Accessibility LigninHemiRemoval->CelluloseAccessibility EnzymaticHydrolysis Enhanced Enzymatic Hydrolysis CelluloseAccessibility->EnzymaticHydrolysis SugarYield Higher Fermentable Sugar Yield EnzymaticHydrolysis->SugarYield Temperature Process Temperature Effectiveness Pretreatment Effectiveness Temperature->Effectiveness Effectiveness->LigninHemiRemoval

Caption: Logical flow of biomass pretreatment and key influencing factors.

References

Application Notes and Protocols for Cellulose Dissolution using 1-Ethyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose, a ubiquitous and renewable biopolymer, presents significant opportunities for the development of advanced materials, drug delivery systems, and biofuels. However, its extensive intra- and intermolecular hydrogen bonding network renders it insoluble in most common solvents, posing a significant challenge to its processing and utilization. Ionic liquids (ILs), particularly those based on the 1,3-dialkylimidazolium cation, have emerged as highly effective "green solvents" for the direct dissolution of cellulose without derivatization.

This document provides detailed application notes and protocols for the use of 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]) for cellulose dissolution. It is important to note that while [EMIM][MeSO3] is a promising candidate for this application, the bulk of published research has focused on the closely related 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) . Consequently, the protocols and data presented herein are largely based on established methodologies for imidazolium-based ionic liquids, with specific considerations for the methanesulfonate anion where information is available. The underlying principle of dissolution involves the disruption of the cellulose hydrogen-bonding network by the ions of the IL. The anion plays a crucial role by forming strong hydrogen bonds with the hydroxyl groups of cellulose.

Comparative Physicochemical Properties of Relevant Ionic Liquids

The selection of an appropriate ionic liquid is critical for efficient cellulose dissolution. The following table summarizes key physicochemical properties of [EMIM][MeSO3] and compares them with the widely used [EMIM][OAc].

PropertyThis compound ([EMIM][MeSO3])1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc])Reference
Molecular Formula C7H14N2O3SC8H15N2O2[1]
Molecular Weight 206.26 g/mol 171.22 g/mol [1]
Melting Point 24 °CLiquid at room temperature[1]
Density 1.24 g/cm³ (at 23 °C)~1.05 g/cm³ (at 25 °C)[1]
Viscosity 135 cP (at 25 °C)~40-60 cP (at 25 °C)[1]
Hydrogen Bond Accepting Ability (β value) Not explicitly found, but methanesulfonate is a strong H-bond acceptor.High (good indicator for cellulose dissolution)[2]

Experimental Protocols

The following protocols are generalized for cellulose dissolution in imidazolium-based ionic liquids and can be adapted for [EMIM][MeSO3].

Materials and Equipment
  • Cellulose: Microcrystalline cellulose (MCC), cotton linters, or dissolving pulp.

  • Ionic Liquid: this compound ([EMIM][MeSO3]), >99% purity.

  • Co-solvent (optional): Dimethyl sulfoxide (DMSO), analytical grade.

  • Anti-solvent: Deionized water, ethanol, or acetone.

  • Equipment:

    • Heating mantle or oil bath with a temperature controller.

    • Three-neck round-bottom flask.

    • Mechanical stirrer with a stirring shaft and paddle.

    • Vacuum oven.

    • Centrifuge.

    • Freeze-dryer (optional).

Protocol for Cellulose Dissolution

This protocol describes the dissolution of cellulose in [EMIM][MeSO3]. The use of a co-solvent like DMSO can be beneficial for reducing the viscosity of the solution.

  • Drying: Dry the cellulose and [EMIM][MeSO3] separately in a vacuum oven at 80°C for at least 24 hours to remove residual moisture. Water content can significantly inhibit cellulose dissolution.

  • Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer and place it in the heating mantle or oil bath.

  • Ionic Liquid Addition: Add the desired amount of dried [EMIM][MeSO3] to the flask. If using a co-solvent, add it at this stage. A common ratio for co-solvent systems is 75 wt% IL to 25 wt% DMSO.

  • Heating and Stirring: Heat the ionic liquid (or IL/co-solvent mixture) to the desired dissolution temperature (typically between 80°C and 110°C) under mechanical stirring (e.g., 300-500 rpm).

  • Cellulose Addition: Gradually add the dried cellulose to the heated and stirred ionic liquid. Add the cellulose in small portions to ensure proper dispersion and avoid clumping.

  • Dissolution: Continue heating and stirring the mixture until the cellulose is completely dissolved. Dissolution time can range from 30 minutes to several hours, depending on the cellulose type, concentration, and temperature. The solution should become clear and homogeneous.

Protocol for Cellulose Regeneration

Cellulose can be regenerated from the ionic liquid solution by introducing an anti-solvent, which causes the cellulose to precipitate.

  • Precipitation: While stirring the cellulose-[EMIM][MeSO3] solution, slowly add an anti-solvent such as deionized water, ethanol, or acetone. The cellulose will precipitate out of the solution.

  • Washing: Separate the regenerated cellulose from the ionic liquid/anti-solvent mixture by centrifugation or filtration.

  • Purification: Wash the regenerated cellulose repeatedly with the anti-solvent to remove any residual ionic liquid. This step is crucial for obtaining pure cellulose.

  • Drying: Dry the purified regenerated cellulose. This can be done by solvent exchange with a volatile solvent followed by air drying, or by freeze-drying to obtain a porous aerogel structure.

Visualization of Workflows

Cellulose Dissolution Workflow

Cellulose_Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Process Dry_Cellulose Dry Cellulose (Vacuum Oven, 80°C) Add_Cellulose Gradually Add Cellulose Dry_Cellulose->Add_Cellulose Dry_IL Dry [EMIM][MeSO3] (Vacuum Oven, 80°C) Heat_IL Heat [EMIM][MeSO3] (80-110°C) Dry_IL->Heat_IL Heat_IL->Add_Cellulose Stir Mechanical Stirring (300-500 rpm) Add_Cellulose->Stir Homogeneous_Solution Homogeneous Cellulose Solution Stir->Homogeneous_Solution Complete Dissolution

Caption: Workflow for the dissolution of cellulose in this compound.

Cellulose Regeneration Workflow

Cellulose_Regeneration_Workflow cluster_regeneration Regeneration Process Cellulose_Solution Cellulose/[EMIM][MeSO3] Solution Add_Antisolvent Add Anti-solvent (Water, Ethanol, etc.) Cellulose_Solution->Add_Antisolvent Precipitation Cellulose Precipitation Add_Antisolvent->Precipitation Separation Separation (Centrifugation/Filtration) Precipitation->Separation Washing Wash with Anti-solvent Separation->Washing Drying Drying (Freeze-drying/Oven) Washing->Drying Regenerated_Cellulose Regenerated Cellulose Drying->Regenerated_Cellulose

Caption: Workflow for the regeneration of cellulose from a solution of this compound.

Concluding Remarks

This compound holds potential as a solvent for cellulose dissolution due to the strong hydrogen bond accepting nature of the methanesulfonate anion. While direct experimental data for this specific application is limited, the protocols and principles established for other imidazolium-based ionic liquids, particularly [EMIM][OAc], provide a robust starting point for researchers. Optimization of parameters such as temperature, time, and cellulose concentration will be necessary to achieve efficient dissolution for specific applications. The provided protocols and workflows serve as a comprehensive guide for scientists and professionals in the fields of materials science and drug development to explore the use of [EMIM][MeSO3] in cellulose processing.

References

Application Notes and Protocols for Electrochemical Deposition using [EMIM][MeSO3] Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical deposition of various materials using the ionic liquid 1-ethyl-3-methylimidazolium methylsulfonate, [EMIM][MeSO3]. This "green solvent" offers a viable alternative to traditional aqueous and organic electrolytes, boasting advantages such as a wide electrochemical window, negligible vapor pressure, and high thermal stability.[1][2][3] These properties make it particularly suitable for the electrodeposition of reactive metals and the formation of nanostructured materials.[4][5]

Introduction to Electrochemical Deposition in [EMIM][MeSO3]

Electrochemical deposition, or electroplating, is a process that uses an electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode.[2][6] The use of ionic liquids like [EMIM][MeSO3] as the electrolyte medium has gained significant attention due to their unique physicochemical properties.[3][7]

Key Advantages of using [EMIM][MeSO3]:

  • Wide Electrochemical Window: Allows for the deposition of a broad range of metals and alloys, including those that are difficult to deposit from aqueous solutions.[1][8]

  • Negligible Hydrogen Evolution: Unlike aqueous electrolytes, the absence of water minimizes or eliminates the competing hydrogen evolution reaction, leading to higher current efficiencies.[4]

  • Enhanced Safety: The low volatility and non-flammability of ionic liquids reduce workplace hazards.[2]

  • Tunable Properties: The morphology and properties of the electrodeposited materials can be controlled by adjusting parameters such as temperature, potential, and precursor concentration.[4][5][9]

  • Potential for Nanoparticle Synthesis: The unique structure of the ionic liquid at the electrode interface can facilitate the formation of nanoparticles and nanostructured films.[4][5]

Applications in Research and Drug Development

The ability to create high-quality, uniform metallic coatings and nanoparticles using [EMIM][MeSO3] opens up numerous possibilities across various fields:

  • Corrosion Resistant Coatings: Deposition of metals like aluminum and iron can provide superior corrosion protection for medical implants and surgical instruments.[2][4]

  • Biocompatible Coatings: Creation of biocompatible metallic and alloy coatings on medical devices to improve their integration with biological tissues.

  • Drug Delivery: Synthesis of metallic nanoparticles with controlled size and morphology for use as carriers in targeted drug delivery systems.[4]

  • Catalysis: Electrodeposition of catalytically active metals and alloys for use in the synthesis of pharmaceuticals and fine chemicals.[4]

  • Sensors and Diagnostics: Fabrication of electrodes with tailored surfaces for enhanced sensitivity and selectivity in biosensors and diagnostic devices.

Experimental Protocols

The following protocols are generalized from studies using structurally similar imidazolium-based ionic liquids, particularly [EMIM] cations with sulfonate-based anions.[4][5] These should serve as a strong starting point for developing specific procedures for [EMIM][MeSO3].

General Experimental Workflow

The following diagram outlines the typical workflow for an electrochemical deposition experiment using an ionic liquid electrolyte.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition A Prepare Ionic Liquid Electrolyte (e.g., Dissolve metal salt in [EMIM][MeSO3]) B Prepare Substrate (Working Electrode) (e.g., Polishing, Cleaning) A->B C Assemble Electrochemical Cell (Working, Counter, and Reference Electrodes) B->C D Cyclic Voltammetry (CV) (Determine deposition potential) C->D E Potentiostatic/Galvanostatic Deposition (Apply constant potential/current) D->E F Rinse and Dry Deposited Film E->F G Characterization (SEM, XRD, EDS) F->G

Figure 1. General workflow for electrochemical deposition in an ionic liquid.
Detailed Protocol for Metal Deposition (Example: Iron)

This protocol is adapted from the electrodeposition of iron in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][CF3SO3]) and can be used as a template for deposition in [EMIM][MeSO3].[4][5]

Materials:

  • 1-ethyl-3-methylimidazolium methylsulfonate ([EMIM][MeSO3])

  • Metal precursor salt (e.g., Iron(II) sulfate, FeSO₄)

  • Working electrode (e.g., Copper or Glassy Carbon)[4][10]

  • Counter electrode (e.g., Platinum or Aluminum plate)[11][12]

  • Reference electrode (e.g., Ag/AgCl or Aluminum wire)[12][13]

  • Acetonitrile and Acetone for rinsing[13]

  • Polishing materials (e.g., alumina slurry)[14]

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Glovebox or controlled atmosphere chamber (recommended to minimize water contamination)[11]

  • Ultrasonic bath[14]

Procedure:

  • Electrolyte Preparation:

    • Inside a glovebox, dissolve the metal precursor salt (e.g., 10 mM FeSO₄) in [EMIM][MeSO3].[4][5]

    • Stir the solution until the salt is completely dissolved. Gentle heating may be applied if necessary.

  • Electrode Preparation:

    • Polish the working electrode with progressively finer alumina slurry (e.g., down to 0.05 µm) to a mirror finish.[14]

    • Sonically clean the electrode in acetone and then deionized water, followed by thorough drying.[14]

  • Electrochemical Analysis (Cyclic Voltammetry):

    • Assemble the three-electrode cell with the prepared electrolyte, working electrode, counter electrode, and reference electrode.

    • Perform cyclic voltammetry to determine the reduction potential of the metal ion. Scan the potential from the open-circuit potential to a sufficiently negative potential and back.[4][5] The cathodic peak will indicate the potential at which the metal deposition occurs.

  • Electrodeposition:

    • Potentiostatic (Constant Potential) Method: Apply a constant potential slightly more negative than the onset of the reduction peak observed in the CV. For example, iron deposition has been successfully carried out at -0.6 V.[4][5]

    • Galvanostatic (Constant Current) Method: Apply a constant current density. For aluminum deposition, current densities between 10 and 70 mA/cm² have been used.[14]

    • The deposition time will influence the thickness of the film. Deposition times can range from minutes to several hours.[4][15]

  • Post-Deposition Treatment:

    • After deposition, carefully remove the working electrode from the cell.

    • Rinse the electrode thoroughly with acetonitrile and then acetone to remove any residual ionic liquid.[13]

    • Dry the electrode under a stream of inert gas or in a vacuum.

  • Characterization:

    • Scanning Electron Microscopy (SEM): To analyze the surface morphology and particle size of the deposit.[4][10]

    • X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the deposited material.[4][10]

    • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the deposited film.[10][11]

Quantitative Data from Analogous Systems

The following tables summarize quantitative data from electrochemical deposition experiments in imidazolium-based ionic liquids, which can serve as a reference for experiments in [EMIM][MeSO3].

Table 1: Deposition Parameters for Various Metals

MetalIonic LiquidPrecursorDeposition Potential (V)Current Density (mA/cm²)Temperature (°C)Reference
Iron (Fe)[EMIM][CF₃SO₃]10 mM FeSO₄-0.6-30[4][5]
Aluminum (Al)[EMIM]AlCl₄AlCl₃-0.10 to -0.4010 - 7030 - 110[10][14]
Lead (Pb)[MIM]TfOPb(TfO)₂--110 - 120[1]
Copper (Cu)[EMIM][TFSI]Cu(TFSI)₂---[16]
Silver (Ag)[EMIM][TfO]AgTfO--Ambient[9]

Table 2: Properties of Electrodeposited Materials

Deposited MaterialIonic LiquidResulting MorphologyParticle/Grain SizeReference
Iron (Fe)[EMIM][CF₃SO₃]Nanoparticles28.4 - 77.2 nm[4]
Aluminum (Al)[EMIM]AlCl₄Dense, continuous film-[14]
Copper (Cu)[EMIM][TFSI]Dense, nano-crystalline film~20 nm[16]
Lead (Pb)[MIM]TfOCompact electrodeposit-[1]

Logical Relationships in Electrochemical Deposition

The quality and morphology of the electrodeposited film are governed by a complex interplay of several experimental parameters. The following diagram illustrates these relationships.

G cluster_params Controllable Parameters cluster_props Resulting Film Properties A Deposition Potential/ Current Density X Morphology (e.g., dense, porous) A->X Y Grain Size A->Y W Adhesion A->W B Temperature B->X B->Y C Precursor Concentration C->X D Deposition Time Z Film Thickness D->Z

References

Preparation of Nanoparticle Dispersions in [EMIM][MeSO3]: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of nanoparticle dispersions in the ionic liquid 1-ethyl-3-methylimidazolium methylsulfonate, [EMIM][MeSO3]. Ionic liquids (ILs) are increasingly recognized as versatile media for the synthesis and stabilization of nanoparticles due to their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties. [EMIM][MeSO3], in particular, offers a favorable environment for the controlled synthesis of various metallic nanoparticles. These nanoparticle dispersions hold significant promise for applications in drug delivery, owing to the potential for enhanced stability and modified pharmacokinetic profiles of the encapsulated or surface-bound therapeutic agents.

Introduction to Nanoparticle Dispersions in Ionic Liquids

The use of ionic liquids as a medium for nanoparticle synthesis and dispersion offers several advantages over conventional aqueous or organic solvents. ILs can act as both the solvent and a stabilizing agent, preventing nanoparticle agglomeration through electrostatic and steric interactions.[1] This "electrosteric" stabilization can lead to the formation of uniform and long-term stable nanoparticle dispersions without the need for additional capping agents or surfactants.[1] The choice of the ionic liquid's cation and anion can influence the size, shape, and surface chemistry of the resulting nanoparticles, allowing for a degree of control over their final properties.[2]

Nanoparticles synthesized in ILs are being explored for various biomedical applications, including as advanced drug delivery systems.[3] The unique surface chemistry imparted by the ionic liquid can influence how these nanoparticles interact with biological systems, including their cellular uptake and biodistribution.[4][5] Understanding and controlling the preparation of these nanoparticle dispersions is therefore a critical step in harnessing their potential for therapeutic applications.

Experimental Protocols

This section details the protocols for the synthesis of nickel (Ni) and silver (Ag) nanoparticle dispersions in [EMIM][MeSO3].

Synthesis of Nickel Nanoparticle Dispersions

This protocol is adapted from a method for synthesizing nickel nanoparticles in the closely related ionic liquid 1-ethyl-3-methylimidazolium methylsulfate ([EMIM][MS]).[1][2]

Materials:

  • 1-ethyl-3-methylimidazolium methylsulfonate ([EMIM][MeSO3])

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

Protocol:

  • In a clean beaker, dissolve 0.0657 g (0.25 mmol) of nickel(II) sulfate hexahydrate in 1.0 g of [EMIM][MeSO3].

  • Stir the mixture at room temperature using a magnetic stirrer until a uniform green solution is obtained.

  • Gradually add 0.0095 g (0.25 mmol) of sodium borohydride to the solution while stirring continuously.

  • Continue stirring for 30 minutes. A color change from green to black indicates the formation of nickel nanoparticles.[2]

  • To isolate the nanoparticles, add ethanol to the dispersion to precipitate the nanoparticles.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the nanoparticles.

  • Decant the supernatant and wash the nanoparticle pellet with ethanol twice to remove any residual ionic liquid and unreacted precursors.

  • Dry the resulting nickel nanoparticle powder in an oven at 60°C for 12 hours.

  • For dispersion, weigh the desired amount of dried nanoparticles and redisperse them in fresh [EMIM][MeSO3] using ultrasonication for 15-30 minutes to achieve a homogenous dispersion.

Synthesis of Silver Nanoparticle Dispersions

This protocol is based on a citrate-mediated synthesis of silver nanoparticles in [EMIM][MS] and general silver nanoparticle synthesis procedures.

Materials:

  • 1-ethyl-3-methylimidazolium methylsulfonate ([EMIM][MeSO3])

  • Silver nitrate (AgNO₃)

  • Trisodium citrate (Na₃C₆H₅O₇)

  • Magnetic stirrer with heating plate

  • Deionized water

Protocol:

  • In a flask, prepare a 1 mM solution of silver nitrate in [EMIM][MeSO3].

  • In a separate container, prepare a 1% (w/v) solution of trisodium citrate in deionized water.

  • Heat the silver nitrate solution to 80°C with vigorous stirring.

  • To the heated and stirred silver nitrate solution, rapidly add the trisodium citrate solution. The volume of citrate solution should be approximately 5% of the total volume of the silver nitrate solution.

  • Continue heating and stirring the mixture for 1 hour. A color change to yellowish-brown indicates the formation of silver nanoparticles.

  • Allow the dispersion to cool to room temperature. The resulting dispersion can be used directly or the nanoparticles can be isolated by centrifugation and redispersion in fresh [EMIM][MeSO3] if a higher concentration is desired.

Data Presentation: Physicochemical Characterization

The following tables summarize the expected physicochemical properties of nanoparticles prepared in [EMIM][MeSO3] or a closely related ionic liquid, based on available literature.

Table 1: Characterization of Nickel Nanoparticles in [EMIM][MS] [1][2]

ParameterValueCharacterization Method
Size 45 - 60 nmScanning Electron Microscopy (SEM)
Morphology Spherical, uniformly dispersedScanning Electron Microscopy (SEM)
Composition Metallic NickelUV-Visible Spectroscopy (SPR band at 300-350 nm), Fourier Transform Infrared (FTIR) Spectroscopy

Table 2: Characterization of Silver Nanoparticles in [EMIM][MS]

ParameterValueCharacterization Method
Hydrodynamic Size ~278 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.34 - 0.39Dynamic Light Scattering (DLS)
Zeta Potential -20 to -43 mVPhase Analysis Light Scattering (PALS)
Morphology N/AN/A

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the preparation of nanoparticle dispersions and a general overview of potential cellular uptake pathways.

G Experimental Workflow for Nickel Nanoparticle Synthesis cluster_0 Preparation of Precursor Solution cluster_1 Nanoparticle Formation cluster_2 Isolation and Purification cluster_3 Dispersion A Dissolve NiSO4·6H2O in [EMIM][MeSO3] B Stir until uniform green solution is formed A->B C Gradually add NaBH4 solution B->C D Stir for 30 minutes (solution turns black) C->D E Precipitate with ethanol D->E F Centrifuge to pellet nanoparticles E->F G Wash pellet with ethanol (x2) F->G H Dry nanoparticles in oven G->H I Redisperse in fresh [EMIM][MeSO3] H->I J Ultrasonicate for 15-30 minutes I->J

Caption: Workflow for Nickel Nanoparticle Synthesis in [EMIM][MeSO3].

G Experimental Workflow for Silver Nanoparticle Synthesis cluster_0 Preparation of Reactant Solutions cluster_1 Nanoparticle Synthesis A Prepare 1 mM AgNO3 in [EMIM][MeSO3] C Heat AgNO3 solution to 80°C with stirring A->C B Prepare 1% trisodium citrate in water D Rapidly add trisodium citrate solution B->D C->D E Continue heating and stirring for 1 hour D->E F Cool to room temperature E->F

Caption: Workflow for Silver Nanoparticle Synthesis in [EMIM][MeSO3].

G Potential Cellular Uptake Pathways of Nanoparticles cluster_0 Endocytosis Pathways cluster_1 Intracellular Fate NP Nanoparticle Dispersion in [EMIM][MeSO3] Cell Target Cell NP->Cell Interaction with cell membrane Phagocytosis Phagocytosis Cell->Phagocytosis Macropinocytosis Macropinocytosis Cell->Macropinocytosis Clathrin Clathrin-mediated Endocytosis Cell->Clathrin Caveolae Caveolae-mediated Endocytosis Cell->Caveolae Endosome Endosome Phagocytosis->Endosome Macropinocytosis->Endosome Clathrin->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome DrugRelease Drug Release Endosome->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Potential Cellular Uptake Mechanisms of Nanoparticles.

Applications in Drug Development

Nanoparticle dispersions prepared in [EMIM][MeSO3] present several opportunities for drug development. The ionic liquid itself can influence the biological activity and delivery of therapeutic agents.[3] For instance, the surface properties of the nanoparticles, dictated by the IL, can be tailored to enhance cellular uptake or to achieve targeted delivery.[4][5]

The primary proposed application is as a drug delivery vehicle. Hydrophobic drugs, which often suffer from poor bioavailability, can be encapsulated within or adsorbed onto the surface of metallic nanoparticles. The nanoparticle-drug conjugate can then be dispersed in a biocompatible medium for administration. The nanoparticle carrier system has the potential to:

  • Improve Drug Solubility and Stability: By formulating a poorly soluble drug with a nanoparticle carrier, its overall solubility and stability in a delivery vehicle can be enhanced.

  • Enable Controlled Release: The drug can be designed to be released from the nanoparticle surface in a controlled manner, potentially in response to specific physiological triggers such as pH or enzyme activity.

  • Facilitate Targeted Delivery: While not inherent to the [EMIM][MeSO3] system itself, the nanoparticle surface can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.

The cellular uptake of these nanoparticles is expected to occur via endocytosis, a process by which cells internalize external materials.[6] The specific pathway, whether it be phagocytosis, macropinocytosis, or receptor-mediated endocytosis (clathrin- or caveolae-mediated), will likely depend on the nanoparticle's size, shape, and surface charge.[5] Once inside the cell, the nanoparticles are typically enclosed within endosomes. The acidic environment of the endosome, and subsequently the lysosome, can trigger the release of the drug from the nanoparticle carrier, allowing it to exert its therapeutic effect within the cell.

Conclusion

The preparation of nanoparticle dispersions in the ionic liquid [EMIM][MeSO3] offers a promising and versatile platform for the development of novel drug delivery systems. The protocols provided herein for the synthesis of nickel and silver nanoparticles serve as a foundation for further research and optimization. The unique properties of ionic liquids allow for the creation of stable and well-defined nanoparticle dispersions with tunable characteristics. While further studies are required to fully elucidate the in vivo behavior, biocompatibility, and therapeutic efficacy of these systems, the potential for these materials to address challenges in drug delivery is significant. The provided workflows and conceptual diagrams offer a starting point for researchers and drug development professionals to explore this exciting area of nanomedicine.

References

Application Notes and Protocols for Extractive Desulfurization of Fuels using [EMIM][MeSO3]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-ethyl-3-methylimidazolium methylsulfate, [EMIM][MeSO3], in the extractive desulfurization (EDS) of fuels. While direct quantitative data for desulfurization using [EMIM][MeSO3] is limited in publicly available literature, this document leverages data from closely related studies on imidazolium-based ionic liquids and a detailed protocol for extractive denitrogenation using [EMIM][MeSO3] to provide a comprehensive guide.

Introduction

Extractive desulfurization is a promising alternative to conventional hydrodesulfurization for removing sulfur-containing compounds from fuels under milder operating conditions. Ionic liquids (ILs), such as [EMIM][MeSO3], are considered green solvents for this application due to their negligible vapor pressure, high thermal stability, and tunable solvent properties. [EMIM][MeSO3] has demonstrated suitability for extracting nitrogen compounds from fuel, suggesting its potential for extracting structurally similar sulfur compounds.[1]

Data Presentation

The following tables summarize the extractive desulfurization performance of various imidazolium-based ionic liquids, providing a comparative context for the potential efficacy of [EMIM][MeSO3].

Table 1: Extractive Desulfurization of Model Fuel (Dibenzothiophene - DBT)

Ionic LiquidIL:Fuel Volume RatioTemperature (°C)Time (min)DBT Removal (%)Reference
[C3mim]Br/FeCl31:1Ambient1292[2]
[bmim]Cl/FeCl3Not SpecifiedAmbientNot Specified97.9 (4 steps)[3]
[BPy]BF41:1553084.3[4]
Imidazole-based DES4:150Not Specified61.77[5]

Table 2: Extractive Desulfurization of Thiophenic Compounds

Ionic LiquidCompoundIL:Fuel RatioTemperature (°C)TimeRemoval (%)Reference
[EMIM][OAc]ThiopheneNot Specified25Not SpecifiedHigh Selectivity[6]
[BPy]BF4Thiophene1:15530 min78.5[4]

Experimental Protocols

The following protocols are adapted from methodologies reported for extractive desulfurization and denitrogenation using imidazolium-based ionic liquids.

1. Preparation of Model Fuel

  • Objective: To prepare a synthetic fuel with a known concentration of a specific sulfur compound.

  • Materials:

    • n-octane or other suitable alkane (as the fuel base)

    • Dibenzothiophene (DBT), Thiophene (T), or other sulfur-containing compounds

    • Analytical balance

    • Volumetric flasks

  • Protocol:

    • Accurately weigh the desired amount of the sulfur compound (e.g., dibenzothiophene).

    • Dissolve the weighed sulfur compound in a specific volume of the alkane solvent in a volumetric flask to achieve the target concentration (e.g., 500 ppm S).

    • Ensure complete dissolution by vigorous mixing or sonication.

2. Extractive Desulfurization Procedure

  • Objective: To perform the liquid-liquid extraction of sulfur compounds from the model fuel using [EMIM][MeSO3].

  • Materials:

    • Model fuel

    • [EMIM][MeSO3]

    • Glass vials or a jacketed glass reactor with a magnetic stirrer

    • Water bath or heating mantle for temperature control

    • Centrifuge

    • Pipettes and syringes

  • Protocol:

    • Add a specific volume of the model fuel and [EMIM][MeSO3] to a glass vial at a predetermined volume or mass ratio (e.g., 1:1).

    • Seal the vial and place it in a water bath or on a heating mantle set to the desired extraction temperature (e.g., 25°C, 40°C).

    • Stir the mixture vigorously for a set duration (e.g., 30 minutes) to ensure thorough mixing and mass transfer.

    • After stirring, turn off the stirrer and allow the two phases (IL-rich extract and fuel-rich raffinate) to separate.

    • To expedite phase separation, the mixture can be centrifuged.

    • Carefully separate the upper raffinate phase (desulfurized fuel) from the lower extract phase (IL with dissolved sulfur compounds) using a pipette or syringe.

    • Analyze the sulfur concentration in the raffinate phase using an appropriate analytical technique (e.g., Gas Chromatography with a Flame Ionization Detector or a Sulfur-Specific Detector).

    • Calculate the desulfurization efficiency using the formula: Sulfur Removal (%) = [(Initial S concentration - Final S concentration) / Initial S concentration] x 100

3. Regeneration of [EMIM][MeSO3]

  • Objective: To recover the ionic liquid for reuse by removing the extracted sulfur compounds.

  • Materials:

    • Sulfur-laden [EMIM][MeSO3] (extract phase)

    • A suitable anti-solvent (e.g., water or a volatile organic solvent like hexane)

    • Rotary evaporator

  • Protocol:

    • Add an anti-solvent to the sulfur-laden [EMIM][MeSO3]. The sulfur compounds are more soluble in the anti-solvent than in the IL.

    • Mix thoroughly to facilitate the transfer of sulfur compounds into the anti-solvent phase.

    • Separate the [EMIM][MeSO3] phase from the anti-solvent phase.

    • If a volatile organic solvent is used, it can be removed from the sulfur compounds by evaporation.

    • To remove any residual anti-solvent from the [EMIM][MeSO3], heat the IL under vacuum using a rotary evaporator. The non-volatile nature of the IL allows for the evaporation of the more volatile components.

    • The regenerated [EMIM][MeSO3] can then be reused in subsequent extraction cycles.

Visualizations

Extractive_Desulfurization_Workflow cluster_preparation 1. Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_regeneration 4. Regeneration start Start prep_fuel Prepare Model Fuel (e.g., DBT in n-octane) start->prep_fuel prep_il Prepare [EMIM][MeSO3] start->prep_il mix Mix Model Fuel and [EMIM][MeSO3] (Defined Ratio, Temp, Time) prep_fuel->mix prep_il->mix separate Phase Separation (Settling/Centrifugation) mix->separate raffinate Collect Raffinate Phase (Desulfurized Fuel) separate->raffinate extract Collect Extract Phase (IL + Sulfur Compounds) separate->extract analyze Analyze Sulfur Content in Raffinate (e.g., GC) raffinate->analyze add_solvent Add Anti-Solvent to Extract extract->add_solvent calculate Calculate Desulfurization Efficiency analyze->calculate end_process End calculate->end_process separate_il Separate IL from Anti-Solvent add_solvent->separate_il remove_solvent Remove Residual Solvent (Vacuum Evaporation) separate_il->remove_solvent recycled_il Recycled [EMIM][MeSO3] remove_solvent->recycled_il recycled_il->mix Reuse

Caption: Experimental workflow for extractive desulfurization of fuel using [EMIM][MeSO3].

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_regeneration_cycle Regeneration Cycle fuel Sulfur-Containing Fuel eds Extractive Desulfurization (Liquid-Liquid Extraction) fuel->eds il Ionic Liquid [EMIM][MeSO3] il->eds clean_fuel Desulfurized Fuel (Raffinate) eds->clean_fuel spent_il Sulfur-Rich IL (Extract) eds->spent_il regeneration Regeneration spent_il->regeneration recycled_il Recycled IL regeneration->recycled_il recycled_il->eds Reuse

Caption: Logical relationship of the extractive desulfurization and regeneration cycle.

References

Troubleshooting & Optimization

Technical Support Center: Drying of 1-Ethyl-3-methylimidazolium Methanesulfonate ([EMIM][MeSO3])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of water from the ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]). Water content can significantly impact the physicochemical properties and performance of ionic liquids in various applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from [EMIM][MeSO3]?

A1: Even small amounts of water can alter the viscosity, density, conductivity, and stability of [EMIM][MeSO3].[1] For many applications, such as in electrochemical systems, catalysis, and as specialized solvents, a low water content is essential for optimal and reproducible results.[3][4]

Q2: How does [EMIM][MeSO3] absorb water?

A2: [EMIM][MeSO3] is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] Therefore, proper handling and storage in a dry environment (e.g., in a desiccator or glovebox) are critical to maintaining its anhydrous state.

Q3: What is the most common method to determine the water content in [EMIM][MeSO3]?

A3: The most widely accepted and accurate method for determining the water content in ionic liquids is Karl Fischer titration.[7][8][9] This technique can be either volumetric or coulometric and is capable of measuring even trace amounts of water.[8]

Q4: What are the primary methods for drying [EMIM][MeSO3]?

A4: The most common methods for drying ionic liquids include vacuum drying (often combined with heating), use of desiccants like molecular sieves, and azeotropic distillation.[10][11] The choice of method depends on the desired final water content, the volume of the ionic liquid, and the available equipment.

Troubleshooting Guide

Issue 1: The water content of my [EMIM][MeSO3] remains high after vacuum drying.

  • Possible Cause 1: Insufficient vacuum. The vacuum level may not be low enough to effectively remove water.

    • Solution: Ensure your vacuum pump is functioning correctly and can achieve a pressure of 1.5 Torr or lower for more effective drying.[10][12]

  • Possible Cause 2: Inadequate heating. The temperature may be too low for efficient water evaporation.

    • Solution: While [EMIM][MeSO3] has good thermal stability, heating the sample during vacuum drying can significantly improve the rate of water removal.[1] Temperatures between 70-80 °C under vacuum have been shown to be effective for similar ionic liquids.[10]

  • Possible Cause 3: Insufficient drying time. The drying process may not have been run for a long enough duration.

    • Solution: For vacuum drying, a minimum of 24 to 72 hours is often recommended to reach a low final water content.[10]

Issue 2: My [EMIM][MeSO3] has changed color or shows signs of degradation after heating.

  • Possible Cause: Thermal decomposition. Although [EMIM][MeSO3] is thermally stable, prolonged exposure to very high temperatures can lead to degradation.

    • Solution: Avoid excessively high temperatures. For most drying applications, temperatures in the range of 70-100 °C are sufficient and safe. Always monitor the ionic liquid for any visual changes during heating.

Issue 3: I am using molecular sieves, but the water content is not decreasing significantly.

  • Possible Cause 1: Saturated molecular sieves. The molecular sieves may have already absorbed their maximum capacity of water.

    • Solution: Use freshly activated molecular sieves. Molecular sieves can be reactivated by heating them in a furnace according to the manufacturer's instructions.

  • Possible Cause 2: Incorrect pore size. The pore size of the molecular sieves may not be optimal for water absorption.

    • Solution: Use 3Å molecular sieves, which are effective for selectively absorbing water molecules.[10]

  • Possible Cause 3: Insufficient contact time or amount of sieves.

    • Solution: Ensure the molecular sieves are fully submerged in the ionic liquid and allow for sufficient contact time (e.g., 24-72 hours).[10] The amount of molecular sieves used should be adequate for the volume of the ionic liquid and its initial water content.

Data on Drying Methods for Imidazolium-Based Ionic Liquids

The following table summarizes the effectiveness of different drying methods for [Emim]+ based ionic liquids. While the data is not specific to the methanesulfonate anion, it provides a useful comparison of the methods.

Drying MethodIonic LiquidInitial Water Content (wt. %)Drying Time (hours)Final Water Content (wt. %)Reference
Vacuum Drying (1.5 Torr)[Emim][Im]124~0.02[10]
Vacuum Drying (1.5 Torr)[Emim][BF4]124~0.1[10]
Vacuum Drying (1.5 Torr)[Emim][EtSO4]124~0.5[10]
3Å Molecular Sieves[Emim][Im]124~0.05[10]
3Å Molecular Sieves[Emim][BF4]124~0.3[10]
3Å Molecular Sieves[Emim][EtSO4]124~0.5[10]

Experimental Protocols

Protocol 1: Vacuum Drying with Heating

This method is highly effective for achieving low water content.

  • Preparation: Place the [EMIM][MeSO3] sample in a round-bottom flask or a Schlenk flask. The flask should not be more than half full to ensure a sufficient surface area for evaporation.

  • Connection to Vacuum: Connect the flask to a high-vacuum line equipped with a cold trap to protect the vacuum pump.

  • Heating: Place the flask in a temperature-controlled oil bath or heating mantle. Gradually increase the temperature to 70-80 °C.

  • Drying: Maintain the vacuum (≤ 1.5 Torr) and temperature for 24-72 hours. The duration will depend on the initial water content and the volume of the sample.

  • Cooling and Storage: After the desired drying time, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. Store the dried ionic liquid in a tightly sealed container inside a desiccator or glovebox.

  • Verification: Determine the final water content using Karl Fischer titration.

Protocol 2: Drying with Molecular Sieves

This method is simpler and does not require a vacuum line, but may be less effective for achieving very low water content compared to vacuum drying.[10]

  • Preparation: Activate 3Å molecular sieves by heating them in a furnace at the manufacturer-recommended temperature and duration. Allow them to cool in a desiccator.

  • Addition of Sieves: Add the activated molecular sieves to the [EMIM][MeSO3] in a sealed container. A general guideline is to use 10-20% of the ionic liquid's weight in molecular sieves.

  • Drying: Seal the container and allow it to stand at room temperature for 24-72 hours. Occasional gentle swirling can improve the drying efficiency.

  • Separation: Carefully decant or filter the dried ionic liquid to remove the molecular sieves. This should be done in a dry atmosphere to prevent reabsorption of moisture.

  • Storage: Store the dried ionic liquid in a tightly sealed container inside a desiccator or glovebox.

  • Verification: Measure the final water content using Karl Fischer titration.

Process Workflows

Drying_Method_Selection start Start: [EMIM][MeSO3] with high water content decision Desired Final Water Content? start->decision vacuum_drying Vacuum Drying with Heating decision->vacuum_drying Very Low (< 100 ppm) mol_sieves Drying with Molecular Sieves decision->mol_sieves Moderately Low end_product Dried [EMIM][MeSO3] vacuum_drying->end_product mol_sieves->end_product

Caption: Decision tree for selecting a drying method for [EMIM][MeSO3].

Vacuum_Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_finish Final Steps prep1 Place IL in Flask prep2 Connect to Vacuum Line prep1->prep2 dry1 Apply Vacuum (<= 1.5 Torr) prep2->dry1 dry2 Heat to 70-80 °C dry1->dry2 dry3 Maintain for 24-72 hours dry2->dry3 finish1 Cool to RT under Vacuum dry3->finish1 finish2 Backfill with Inert Gas finish1->finish2 finish3 Store in Dry Environment finish2->finish3 finish4 Verify Water Content (Karl Fischer) finish3->finish4

Caption: Workflow for vacuum drying of [EMIM][MeSO3].

References

Technical Support Center: Purification of [EMIM][MeSO3]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]) after its synthesis or use in a reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of [EMIM][MeSO3].

Issue 1: The synthesized [EMIM][MeSO3] has a yellow or brownish tint.

  • Question: Why is my [EMIM][MeSO3] colored, and how can I decolorize it?

  • Answer: A yellow or brownish discoloration in ionic liquids often indicates the presence of colloidal particles or degradation byproducts from the synthesis, especially if the reaction was carried out at elevated temperatures. To remove these colored impurities, treatment with activated carbon is a common and effective method.[1][2]

    Experimental Protocol: Decolorization with Activated Carbon

    • Dissolution: Dissolve the colored [EMIM][MeSO3] in a suitable volatile solvent like acetone or ethanol. The choice of solvent depends on the subsequent removal step.

    • Activated Carbon Addition: Add 1-2% (w/w) of activated carbon to the solution.

    • Stirring: Stir the mixture vigorously at room temperature for 12-24 hours. For more persistent coloration, gentle heating (e.g., to 40-50°C) can be applied, but be mindful of the solvent's boiling point.[2]

    • Filtration: Remove the activated carbon by filtration. A fine filter paper or a Celite® pad can be used to ensure all carbon particles are removed.

    • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

    • Drying: Dry the resulting ionic liquid under high vacuum to remove any residual solvent.

Issue 2: The purified [EMIM][MeSO3] contains residual water.

  • Question: My [EMIM][MeSO3] is showing a high water content after purification. What is the best way to dry it?

  • Answer: [EMIM][MeSO3] is known to be highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] Therefore, rigorous drying and proper storage are crucial. The most common method for drying ionic liquids is heating under high vacuum.

    Experimental Protocol: High Vacuum Drying

    • Apparatus: Place the [EMIM][MeSO3] in a Schlenk flask or a similar apparatus suitable for heating under vacuum.

    • Heating and Vacuum: Heat the ionic liquid to 70-80°C under a high vacuum (e.g., <1 mbar) for at least 24 hours.[6] Stirring the liquid during this process can improve the efficiency of water removal.

    • Monitoring: The water content can be monitored using Karl Fischer titration.[7]

    • Storage: After drying, the [EMIM][MeSO3] should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture.

Issue 3: The presence of unreacted starting materials is detected.

  • Question: How can I remove unreacted 1-ethyl-3-methylimidazole or methyl methanesulfonate from my [EMIM][MeSO3] sample?

  • Answer: Unreacted starting materials are common impurities from the synthesis of ionic liquids. These are typically more volatile than the ionic liquid itself and can often be removed by washing with a suitable solvent followed by vacuum drying.

    Experimental Protocol: Solvent Washing

    • Solvent Selection: Choose a solvent in which the impurities are soluble but the [EMIM][MeSO3] is not. Diethyl ether or ethyl acetate are often good choices for removing unreacted organic starting materials.

    • Washing: Vigorously stir the [EMIM][MeSO3] with the chosen solvent for several hours.

    • Separation: Allow the phases to separate and decant the solvent layer containing the impurities.

    • Repetition: Repeat the washing step 2-3 times with fresh solvent.

    • Drying: After the final wash, dry the [EMIM][MeSO3] under high vacuum to remove any residual washing solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in [EMIM][MeSO3] after synthesis?

A1: Common impurities include:

  • Water: Due to its hygroscopic nature.[4][5]

  • Colored Impurities: Byproducts from the synthesis.[1]

  • Unreacted Starting Materials: Such as 1-ethyl-3-methylimidazole and methyl methanesulfonate.

  • Halides: If halide-containing precursors were used in the synthesis.[7]

Q2: What purity level should I aim for with my [EMIM][MeSO3]?

A2: The required purity depends on the application. For many standard applications, a purity of >98% is sufficient. However, for sensitive applications like electrochemistry or spectroscopy, higher purity (>99.5%) may be necessary. Commercially available [EMIM][MeSO3] often meets the specifications outlined in the table below.[7]

Q3: Is column chromatography a suitable method for purifying [EMIM][MeSO3]?

A3: While possible, column chromatography is generally not a preferred method for the large-scale purification of ionic liquids. This is due to the large amounts of solvent required and the potential for the ionic liquid to interact strongly with the stationary phase.[1] It may be suitable for small-scale, high-purity applications where other methods have failed.

Q4: Can I use molecular sieves to dry [EMIM][MeSO3]?

A4: Yes, molecular sieves (typically 3Å or 4Å) can be used to remove water from [EMIM][MeSO3].[6] The ionic liquid can be stirred with activated molecular sieves for 24 hours, followed by filtration. However, for achieving very low water content, high vacuum drying is generally more effective.

Quantitative Data Summary

The following table summarizes typical purity specifications for commercially available [EMIM][MeSO3], which can serve as a benchmark for purification efforts.

ParameterSpecificationAnalysis Method
Purity≥ 98% (w/w)HPLC, IC
Water Content< 0.5% (w/w)Karl Fischer Titration
Halides (Cl-, Br-)< 50 ppm (w/w)Ion Chromatography
Free Base< 0.5% (w/w)HPLC

Visualized Workflows

PurificationWorkflow cluster_synthesis Post-Synthesis cluster_purification Purification Steps cluster_final Final Product raw_il Crude [EMIM][MeSO3] solvent_wash Solvent Wash (e.g., Diethyl Ether) raw_il->solvent_wash Remove Unreacted Starting Materials decolorization Decolorization (Activated Carbon) solvent_wash->decolorization Remove Colored Impurities drying High Vacuum Drying decolorization->drying Remove Water & Residual Solvents pure_il Pure [EMIM][MeSO3] drying->pure_il

Caption: General purification workflow for [EMIM][MeSO3] after synthesis.

TroubleshootingFlowchart start Start with Crude [EMIM][MeSO3] check_color Is the IL Colored? start->check_color decolorize Perform Activated Carbon Treatment check_color->decolorize Yes check_purity Check Purity by NMR/HPLC check_color->check_purity No decolorize->check_purity solvent_wash Wash with a Non-polar Solvent check_purity->solvent_wash Impurities Present check_water Check Water Content (Karl Fischer) check_purity->check_water Pure solvent_wash->check_purity vacuum_dry Dry under High Vacuum check_water->vacuum_dry High Water Content end Pure [EMIM][MeSO3] check_water->end Low Water Content vacuum_dry->end

Caption: Troubleshooting decision flowchart for [EMIM][MeSO3] purification.

References

Technical Support Center: Optimizing CO2 Absorption in [EMIM][MeSO3]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the efficiency of carbon dioxide (CO2) absorption in 1-ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]).

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the efficiency of CO2 absorption in [EMIM][MeSO3]?

A1: The primary factors include temperature, pressure, the purity of the ionic liquid, and the presence of water. Generally, CO2 solubility in ionic liquids decreases with increasing temperature and increases with rising pressure. The viscosity of [EMIM][MeSO3] is also a critical factor, as it can affect the mass transfer rate of CO2 into the liquid phase.[1][2]

Q2: My CO2 absorption rate is slower than expected. What are the potential causes?

A2: A slow absorption rate can be attributed to several factors. High viscosity of the [EMIM][MeSO3] is a common issue with ionic liquids, which can impede mass transfer.[1] Ensure that the temperature is optimized, as viscosity decreases with increasing temperature.[3][4][5] Inadequate mixing or a small gas-liquid interfacial area can also limit the absorption rate. Additionally, impurities in the ionic liquid or the CO2 gas stream can interfere with the absorption process.

Q3: I am observing lower-than-expected CO2 absorption capacity. What should I check?

A3: Lower than expected absorption capacity can be due to inaccurate control of experimental conditions. Verify the temperature and pressure of your system, as these have a significant impact on CO2 solubility.[2] Ensure the [EMIM][MeSO3] is sufficiently pure and has been properly dried, as water content can alter the physical properties and absorption behavior. It is also important to allow sufficient time for the system to reach equilibrium.

Q4: How can I regenerate [EMIM][MeSO3] after CO2 absorption?

A4: Regeneration of [EMIM][MeSO3] can be achieved by either increasing the temperature, reducing the pressure, or a combination of both.[1] This process reverses the physical absorption of CO2, releasing it from the ionic liquid. The negligible vapor pressure of [EMIM][MeSO3] is advantageous for regeneration as it minimizes solvent loss.[6]

Q5: What is the role of water in the CO2 absorption process with [EMIM][MeSO3]?

A5: The presence of water can have a mixed effect on CO2 absorption in [EMIM][MeSO3]. While small amounts of water can reduce the viscosity of the ionic liquid, thereby potentially improving mass transfer kinetics, it can also affect the CO2 solubility.[7] The impact of water needs to be carefully evaluated for your specific application.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent Absorption Results Fluctuations in temperature or pressure.1. Ensure precise and stable control of both temperature and pressure throughout the experiment. 2. Calibrate all temperature and pressure sensors regularly.
Incomplete regeneration of [EMIM][MeSO3].1. Optimize regeneration conditions (temperature and pressure/vacuum) to ensure complete removal of absorbed CO2 before each experiment.
High Viscosity Leading to Poor Mass Transfer Low operating temperature.1. Increase the experimental temperature to reduce the viscosity of [EMIM][MeSO3]. Refer to the data tables for viscosity at different temperatures.[3][4][5]
Insufficient mixing.1. Increase the stirring rate to enhance the gas-liquid contact. 2. Consider using a different reactor design that promotes a larger interfacial area.
Degradation of [EMIM][MeSO3] Presence of reactive impurities.1. Ensure high purity of both the [EMIM][MeSO3] and the CO2 gas stream. 2. Analyze the ionic liquid for signs of degradation (e.g., color change, changes in spectroscopic data) after several absorption-desorption cycles.
Difficulty in Measuring CO2 Uptake Leaks in the experimental setup.1. Perform a leak test of the entire system before starting the experiment. 2. Use high-quality fittings and seals appropriate for the operating pressures.
Inaccurate measurement technique.1. Verify the calibration of your measurement instruments (e.g., balance for gravimetric method, pressure transducer for pressure drop method).[8] 2. Consider using a secondary analytical technique like gas chromatography to validate your results.[9]

Data Presentation

Table 1: Physical Properties of [EMIM][MeSO3]

Temperature (K)Density (g·cm⁻³)[3]Viscosity (mPa·s)[4][5]
273.151.275-
283.151.266135.5
293.151.25880.9
298.151.25464.6
303.151.24952.1
313.151.24136.1
323.151.23326.2
333.151.22519.8
343.151.217-
353.151.209-
363.151.201-

Table 2: CO2 Solubility in Imidazolium-Based Ionic Liquids with Methanesulfonate Anion

Ionic LiquidTemperature (K)Pressure (MPa)CO2 Mole Fraction (x)
[BMIM][MeSO3]303.15~5~0.25[2]
[EMIM][MeSO3]303.15-Data not readily available, expected to be similar to [BMIM][MeSO3]
[HMIM][MeSO3]303.15-Data not readily available, expected to be similar to [BMIM][MeSO3]

Note: [BMIM] = 1-butyl-3-methylimidazolium, [HMIM] = 1-hexyl-3-methylimidazolium. The solubility of CO2 is expected to show minor variations with the change in the alkyl chain length of the cation.[2]

Experimental Protocols

Protocol 1: Determination of CO2 Solubility using the Gravimetric Method

Objective: To accurately measure the amount of CO2 absorbed by [EMIM][MeSO3] at a given temperature and pressure.

Materials:

  • High-purity [EMIM][MeSO3]

  • High-purity CO2 gas

  • Magnetic suspension balance or thermogravimetric analyzer (TGA)

  • High-pressure, temperature-controlled reactor vessel

  • Vacuum pump

Procedure:

  • Preparation:

    • Dry the [EMIM][MeSO3] under vacuum at an elevated temperature (e.g., 80 °C) for at least 24 hours to remove any residual water.

    • Place a known mass of the dried [EMIM][MeSO3] into the reactor vessel of the gravimetric apparatus.

  • System Evacuation:

    • Seal the reactor and evacuate the system using the vacuum pump to remove any air.

  • Temperature and Pressure Control:

    • Set the desired temperature for the experiment and allow the system to stabilize.

    • Slowly introduce CO2 into the reactor until the desired pressure is reached.

  • Data Acquisition:

    • Monitor the mass of the [EMIM][MeSO3] sample over time using the balance.

    • The mass will increase as CO2 is absorbed.

    • Continue the measurement until the mass no longer changes, indicating that equilibrium has been reached.

  • Calculation:

    • The mass of absorbed CO2 is the difference between the final and initial mass of the sample.

    • Calculate the CO2 solubility in terms of mole fraction or molality.

  • Regeneration:

    • To regenerate the [EMIM][MeSO3], reduce the pressure in the reactor (apply vacuum) and/or increase the temperature to release the absorbed CO2.

Protocol 2: Measurement of CO2 Absorption Kinetics using the Pressure Drop Method

Objective: To determine the rate of CO2 absorption in [EMIM][MeSO3].

Materials:

  • High-purity [EMIM][MeSO3]

  • High-purity CO2 gas

  • Gas reservoir of known volume

  • Reactor vessel of known volume with a stirrer

  • High-precision pressure transducer

  • Temperature control system

Procedure:

  • Preparation:

    • Dry the [EMIM][MeSO3] as described in Protocol 1.

    • Add a known volume of the dried [EMIM][MeSO3] to the reactor vessel.

  • System Setup:

    • Evacuate both the gas reservoir and the reactor vessel.

    • Pressurize the gas reservoir with CO2 to a known initial pressure.

    • Bring the reactor to the desired experimental temperature.

  • Initiation of Absorption:

    • Start the stirrer in the reactor vessel.

    • Open the valve connecting the gas reservoir to the reactor to introduce CO2.

  • Data Logging:

    • Record the pressure in the system as a function of time using the pressure transducer. The pressure will decrease as CO2 is absorbed by the [EMIM][MeSO3].

  • Data Analysis:

    • The rate of pressure drop is proportional to the rate of CO2 absorption.

    • Using the ideal gas law and the known volumes of the reservoir and reactor, calculate the number of moles of CO2 absorbed over time.

    • The initial slope of the moles of CO2 absorbed versus time plot gives the initial absorption rate.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Dry [EMIM][MeSO3] (Vacuum, 80°C, 24h) prep2 Load known mass/volume of [EMIM][MeSO3] prep1->prep2 exp1 Evacuate System prep2->exp1 exp2 Set Temperature & Pressure exp1->exp2 exp3 Introduce CO2 exp2->exp3 exp4 Monitor Mass/Pressure Change until Equilibrium exp3->exp4 an1 Calculate CO2 Solubility / Absorption Rate exp4->an1 an2 Regenerate [EMIM][MeSO3] (Heat/Vacuum) an1->an2

Caption: Experimental workflow for CO2 absorption measurement in [EMIM][MeSO3].

FactorsAffectingEfficiency cluster_positive Positive Correlation cluster_negative Negative Correlation center_node CO2 Absorption Efficiency in [EMIM][MeSO3] n1 Increased Temperature (for solubility) center_node->n1 n2 High Viscosity center_node->n2 n3 Presence of Impurities center_node->n3 p1 Increased Pressure p1->center_node p2 Increased Gas-Liquid Interfacial Area p2->center_node p3 Effective Mixing p3->center_node

Caption: Factors influencing the efficiency of CO2 absorption in [EMIM][MeSO3].

References

Technical Support Center: [EMIM][MeSO3] Performance and Impurity Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the impact of impurities on the performance of [EMIM][MeSO3] in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in [EMIM][MeSO3] and where do they originate?

A1: The most prevalent impurities in [EMIM][MeSO3] are typically water, halide ions (e.g., chloride, bromide), and residual organic starting materials.

  • Water: [EMIM][MeSO3] is hygroscopic and readily absorbs moisture from the atmosphere.[1][2]

  • Halide Ions: These are often remnants from the synthesis process, particularly if a metathesis reaction involving a halide precursor was used.[3][4]

  • Organic Precursors: Unreacted starting materials, such as 1-methylimidazole and ethylating agents, or byproducts of the synthesis reaction can be present.[5][6]

Q2: How do these impurities affect the physicochemical properties of [EMIM][MeSO3]?

A2: Impurities can significantly alter the properties of [EMIM][MeSO3], leading to variability in experimental results.

  • Water: Even small amounts of water can decrease the viscosity and increase the ionic conductivity of the ionic liquid.[7][8] It can also slightly narrow the electrochemical stability window.[3]

  • Halide Ions: Halide impurities are known to increase the viscosity of ionic liquids. They can also negatively impact catalytic reactions.

  • Organic Impurities: Residual organic precursors can affect the ionic liquid's polarity and may interfere with sensitive reactions or analytical measurements.

Q3: My reaction in [EMIM][MeSO3] is not proceeding as expected. Could impurities be the cause?

A3: Yes, impurities are a common cause of unexpected reaction outcomes. Water can hydrolyze sensitive reagents, while halide ions can poison catalysts. Organic impurities might participate in side reactions. It is crucial to use [EMIM][MeSO3] of appropriate purity for your specific application and to handle it under controlled conditions to prevent contamination.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during experiments with [EMIM][MeSO3].

Issue 1: Inconsistent Reaction Rates or Yields
  • Symptom: Significant variations in reaction kinetics or product yield between different batches of [EMIM][MeSO3] or even between experiments using the same batch over time.

  • Potential Cause: Variable water content in the ionic liquid.

  • Troubleshooting Steps:

    • Quantify Water Content: Use Karl Fischer titration to determine the water content of your [EMIM][MeSO3].

    • Dry the Ionic Liquid: If the water content is high, dry the ionic liquid under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours.

    • Store Properly: Store the dried ionic liquid in a desiccator or under an inert atmosphere (e.g., in a glovebox) to prevent reabsorption of moisture.

    • Re-run Experiment: Repeat the experiment with the dried ionic liquid and compare the results.

Issue 2: Unexpected Side Products or Catalyst Deactivation
  • Symptom: Formation of unknown byproducts observed by analytical techniques (e.g., NMR, LC-MS) or a noticeable decrease in catalyst activity.

  • Potential Cause: Presence of halide or organic impurities.

  • Troubleshooting Steps:

    • Analyze for Halides: Use ion chromatography to quantify the concentration of halide ions.

    • Analyze for Organic Impurities: Use 1H NMR spectroscopy to check for the presence of residual starting materials like 1-methylimidazole.

    • Purify the Ionic Liquid: If significant levels of impurities are detected, purification by methods such as treatment with activated carbon followed by filtration and drying may be necessary.

    • Use High-Purity Grade: For sensitive applications, consider purchasing a higher purity grade of [EMIM][MeSO3].

Data Presentation

Table 1: Effect of Water Content on the Physical Properties of [EMIM][MeSO3]

Water Content (wt%)Viscosity (mPa·s) at 25°C (Illustrative)Ionic Conductivity (mS/cm) at 25°C (Illustrative)
< 0.1~ 55~ 5.0
0.5~ 45~ 6.5
1.0~ 38~ 8.0
2.0~ 30~ 10.5

Table 2: Illustrative Effect of Halide (Chloride) Impurity on the Viscosity of [EMIM][MeSO3]

Chloride Content (ppm)Viscosity (mPa·s) at 25°C (Illustrative)
< 50~ 55
500~ 60
1000~ 68
5000~ 85

Table 3: Illustrative Effect of 1-Methylimidazole Impurity on the Performance of [EMIM][MeSO3]

1-Methylimidazole (wt%)Polarity (Illustrative Trend)Potential Impact on Reactions
< 0.1BaselineMinimal interference in most applications.
0.5Slightly IncreasedMay act as a basic catalyst or ligand, potentially leading to side reactions.
1.0Moderately IncreasedCan significantly alter reaction pathways and product distribution.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the amount of water in a sample of [EMIM][MeSO3].

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or specialized Karl Fischer solvent

  • Gastight syringe

  • [EMIM][MeSO3] sample

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

  • Solvent Introduction: Add an appropriate volume of anhydrous methanol or Karl Fischer solvent to the titration vessel.

  • Pre-titration: Start the pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.

  • Sample Injection: Using a dry, gastight syringe, accurately weigh and inject a known amount of the [EMIM][MeSO3] sample into the titration cell. The sample size should be chosen based on the expected water content to ensure an appropriate titration volume.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percentage.

  • Repeatability: Perform the measurement in triplicate to ensure accuracy and report the average value.

Protocol 2: Determination of Halide Impurities by Ion Chromatography

Objective: To separate and quantify halide ions (e.g., Cl-, Br-) in [EMIM][MeSO3].

Materials:

  • Ion chromatograph (IC) system with a conductivity detector

  • Anion-exchange column

  • Eluent (e.g., aqueous sodium hydroxide solution)

  • Deionized water (18.2 MΩ·cm)

  • Halide standard solutions

  • [EMIM][MeSO3] sample

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the [EMIM][MeSO3] sample (e.g., 0.1 g) and dissolve it in a known volume of deionized water (e.g., 10 mL) to prepare a stock solution. Further dilute as necessary to fall within the calibration range.[4]

  • Calibration: Prepare a series of standard solutions of the halide(s) of interest with known concentrations. Inject these standards into the IC system to generate a calibration curve.

  • Sample Analysis: Inject the prepared [EMIM][MeSO3] sample solution into the IC system.

  • Data Acquisition and Analysis: Record the chromatogram. Identify the halide peaks based on their retention times compared to the standards. Quantify the concentration of each halide using the calibration curve.

Mandatory Visualizations

Impurity_Effects_Workflow cluster_synthesis Synthesis & Storage cluster_impurities Potential Impurities cluster_effects Performance Effects Synthesis [EMIM][MeSO3] Synthesis Halides Halides (from precursors) Synthesis->Halides Organics Organic Residues (unreacted starting materials) Synthesis->Organics Storage Storage & Handling Water Water (from atmosphere) Storage->Water Viscosity Altered Viscosity Water->Viscosity Conductivity Changed Ionic Conductivity Water->Conductivity Stability Reduced Electrochemical Stability Water->Stability Halides->Viscosity Reactivity Modified Reactivity & Selectivity Halides->Reactivity Organics->Reactivity

Caption: Logical workflow of impurity introduction and its effects on [EMIM][MeSO3].

Troubleshooting_Flowchart Start Experiment with [EMIM][MeSO3] Shows Anomaly CheckPurity Is the purity of [EMIM][MeSO3] known and appropriate? Start->CheckPurity InconsistentResults Inconsistent Results (e.g., reaction rate) CheckPurity->InconsistentResults No UnexpectedProducts Unexpected Products or Catalyst Deactivation CheckPurity->UnexpectedProducts No ReRun Re-run Experiment CheckPurity->ReRun Yes TestWater Test for Water Content (Karl Fischer Titration) InconsistentResults->TestWater TestHalidesOrganics Test for Halides (IC) & Organics (NMR) UnexpectedProducts->TestHalidesOrganics DryIL Dry Ionic Liquid (Vacuum Oven) TestWater->DryIL High Water Content PurifyIL Purify Ionic Liquid or Use Higher Grade TestHalidesOrganics->PurifyIL Impurities Detected DryIL->ReRun PurifyIL->ReRun End Problem Resolved ReRun->End

Caption: Troubleshooting flowchart for experiments involving [EMIM][MeSO3].

References

Technical Support Center: Optimizing Temperature for Catalysis in 1-Ethyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalysis using 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction temperatures. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-tested insights to ensure the success of your experiments.

The Critical Role of Temperature in [EMIM][MeSO3] Catalysis

This compound is a versatile ionic liquid (IL) utilized as a non-volatile and polar medium in various catalytic processes, including acid-catalyzed and transition-metal-catalyzed reactions.[1] Temperature is arguably the most critical parameter to control in these systems. It directly influences reaction kinetics, catalyst stability, product selectivity, and the physical properties of the ionic liquid itself. An improperly chosen temperature can lead to sluggish reactions, undesirable side products, or even complete degradation of the catalyst and the IL. This guide will help you navigate the complexities of temperature optimization to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key temperature-dependent properties of [EMIM][MeSO3] that I should be aware of for my catalytic reaction?

A1: The catalytic performance of [EMIM][MeSO3] is intrinsically linked to its physical properties, which are highly sensitive to temperature changes. The most critical properties are:

  • Viscosity: [EMIM][MeSO3] is quite viscous at room temperature. For instance, its viscosity can be as high as 1083.7 mPa·s at 273.15 K (0°C), but it decreases dramatically to 150.6 mPa·s at 298.5 K (25.35°C).[2] This high viscosity at lower temperatures can severely limit mass transport, meaning your reactants may struggle to diffuse and interact with the catalyst. Increasing the temperature is an effective way to reduce viscosity and enhance reaction rates.

  • Solubility of Reactants and Catalysts: The solubility of your substrates, reagents, and catalyst in [EMIM][MeSO3] can change with temperature. For gaseous reactants, solubility generally decreases as temperature increases.[3] For solid and liquid components, solubility often increases with temperature. It's crucial to ensure your catalyst and reactants remain dissolved at the chosen reaction temperature to maintain a homogeneous catalytic system.

  • Thermal Stability: While ionic liquids are known for their high thermal stability, they are not indestructible.[4] [EMIM][MeSO3] has a reported decomposition temperature, but this can be influenced by impurities and the presence of other reactive species in your system. Long-term exposure to temperatures approaching its decomposition limit can lead to degradation, which can affect your reaction's outcome and the recyclability of the ionic liquid.[5]

Q2: My reaction is proceeding very slowly. Should I simply increase the temperature?

A2: Increasing the temperature is a common and often effective strategy to increase the reaction rate. According to collision theory, higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions.[6] However, this approach comes with significant caveats:

  • Selectivity: Higher temperatures can provide enough activation energy for alternative reaction pathways, leading to the formation of unwanted byproducts and reducing the selectivity for your desired product.[7]

  • Catalyst and IL Stability: As mentioned, elevated temperatures can cause your catalyst to decompose or the [EMIM][MeSO3] itself to degrade.[8] Signs of degradation can include a color change (e.g., yellowing or browning) or a change in the reaction mixture's viscosity.[9]

  • Exothermic Reactions: For highly exothermic reactions, increasing the temperature can make the reaction difficult to control, potentially leading to a thermal runaway.[8]

Recommendation: Increase the temperature incrementally (e.g., in 5-10°C steps) while carefully monitoring the reaction progress and checking for the formation of byproducts via techniques like TLC, GC, or HPLC. This allows you to find a balance between an acceptable reaction rate and high selectivity.

Q3: I'm observing unexpected side products in my reaction. Could the temperature be the culprit?

A3: Yes, absolutely. Temperature is a key factor in determining the selectivity of a reaction. Many reactions have multiple competing pathways, each with its own activation energy. By increasing the temperature, you may be supplying enough energy to overcome the activation barrier of an undesired pathway, leading to the formation of side products. If you are experiencing issues with selectivity, consider systematically lowering the reaction temperature. While this may slow down the reaction, it can significantly improve the purity of your product.[10][11]

Q4: What is the maximum recommended operating temperature for [EMIM][MeSO3]?

A4: The thermal stability of ionic liquids is often reported as a decomposition temperature (Td) from thermogravimetric analysis (TGA). However, this value is often determined under a constant heating rate and may not reflect the long-term stability at a specific temperature.[5] Slow degradation can occur at temperatures significantly lower than the reported Td, especially over extended reaction times.[5] For many imidazolium-based ILs, thermal decomposition can begin to occur above 200°C.[5]

Best Practice: It is highly recommended to perform your own TGA on the specific batch of [EMIM][MeSO3] you are using, preferably under isothermal conditions at your intended operating temperatures. As a general rule of thumb, for prolonged reactions (several hours to days), it is wise to stay at least 50-100°C below the onset decomposition temperature determined by dynamic TGA.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or No Reaction Conversion Sub-optimal Temperature: The reaction lacks sufficient thermal energy to overcome the activation barrier.Systematically increase the temperature in 5-10°C increments, monitoring reaction progress at each step.
Mass Transport Limitation: At lower temperatures, the high viscosity of [EMIM][MeSO3] is impeding the diffusion of reactants to the catalyst.[2]A moderate increase in temperature can significantly decrease viscosity. Consider mechanical stirring to improve mixing.
Poor Product Selectivity / Formation of Byproducts Temperature Too High: Excess thermal energy is activating undesired reaction pathways.[7]Methodically decrease the reaction temperature. Analyze the product distribution at each temperature to find the optimal balance between rate and selectivity.
Discoloration of Ionic Liquid (Yellowing/Browning) Thermal Degradation: The ionic liquid or catalyst is decomposing at the operating temperature.[9]Immediately lower the temperature. If discoloration persists, the chosen temperature is likely too high for long-term stability. Consider running the reaction under an inert atmosphere (N2 or Ar) to prevent oxidative degradation.
Inconsistent Results Between Batches Impurities in Ionic Liquid: Water or other impurities can affect the catalytic activity and thermal stability of [EMIM][MeSO3].Ensure the ionic liquid is of high purity and is properly dried before use. Water, in particular, can alter the polarity and viscosity of the IL.[12]

Experimental Protocols & Workflows

Protocol 1: Systematic Temperature Optimization for a Catalytic Reaction

This protocol outlines a methodical approach to identifying the optimal reaction temperature.

  • Initial Range Finding:

    • Set up a series of small-scale reactions in parallel at a broad range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

    • Ensure all other parameters (reactant concentrations, catalyst loading, stirring speed) are identical.

    • Monitor each reaction over time (e.g., take aliquots every hour for 4-6 hours) and analyze for product formation and byproduct generation using a suitable analytical technique (GC, HPLC, NMR).

  • Narrowing the Optimal Range:

    • Based on the initial screening, identify the temperature that provides the best balance of conversion and selectivity.

    • Set up a new series of reactions in a narrower range around this temperature (e.g., if 80°C looked promising, test 70°C, 75°C, 80°C, 85°C, and 90°C).

  • Confirmation and Final Optimization:

    • Run a larger scale reaction at the determined optimal temperature to confirm the results.

    • Monitor the reaction to completion to determine the final yield and purity.

Workflow for Temperature Optimization

The following diagram illustrates the logical flow for optimizing temperature in your catalytic system.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation start Define Reaction System (Substrates, Catalyst, [EMIM][MeSO3]) lit_review Literature Review for Starting Temperature start->lit_review broad_screen Parallel Reactions (Broad Temp Range, e.g., 40-100°C) lit_review->broad_screen analyze_broad Analyze Conversion & Selectivity (GC/HPLC) broad_screen->analyze_broad narrow_screen Parallel Reactions (Narrow Temp Range, e.g., ±10°C) analyze_broad->narrow_screen Identify Promising Temperature analyze_narrow Analyze Conversion & Selectivity narrow_screen->analyze_narrow scale_up Scale-up Reaction at Optimal Temperature analyze_narrow->scale_up Select Optimal Temperature final_analysis Final Yield & Purity Analysis scale_up->final_analysis finish Optimized Protocol final_analysis->finish

Caption: A stepwise workflow for determining the optimal reaction temperature.

The Interplay of Temperature, Rate, and Selectivity

Understanding the relationship between temperature and key reaction outcomes is crucial. The following diagram conceptualizes this relationship.

Temp_Effects Temp Temperature Rate Reaction Rate Temp->Rate Increases (Arrhenius) Selectivity Selectivity Temp->Selectivity Often Decreases (Activates Side Reactions) Degradation IL/Catalyst Degradation Temp->Degradation Increases Significantly (Above Stability Threshold) Rate->Selectivity Trade-off

Caption: The influence of temperature on key catalytic parameters.

References

preventing degradation of [EMIM][MeSO3] at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Ethyl-3-methylimidazolium methylsulfonate ([EMIM][MeSO3]). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling and prevention of degradation of [EMIM][MeSO3] at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the typical decomposition temperature of [EMIM][MeSO3]?

A1: The decomposition temperature of imidazolium-based ionic liquids can vary depending on the analytical method used. Dynamic thermogravimetric analysis (TGA) often shows a higher onset of decomposition, typically above 200°C for many imidazolium salts. However, slow degradation can occur at significantly lower temperatures, even as low as 120-150°C, during prolonged heating.[1] For long-term operational stability, it is crucial to consider isothermal TGA data which provides a more accurate assessment of stability over time at a specific temperature.[2]

Q2: What are the primary degradation pathways for [EMIM][MeSO3] at elevated temperatures?

A2: The primary thermal degradation pathway for imidazolium-based ionic liquids like [EMIM][MeSO3] is believed to be an S_N2-type reaction.[3] This involves the methylsulfonate anion acting as a nucleophile, attacking the ethyl or methyl group on the imidazolium cation. This results in the formation of volatile products such as methyl and ethyl methylsulfonate and 1-methylimidazole or 1-ethylimidazole.

Q3: What are the common signs of [EMIM][MeSO3] degradation?

A3: Degradation of [EMIM][MeSO3] can be identified by several observations:

  • Color Change: A noticeable change in color, often to yellow or brown, can indicate the formation of degradation products.

  • Change in Viscosity: An increase or decrease in viscosity can suggest changes in the ionic liquid's chemical structure.

  • Formation of Precipitates: The appearance of solid particles may indicate the formation of insoluble degradation products.

  • Off-gassing or Fuming: The release of volatile compounds is a clear sign of decomposition.

  • Inconsistent Experimental Results: Unexplained variations in reaction kinetics, product yields, or other experimental outcomes can be a symptom of ionic liquid degradation.

Q4: How does the presence of impurities affect the thermal stability of [EMIM][MeSO3]?

A4: Impurities such as water, halides, and residual reactants from synthesis can significantly lower the thermal stability of [EMIM][MeSO3]. These impurities can act as catalysts for decomposition reactions, initiating degradation at lower temperatures than the pure ionic liquid. It is crucial to use high-purity [EMIM][MeSO3] for high-temperature applications.

Q5: Are there any recommended stabilizers to prevent the degradation of [EMIM][MeSO3]?

A5: While specific research on stabilizers for [EMIM][MeSO3] is limited, the use of antioxidants and radical scavengers has shown promise in improving the thermal stability of other ionic liquids. General classes of stabilizers that could be investigated include hindered phenols or other radical scavengers. However, the compatibility and effectiveness of any additive must be experimentally verified for the specific application.

Troubleshooting Guide

Issue: My [EMIM][MeSO3] is turning yellow after heating.

  • Possible Cause: This is a common indicator of thermal degradation. The discoloration is likely due to the formation of complex reaction byproducts.

  • Solution:

    • Lower the Operating Temperature: Determine the minimum temperature required for your process to minimize thermal stress on the ionic liquid.

    • Use an Inert Atmosphere: Conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at high temperatures.

    • Ensure High Purity: Use high-purity [EMIM][MeSO3] to avoid impurities that can catalyze degradation. Consider purifying the ionic liquid before use if its history is unknown.

Issue: I am observing inconsistent results in my experiments using [EMIM][MeSO3] at high temperatures.

  • Possible Cause: The ionic liquid may be degrading during the experiment, leading to changes in its properties and affecting the reaction environment.

  • Solution:

    • Monitor for Degradation: Before and after your experiment, check for signs of degradation such as color change or changes in viscosity.

    • Perform Isothermal Stability Tests: Conduct isothermal TGA at your operating temperature to determine the long-term stability of [EMIM][MeSO3] under your experimental conditions.[2]

    • Consider Fresh Batches: For critical experiments, use a fresh, unopened batch of [EMIM][MeSO3] to ensure consistency.

Issue: The ionic liquid is showing a significant loss of mass at temperatures below the reported decomposition temperature.

  • Possible Cause: You may be observing slow decomposition or evaporation of volatile degradation products that occur during prolonged heating, which is not always captured by rapid heating rate TGA scans.[1]

  • Solution:

    • Review Thermal Analysis Method: Use isothermal TGA to assess the mass loss over time at your specific operating temperature. This will provide a more accurate picture of the long-term stability.[2]

    • Analyze Headspace: If possible, analyze the vapor phase above the heated ionic liquid (e.g., by GC-MS) to identify any volatile decomposition products.

Quantitative Data Summary

The following table summarizes thermal decomposition data for [EMIM][MeSO3] and related imidazolium-based ionic liquids. Note that the decomposition temperature can vary significantly with the analytical method and conditions.

Ionic LiquidAnionCationTonset (°C)ConditionsReference
[EMIM][MeSO3]Methylsulfonate1-Ethyl-3-methylimidazolium>200 (dynamic TGA)N/A[1]
[BMIM][MeSO4]Methylsulfate1-Butyl-3-methylimidazolium~390 (dynamic TGA)Pre-heating at 150°C for 24h lowers Tmax by 8°C[1]
[EMIM][Br]Bromide1-Ethyl-3-methylimidazolium~311 (dynamic TGA)N/A[3]
[EMIM][OAc]Acetate1-Ethyl-3-methylimidazolium~242 (dynamic TGA)Shows lower stability than methylsulfate analogues[1]

Experimental Protocols

Protocol 1: Determination of Long-Term Thermal Stability using Isothermal Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Ensure the [EMIM][MeSO3] is of high purity and has been properly dried under vacuum to remove any residual water.

    • Accurately weigh 5-10 mg of the ionic liquid into a clean TGA pan.

  • Instrument Setup:

    • Use a calibrated thermogravimetric analyzer.

    • Set the purge gas to high-purity nitrogen or argon with a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

  • Measurement Protocol:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 20°C/min) to the desired isothermal temperature.

    • Hold the sample at the isothermal temperature for an extended period (e.g., 10 hours) while continuously monitoring the mass loss.

  • Data Analysis:

    • Plot the percentage of mass loss as a function of time at the isothermal temperature.

    • Determine the rate of decomposition from the slope of the mass loss curve.

    • The temperature at which a specific mass loss (e.g., 1%) occurs over a defined period (e.g., 10 hours) can be used as a measure of long-term thermal stability.[2]

Visualizations

cluster_degradation Degradation Pathway of [EMIM][MeSO3] cluster_products Degradation Products cluster_volatile EMIM_MeSO3 [EMIM][MeSO3] (1-Ethyl-3-methylimidazolium methylsulfonate) SN2 SN2 Nucleophilic Attack by [MeSO3]- anion EMIM_MeSO3->SN2 Heat Heat High Temperature Volatile Volatile Products SN2->Volatile Primary Pathway NonVolatile Non-Volatile/Polymeric Products SN2->NonVolatile Secondary Pathways EMIM 1-Ethyl-1H-imidazole Volatile->EMIM MIM 1-Methyl-1H-imidazole Volatile->MIM MeSO3Et Ethyl methylsulfonate Volatile->MeSO3Et MeSO3Me Dimethyl sulfate Volatile->MeSO3Me

Caption: Proposed thermal degradation pathway of [EMIM][MeSO3].

Caption: Troubleshooting workflow for addressing [EMIM][MeSO3] degradation.

References

Technical Support Center: Product Extraction from 1-Ethyl-3-methylimidazolium Methanesulfonate ([EMIM][MeSO3])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of products from the ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting a product from [EMIM][MeSO3]?

A1: The most common methods for product extraction from [EMIM][MeSO3] are liquid-liquid extraction and vacuum distillation. The choice depends on the properties of your target product.

  • Liquid-Liquid Extraction: This is ideal for non-volatile or thermally sensitive products. It involves using a solvent that is immiscible with [EMIM][MeSO3] to selectively dissolve and extract the product.

  • Vacuum Distillation: This method is suitable for volatile and thermally stable products. Due to the negligible vapor pressure of [EMIM][MeSO3], the product can be selectively vaporized, leaving the ionic liquid behind for potential recycling.

Q2: How do I choose an appropriate extraction solvent for liquid-liquid extraction with [EMIM][MeSO3]?

A2: Solvent selection is critical for a successful extraction. [EMIM][MeSO3] is a polar and hydrophilic ionic liquid, meaning it is highly miscible with water. Therefore, to form a two-phase system, a solvent with low polarity is generally required. Consider the following:

  • Polarity: Select a solvent with a significantly different polarity from [EMIM][MeSO3]. Non-polar solvents like hexane and toluene, or solvents with low to intermediate polarity like ethyl acetate and dichloromethane, are potential candidates.

  • Product Solubility: Your product should have high solubility in the chosen extraction solvent and low solubility in [EMIM][MeSO3].

  • Immiscibility: The chosen solvent should have low miscibility with the [EMIM][MeSO3] phase to ensure efficient phase separation.

Q3: Can I recycle [EMIM][MeSO3] after product extraction?

A3: Yes, a major advantage of using ionic liquids is their potential for recycling. After product extraction, the [EMIM][MeSO3] can be recovered and purified for reuse. For instance, after liquid-liquid extraction, any residual organic solvent can be removed under vacuum. If water was used, it can also be removed by vacuum drying.

Q4: What are some key physical properties of [EMIM][MeSO3] to consider during extraction?

A4: Understanding the physical properties of [EMIM][MeSO3] is essential for designing an effective extraction protocol.

PropertyValueTemperature (°C)
Molecular Weight206.26 g/mol N/A
Melting Point24 °CN/A
Density1.24 g/cm³23
Viscosity135 cP25

The relatively high viscosity of [EMIM][MeSO3] may slow down mass transfer and phase separation. Gentle heating can reduce the viscosity, but the thermal stability of your product must be considered.

Troubleshooting Guides

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

The formation of a stable emulsion between the [EMIM][MeSO3] phase and the organic extraction solvent is a common problem that hinders phase separation.

Troubleshooting Steps:

MethodDescriptionPotential Drawbacks
Gentle Agitation Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the energy input that can lead to emulsion formation.May result in slower mass transfer and require longer extraction times.
"Salting Out" Add a small amount of a salt (e.g., sodium chloride) to the aqueous phase (if present) or directly to the emulsion. This increases the ionic strength and can help break the emulsion.May not be effective for all systems and could potentially contaminate the product.
Centrifugation Centrifuging the mixture can provide the necessary force to break the emulsion and separate the phases.Requires access to a centrifuge and suitable containers.
Filtration Passing the emulsion through a bed of glass wool or Celite® can help to coalesce the dispersed droplets.Potential for product loss due to adsorption onto the filter material.
Solvent Addition Adding a small amount of a different solvent can alter the properties of the continuous phase and promote phase separation.May complicate subsequent solvent removal steps.
Issue 2: Poor Product Recovery

Low yield of the extracted product can be due to several factors related to solvent choice and extraction conditions.

Troubleshooting Steps:

StepActionRationale
1. Re-evaluate Solvent Choice If recovery is low, the chosen extraction solvent may not be optimal. Consult solvent polarity charts and consider a solvent with a higher affinity for your product.The distribution coefficient of the product between the two phases is a key factor in extraction efficiency.
2. Perform Multiple Extractions Instead of a single extraction with a large volume of solvent, perform three to five extractions with smaller volumes.This is a more efficient method for maximizing the recovery of the solute.
3. Adjust pH If your product has acidic or basic functional groups, adjusting the pH of the [EMIM][MeSO3] phase (if aqueous) can alter its solubility and improve partitioning into the organic phase.The charge state of a molecule significantly affects its solubility in polar and non-polar solvents.
4. Increase Extraction Time/Agitation Ensure sufficient time and gentle agitation for the product to partition between the phases. The high viscosity of [EMIM][MeSO3] can slow down this process.Adequate mixing is necessary to achieve equilibrium distribution of the product.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction

Objective: To extract a non-volatile or thermally sensitive product from [EMIM][MeSO3].

Materials:

  • [EMIM][MeSO3] containing the product

  • Immiscible organic solvent (e.g., ethyl acetate, dichloromethane, hexane)

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Transfer the [EMIM][MeSO3] mixture containing your product to a separatory funnel.

  • Add an equal volume of the selected immiscible organic solvent.

  • Stopper the funnel and gently invert it 10-15 times, venting periodically to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The denser layer will be at the bottom.

  • Drain the lower layer into a clean beaker.

  • Collect the upper layer containing the extracted product into another clean beaker.

  • Repeat the extraction of the [EMIM][MeSO3] phase with fresh organic solvent two more times to maximize product recovery.

  • Combine the organic extracts.

  • Remove the organic solvent from the combined extracts using a rotary evaporator to isolate your product.

  • The [EMIM][MeSO3] phase can be dried under vacuum to remove any residual solvent for recycling.

Visualizations

G Product Extraction Workflow from [EMIM][MeSO3] cluster_start Reaction Completion cluster_separation Separation Method cluster_lle_steps LLE Steps cluster_final Final Product & IL start Reaction mixture in [EMIM][MeSO3] volatile Product is Volatile? start->volatile distillation Vacuum Distillation volatile->distillation Yes lle Liquid-Liquid Extraction volatile->lle No product Isolated Product distillation->product recycle_il Recycle [EMIM][MeSO3] distillation->recycle_il add_solvent Add Immiscible Organic Solvent lle->add_solvent separate_phases Separate Phases add_solvent->separate_phases extract_product Organic Phase: Product + Solvent separate_phases->extract_product il_phase IL Phase: [EMIM][MeSO3] separate_phases->il_phase evaporate Evaporate Solvent extract_product->evaporate il_phase->recycle_il evaporate->product

Caption: Decision workflow for product extraction from [EMIM][MeSO3].

G Troubleshooting Emulsion Formation start Emulsion Formed gentle Try Gentle Agitation start->gentle salt Add Salt ('Salting Out') gentle->salt No success Phases Separated gentle->success Yes centrifuge Centrifuge Mixture salt->centrifuge No salt->success Yes filter Filter through Celite® or Glass Wool centrifuge->filter No centrifuge->success Yes filter->success Yes fail Emulsion Persists filter->fail No

Caption: Stepwise troubleshooting for emulsion issues.

Technical Support Center: Enhancing Mass Transfer in [EMIM][MeSO3] Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ionic liquid 1-ethyl-3-methylimidazolium methylsulfonate, [EMIM][MeSO3].

Frequently Asked Questions (FAQs)

Q1: What is mass transfer and why is it a critical parameter in [EMIM][MeSO3] systems?

A1: Mass transfer is the net movement of mass from one location to another. In the context of [EMIM][MeSO3] systems, it refers to the rate at which a substance (e.g., a gas, a reactant) moves through the ionic liquid. This is quantified by the mass transfer coefficient (kLa), which represents the rate of molecular diffusion across an interface and the available interfacial area for transfer.[1] Efficient mass transfer is crucial for the performance of processes like gas separation, chemical reactions, and extractions, as it can be the rate-limiting step that determines the overall efficiency and yield of the experiment. The high viscosity of many ionic liquids, including [EMIM][MeSO3], can impede mass transport rates.[2]

Q2: What are the key physical properties of [EMIM][MeSO3] that influence mass transfer?

A2: The primary physical properties of [EMIM][MeSO3] that affect mass transfer are its viscosity, density, and the diffusivity of solutes within it.

  • Viscosity: Higher viscosity leads to slower diffusion of molecules, thereby reducing the mass transfer rate.[2] The viscosity of [EMIM][MeSO3] is highly dependent on temperature, decreasing as temperature increases.

  • Density: Density, which also varies with temperature, is important for calculating fluid dynamics, especially in systems with mixing or flow.[2][3][4]

  • Gas Solubility: The solubility of gases like CO2 in [EMIM][MeSO3] is a key factor in separation processes.[5][6] Higher solubility provides a greater concentration gradient, which is a driving force for mass transfer.[7]

Q3: How does temperature affect mass transfer in [EMIM][MeSO3]?

A3: Temperature has a significant impact on mass transfer in [EMIM][MeSO3] systems. Increasing the temperature generally enhances mass transfer due to several factors:

  • Reduced Viscosity: The viscosity of [EMIM][MeSO3] decreases as temperature rises, which facilitates faster molecular diffusion.[2][4][8]

  • Increased Diffusivity: The diffusion coefficients of solutes typically increase with temperature.[9]

  • Altered Solubility: While gas solubility in ionic liquids often decreases with increasing temperature, the gains in diffusivity and lower viscosity can outweigh this effect, leading to an overall improvement in the mass transfer rate.[6]

Q4: What are Supported Ionic Liquid Membranes (SILMs) and how do they relate to mass transfer in [EMIM][MeSO3]?

A4: Supported Ionic Liquid Membranes (SILMs) are composite materials where a thin layer of an ionic liquid, such as [EMIM][MeSO3], is held within the pores of a solid support material, often a polymer.[10][11] This configuration is used to improve gas separation processes.[10] By immobilizing the ionic liquid, SILMs create a large surface area for gas-liquid interaction, which can enhance mass transfer compared to the bulk liquid.[11] However, the properties of the support material (porosity and tortuosity) also play a crucial role and can sometimes lead to an overestimation of the mass transfer coefficient if not accounted for properly.[10]

Troubleshooting Guide

Issue 1: My reaction/absorption process is extremely slow. How can I determine if mass transfer is the limiting factor?

  • Answer: Slow reaction or absorption rates in the viscous [EMIM][MeSO3] medium are often due to mass transfer limitations. To diagnose this, you can try varying the agitation or stirring speed in your reactor. If increasing the mixing speed significantly increases the process rate, it is highly likely that you are limited by mass transfer. This is because increased agitation improves the hydrodynamic conditions and reduces the thickness of the boundary layer at the phase interface, thus enhancing the mass transfer coefficient.

Issue 2: Gas absorption into my [EMIM][MeSO3] system is inefficient. What strategies can I employ to improve it?

  • Answer: Several strategies can enhance gas absorption rates:

    • Increase Temperature: As detailed in the FAQ, raising the temperature will lower the viscosity of [EMIM][MeSO3] and increase diffusivity, which generally improves the mass transfer rate.[2][8]

    • Increase Interfacial Area: The rate of mass transfer is directly proportional to the area of contact between the gas and the liquid.[1] You can increase this area by creating smaller bubbles (if sparging gas), using a packed bed column, or creating a dispersion of the ionic liquid.[12][13]

    • Create a Dispersion/Emulsion: Dispersing the ionic liquid as fine droplets within another immiscible phase (e.g., an aqueous solution) can dramatically increase the surface area available for mass transfer. This "shuttle effect" has been shown to enhance gas absorption rates.[12][13]

    • Use Supported Membranes (SILMs): Supporting [EMIM][MeSO3] on a porous polymer matrix increases the gas/liquid contact area and can significantly boost CO2 capture rates compared to the bulk ionic liquid.[11]

Issue 3: I am using [EMIM][MeSO3] in an electrochemical system, and the performance is poor. Could mass transfer be the cause?

  • Answer: Yes, poor mass transfer can significantly limit the performance of electrochemical systems using ionic liquids. The high viscosity of [EMIM][MeSO3] can slow the transport of electroactive species and ions to the electrode surface.[2][14]

    • Diagnosis: Cyclic voltammetry can be a useful diagnostic tool. If the peak currents do not scale linearly with the square root of the scan rate, it may indicate that the process is limited by diffusion (mass transfer) rather than electron transfer kinetics.

    • Solutions:

      • Dilution: Diluting the ionic liquid with a suitable solvent can decrease viscosity and improve conductivity, though this may alter other properties of the electrolyte.[14]

      • Increase Temperature: This will lower viscosity and increase ionic conductivity.[15]

      • Forced Convection: Employing a rotating disk electrode or stirring the electrolyte can enhance the transport of reactants to the electrode surface.

Data Presentation

Table 1: Physical Properties of [EMIM][MeSO3] at Atmospheric Pressure

Temperature (K)Density (g/cm³)Dynamic Viscosity (mPa·s)
283.151.259145
293.151.25289.6
313.151.23939.8
333.151.22621.0
353.151.21312.5
Data compiled from various sources for illustrative purposes. Actual values may vary based on purity and water content.[2][3][4][16]

Table 2: Solubility of CO2 in [EMIM][MeSO3]

Temperature (K)Pressure (MPa)Mole Fraction of CO2 (x_CO2)
273.151.0~0.15
298.151.0~0.09
323.151.0~0.06
348.151.0~0.04
298.155.0~0.45
Data is illustrative and shows general trends. Solubility increases with pressure and decreases with temperature.[6]

Experimental Protocols

Protocol 1: Preparation of an [EMIM][MeSO3]-in-Water Emulsion for Enhanced Gas Absorption

This protocol describes how to create a dispersion to increase the interfacial area for mass transfer, based on methodologies for other ionic liquid systems.[13]

Objective: To create a stable oil-in-water emulsion where [EMIM][MeSO3] is the dispersed phase.

Materials:

  • [EMIM][MeSO3]

  • Deionized water

  • Surfactant (e.g., Tween 80)

  • High-speed shear emulsifier

Procedure:

  • Prepare the Aqueous Phase: Dissolve a small amount of surfactant (e.g., 0.25 wt%) into a known volume of deionized water at room temperature.

  • Dispersion: While stirring the aqueous phase, gradually add the desired volume of [EMIM][MeSO3].

  • Emulsification: Use a high-speed shear emulsifier (e.g., operating at 5000 rpm) for approximately 15 minutes to create a fine, stable emulsion.

  • Application: Immediately use the prepared emulsion in your gas absorption apparatus to take advantage of the high interfacial area. The enhanced mass transfer is attributed to both hydrodynamic effects and the "shuttle effect," where the IL droplets absorb gas and transport it through the continuous phase.[13]

Protocol 2: Measurement of Gas Solubility using a Volumetric Method

This protocol outlines a general procedure for determining the solubility of a gas in [EMIM][MeSO3].[17][18]

Objective: To measure the amount of gas that dissolves in a known amount of [EMIM][MeSO3] at a specific temperature and pressure.

Materials:

  • High-pressure equilibrium view cell

  • [EMIM][MeSO3] (degassed and dried)

  • High-purity gas of interest (e.g., CO2)

  • Pressure transducer and temperature controller

  • Vacuum pump

Procedure:

  • System Preparation: Evacuate the entire apparatus, including the equilibrium cell, to remove any residual air or moisture.

  • Loading the Ionic Liquid: Introduce a precisely known mass of degassed [EMIM][MeSO3] into the equilibrium cell.

  • Temperature Control: Set the desired temperature for the experiment and allow the system to stabilize.

  • Gas Introduction: Introduce a known amount of the gas into the cell. The system pressure will initially rise and then gradually decrease as the gas dissolves into the ionic liquid.[18]

  • Equilibration: Allow the system to reach equilibrium, which is typically indicated by a stable pressure reading over an extended period (e.g., 2 hours).[18]

  • Calculation: The amount of dissolved gas is calculated by subtracting the mass of the gas remaining in the vapor phase from the total mass of gas initially introduced. The vapor phase mass is determined using the known vapor volume, temperature, pressure, and gas density (from an equation of state).

  • Data Points: Repeat the procedure at different pressures and temperatures to generate a comprehensive solubility dataset.

Visualizations

Troubleshooting_Workflow start Problem: Slow Process Rate in [EMIM][MeSO3] System check_mixing Is the system being mixed/agitated? start->check_mixing increase_mixing Action: Increase agitation speed. check_mixing->increase_mixing Yes implement_mixing Action: Implement efficient mixing. check_mixing->implement_mixing No observe_rate Did the rate increase significantly? increase_mixing->observe_rate mass_transfer_limited Conclusion: Process is likely mass transfer limited. observe_rate->mass_transfer_limited Yes kinetics_limited Conclusion: Process is likely limited by reaction kinetics. observe_rate->kinetics_limited No implement_mixing->start Re-evaluate Experimental_Setup cluster_0 Gas-Liquid Contactor (Stirred Cell) gas_in Gas Inlet liquid [EMIM][MeSO3] Phase (Ionic Liquid) gas_in->liquid Gas Sparging gas_out Gas Outlet analyzer Gas Analyzer gas_out->analyzer impeller Magnetic Stirrer / Impeller liquid->gas_out Unreacted Gas gas_supply Gas Supply (e.g., CO2) gas_supply->gas_in Factors_Influencing_Mass_Transfer MT Mass Transfer Rate Temp Temperature Visc Viscosity Temp->Visc - Diff Diffusivity Temp->Diff + Visc->MT Diff->MT Area Interfacial Area Area->MT Conc Concentration Gradient Conc->MT Mixing Mixing Mixing->Area

References

Technical Support Center: Optimizing 1-Ethyl-3-methylimidazolium Methanesulfonate for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the viscosity of 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]) in electrochemical applications.

Troubleshooting Guides

High viscosity of [EMIM][MeSO3] can present significant challenges in electrochemical setups, affecting mass transport, ionic conductivity, and overall device performance. This guide offers solutions to common problems encountered during experiments.

Problem 1: Inaccurate or non-reproducible cyclic voltammetry (CV) readings.

  • Symptom: Distorted CV curves, broad peaks, or inconsistent peak currents.

  • Possible Cause: High viscosity hindering diffusion of electroactive species to the electrode surface.

  • Solution:

    • Increase Temperature: Elevating the temperature of the electrochemical cell can significantly decrease the viscosity of the ionic liquid. A controlled temperature environment is crucial for reproducible results.

    • Add a Co-solvent: Introducing a low-viscosity, electrochemically stable organic solvent can effectively reduce the overall viscosity of the electrolyte. Common choices include acetonitrile, propylene carbonate, and dimethyl sulfoxide.

    • Decrease Scan Rate: A slower scan rate allows more time for the diffusion of reactants to the electrode surface, which can help in obtaining more defined peaks.

Problem 2: Low ionic conductivity of the electrolyte.

  • Symptom: High ohmic drop (iR drop) observed in electrochemical measurements, leading to potential inaccuracies.

  • Possible Cause: The high viscosity of the ionic liquid restricts the mobility of ions, thereby lowering the ionic conductivity.

  • Solution:

    • Co-solvent Addition: As with CV issues, adding a co-solvent can increase ionic mobility by reducing the bulk viscosity.

    • Temperature Increase: Higher temperatures increase the kinetic energy of the ions, facilitating their movement and improving conductivity.

Problem 3: Difficulty in handling and preparing the electrolyte.

  • Symptom: The ionic liquid is too thick to pipette accurately or to adequately wet the electrode and separator materials.

  • Possible Cause: The inherent high viscosity of pure [EMIM][MeSO3] at room temperature.

  • Solution:

    • Gentle Heating: Slightly warming the ionic liquid before handling can make it more fluid and easier to work with. Ensure the temperature is kept well below any decomposition point.

    • Pre-mixing with Co-solvents: Preparing a stock solution of the ionic liquid with a co-solvent can provide a less viscous medium for electrolyte preparation.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure this compound?

A1: The viscosity of pure [EMIM][MeSO3] is temperature-dependent. At room temperature (around 25°C), it is a viscous liquid. The viscosity decreases significantly as the temperature increases.

Q2: How does the addition of a co-solvent affect the viscosity of [EMIM][MeSO3]?

A2: Adding a low-viscosity co-solvent creates a binary mixture with a lower overall viscosity than the pure ionic liquid. The extent of viscosity reduction depends on the co-solvent used and its concentration in the mixture. This is a common and effective strategy to improve the transport properties of ionic liquid-based electrolytes.

Q3: What are the key considerations when choosing a co-solvent?

A3: When selecting a co-solvent, consider the following:

  • Electrochemical Stability Window: The co-solvent should be stable within the potential range of your experiment.

  • Miscibility: The co-solvent must be miscible with the ionic liquid to form a homogeneous solution.

  • Viscosity and Polarity: A low-viscosity and appropriately polar solvent is ideal for effective viscosity reduction and ion solvation.

  • Boiling Point: A higher boiling point is generally preferred to minimize evaporation, especially when operating at elevated temperatures.

Q4: Can increasing the temperature negatively impact my electrochemical system?

A4: While increasing the temperature is an effective way to reduce viscosity, it can also have other effects. Potential drawbacks include:

  • Electrolyte Decomposition: Ensure the operating temperature is well below the thermal decomposition temperature of the ionic liquid and any other components in your system.

  • Increased Reaction Rates: Higher temperatures can accelerate unwanted side reactions.

  • Solvent Evaporation: If using a volatile co-solvent, temperature increases can lead to changes in the electrolyte concentration over time.

Q5: How does high viscosity impact electrochemical impedance spectroscopy (EIS) measurements?

A5: In EIS, high viscosity can lead to a larger solution resistance (Rs) and a lower diffusion coefficient, which will be reflected in the Nyquist plot. The semicircle corresponding to charge transfer resistance may be larger, and the Warburg impedance, which is related to diffusion, will be more pronounced. Reducing viscosity can lead to a smaller Rs and a shorter Warburg region, indicating improved mass transport.

Data Presentation

Table 1: Effect of Temperature on the Viscosity of Pure Imidazolium-Based Ionic Liquids

Ionic LiquidTemperature (°C)Viscosity (mPa·s)
[EMIM][BF4]2034
4018
6011
[BMIM][NTf2]2552
5022
7512

Note: Data is indicative and sourced from various literature. Actual values can vary based on purity and measurement conditions.

Table 2: Effect of Acetonitrile (ACN) on the Viscosity of [EMIM][BF4] at 25°C

Mole Fraction of [EMIM][BF4]Viscosity (mPa·s)
1.034.0
0.815.5
0.67.1
0.43.3
0.21.5
0.00.34

This data for [EMIM][BF4] illustrates the significant reduction in viscosity with the addition of acetonitrile. A similar trend is expected for [EMIM][MeSO3].[1]

Table 3: Effect of Dimethyl Sulfoxide (DMSO) on the Viscosity of [EMIM][BF4] at 25°C

Mole Fraction of [EMIM][BF4]Viscosity (mPa·s)
1.034.0
0.820.1
0.611.8
0.46.9
0.24.1
0.02.0

This data for [EMIM][BF4] shows that DMSO also effectively reduces viscosity, although to a lesser extent than acetonitrile at the same mole fraction.[1]

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

This protocol outlines the steps for measuring the dynamic viscosity of [EMIM][MeSO3] and its mixtures.

Materials and Equipment:

  • This compound ([EMIM][MeSO3])

  • Co-solvent (e.g., acetonitrile, propylene carbonate, or dimethyl sulfoxide)

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled sample holder or water bath

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Sample Preparation:

    • For pure ionic liquid measurements, ensure the sample is free of moisture and other impurities.

    • For mixtures, accurately prepare solutions of known concentrations by weight or volume. Ensure thorough mixing to achieve a homogeneous solution.

  • Instrument Setup:

    • Turn on the rotational viscometer and the temperature control unit. Allow the instrument to warm up and stabilize.

    • Select the appropriate spindle and rotational speed based on the expected viscosity of the sample. For highly viscous samples, a larger spindle and lower speed may be necessary. For lower viscosity samples, a smaller spindle and higher speed are typically used.[2]

    • Calibrate the viscometer using a standard fluid with a known viscosity at the measurement temperature.[3]

  • Measurement:

    • Place the required volume of the sample into the sample cup.

    • Carefully lower the spindle into the sample, ensuring it is immersed to the correct depth as indicated by the instrument manual. Avoid introducing air bubbles.

    • Allow the sample to reach thermal equilibrium at the desired temperature. This may take several minutes.

    • Start the rotation of the spindle.

    • Allow the viscosity reading to stabilize before recording the value. The stabilization time will depend on the sample and the measurement conditions.

    • Record the viscosity and the temperature.

    • For each sample, perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Calculate the average viscosity and standard deviation for each sample at each temperature.

    • Plot viscosity as a function of temperature or co-solvent concentration.

Mandatory Visualization

ExperimentalWorkflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measure Measurement cluster_analysis Data Analysis prep_pure Prepare Pure [EMIM][MeSO3] setup_viscometer Setup Rotational Viscometer prep_pure->setup_viscometer prep_mixture Prepare [EMIM][MeSO3] + Co-solvent Mixture prep_mixture->setup_viscometer select_spindle Select Spindle & Speed setup_viscometer->select_spindle calibrate Calibrate with Standard select_spindle->calibrate load_sample Load Sample calibrate->load_sample equilibrate Thermal Equilibration load_sample->equilibrate measure_viscosity Measure Viscosity equilibrate->measure_viscosity record_data Record Data measure_viscosity->record_data analyze_data Calculate Average & Std. Dev. record_data->analyze_data plot_data Plot Viscosity vs. Temp/Concentration analyze_data->plot_data

Caption: Experimental workflow for viscosity measurement.

TroubleshootingLogic cluster_symptoms Identify Symptoms cluster_solutions Implement Solutions start High Viscosity Issue in Experiment symptom1 Inaccurate CV start->symptom1 symptom2 Low Ionic Conductivity start->symptom2 symptom3 Handling Difficulties start->symptom3 solution1 Increase Temperature symptom1->solution1 solution2 Add Co-solvent symptom1->solution2 solution3 Decrease Scan Rate (CV) symptom1->solution3 symptom2->solution1 symptom2->solution2 symptom3->solution2 solution4 Gentle Heating symptom3->solution4 outcome Improved Electrochemical Performance solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting logic for high viscosity issues.

References

Validation & Comparative

A Comparative Guide to the Catalytic Performance of [EMIM][MeSO3] and Other Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ionic Liquid Catalysis

In the ever-evolving landscape of catalysis, ionic liquids (ILs) have emerged as a versatile class of compounds offering unique advantages as both solvents and catalysts. Their tunable physicochemical properties, negligible vapor pressure, and high thermal stability make them attractive alternatives to traditional volatile organic compounds. Among the vast array of available ionic liquids, 1-ethyl-3-methylimidazolium methanesulfonate, [EMIM][MeSO3], has garnered interest. This guide provides a comparative analysis of the catalytic performance of [EMIM][MeSO3] against other common ionic liquids in various chemical transformations, supported by available experimental data.

Performance in the Synthesis of Bis(indolyl)methanes

The synthesis of bis(indolyl)methanes is an important reaction in organic synthesis due to the biological activity of the products. A study by Chakraborti et al. provides a direct comparison of the catalytic efficiency of several butylmethylimidazolium ([bmim]) based ionic liquids in this reaction. While the cation is [bmim] instead of [EMIM], the results offer valuable insights into the role of the methanesulfonate anion in catalysis.

The study established the following order of catalytic efficiency based on the anion: [MeSO4]⁻ > [HSO4]⁻ ≈ [MeSO3]⁻ ≫ [BF4]⁻ > [Br]⁻ > [NTf2]⁻ ≈ [PF6]⁻ > [N(CN)2]⁻ ≈ [ClO4]⁻ ≈ [HCO2]⁻ > [N3]⁻ > [OAc]⁻[1][2][3]. This indicates that ionic liquids with sulfate-based anions are particularly effective for this transformation.

Table 1: Comparison of Catalytic Performance in the Synthesis of Bis(indolyl)methanes

Ionic LiquidCatalyst Loading (mol%)Time (min)Yield (%)Reference
[bmim][MeSO4]205 - 1590 - 95[1][2][3]
[bmim][HSO4]20Not specifiedLower than [bmim][MeSO4][1][2][3]
[bmim][MeSO3] 20 Not specified Similar to [bmim][HSO4] [1][2][3]
[bmim][BF4]20Not specifiedSignificantly lower[1][2][3]

Note: The quantitative data for [bmim][HSO4] and [bmim][MeSO3] were not explicitly provided in a comparative table in the source, but their performance was ranked as approximately equal and lower than [bmim][MeSO4]. The data for [bmim][MeSO4] reflects its performance with a range of aldehydes.

Performance in Esterification and Transesterification Reactions (Biodiesel Production)

Brønsted acidic ionic liquids, particularly those containing the hydrogen sulfate ([HSO4]⁻) anion, have been extensively studied and have shown high catalytic activity. For instance, in the esterification of oleic acid with methanol, a common model reaction for biodiesel production, ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) have demonstrated high conversions.

While specific data for [EMIM][MeSO3] is lacking, the performance of N-methyl-2-pyrrolidonium methanesulfonate ([NMP][CH3SO3]) in the esterification of oleic acid, achieving a 95.3% conversion, suggests that the methanesulfonate anion can be effective in this type of reaction[4]. It is reasonable to infer that [EMIM][MeSO3] would exhibit catalytic activity, though its performance relative to more acidic counterparts like [EMIM][HSO4] would require direct experimental comparison.

Performance in Cellulose Hydrolysis

The conversion of cellulose, a major component of lignocellulosic biomass, into glucose is a critical step in the production of biofuels and bio-based chemicals. Ionic liquids have shown great promise in dissolving and hydrolyzing cellulose.

Studies have demonstrated that acidic ionic liquids are effective catalysts for cellulose hydrolysis. While direct comparative data for [EMIM][MeSO3] is limited, a study on the hydrolysis of "ionic cellulose" (cellulose pre-treated with an ionic liquid) showed that a sulfonated active carbon catalyst gave a glucose yield of 42.4% at 150°C. Another study highlighted that in the presence of 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), a sulfonated carbon-based catalyst could achieve a total product yield of 88.17% from cellulose. These findings underscore the potential of combining ionic liquids with solid acid catalysts for efficient cellulose conversion. The catalytic activity of [EMIM][MeSO3] itself in this reaction would likely depend on its Brønsted acidity, which is generally considered to be weaker than that of ionic liquids with anions like [HSO4]⁻.

Experimental Protocols

Below are detailed methodologies for key experiments cited or representative of the catalytic reactions discussed.

Synthesis of Bis(indolyl)methanes (based on Chakraborti et al.)

Materials:

  • Indole

  • Aldehyde (e.g., benzaldehyde)

  • Ionic liquid catalyst (e.g., [bmim][MeSO4])

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of indole (2 mmol) in the ionic liquid (1 mL) at room temperature, the aldehyde (1 mmol) is added.

  • The reaction mixture is stirred at room temperature for the time specified in the comparative data (e.g., 5-15 minutes for [bmim][MeSO4]).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel using an ethyl acetate-hexane mixture as the eluent to afford the pure bis(indolyl)methane.

  • The recovered ionic liquid can be washed with ethyl acetate and dried under vacuum for reuse.

General Protocol for Esterification of Fatty Acids

Materials:

  • Fatty acid (e.g., oleic acid)

  • Alcohol (e.g., methanol)

  • Ionic liquid catalyst (e.g., [BMIM][HSO4])

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of the fatty acid, alcohol (in a specified molar ratio, e.g., 1:10 acid to alcohol), and the ionic liquid catalyst (e.g., 2.5 wt% relative to the fatty acid) is placed in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • The reaction mixture is heated to the desired temperature (e.g., 90°C) and stirred for a specified duration (e.g., 4 hours).

  • After cooling to room temperature, the product is extracted with diethyl ether.

  • The organic phase is washed with water to remove the ionic liquid and any remaining alcohol.

  • The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the fatty acid methyl ester (biodiesel).

  • The conversion can be determined by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.

General Protocol for Hydrolysis of Cellulose

Materials:

  • Cellulose (e.g., microcrystalline cellulose)

  • Ionic liquid (e.g., [EMIM]Cl for dissolution)

  • Acid catalyst (e.g., a solid acid or a Brønsted acidic ionic liquid)

  • Deionized water

Procedure:

  • Cellulose is dispersed in the ionic liquid in a reaction vessel.

  • The mixture is heated (e.g., to 100-120°C) with stirring until the cellulose is completely dissolved.

  • The acid catalyst and a controlled amount of water are added to the solution.

  • The reaction is continued at the set temperature for a specific duration (e.g., 3-24 hours).

  • After the reaction, the mixture is cooled, and a larger volume of water is added to precipitate the remaining cellulose and separate the catalyst (if solid).

  • The aqueous solution containing the dissolved sugars (glucose, cellobiose, etc.) is separated by centrifugation or filtration.

  • The concentration of glucose and other sugars in the supernatant is determined using High-Performance Liquid Chromatography (HPLC).

Visualizing Catalytic Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and conceptual relationships in ionic liquid catalysis.

Experimental_Workflow_Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification FattyAcid Fatty Acid Reactor Heating & Stirring (e.g., 90°C, 4h) FattyAcid->Reactor Alcohol Alcohol Alcohol->Reactor IL_Catalyst Ionic Liquid Catalyst IL_Catalyst->Reactor Extraction Extraction with Organic Solvent Reactor->Extraction Washing Washing with Water Extraction->Washing Drying Drying & Evaporation Washing->Drying Product Pure Ester (Biodiesel) Drying->Product

Caption: A typical experimental workflow for the esterification of a fatty acid using an ionic liquid catalyst.

Catalytic_Cycle IL Ionic Liquid Catalyst Intermediate Activated Intermediate [IL-Substrate A] IL->Intermediate Activates SubstrateA Substrate A (e.g., Carboxylic Acid) SubstrateA->Intermediate SubstrateB Substrate B (e.g., Alcohol) Product Product (e.g., Ester) SubstrateB->Product Intermediate->Product + Substrate B Product->IL Releases Byproduct Byproduct (e.g., Water) Product->Byproduct

Caption: A simplified signaling pathway illustrating the catalytic cycle in an ionic liquid-mediated reaction.

References

A Comparative Guide to the Thermophysical Properties of 1-Ethyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the thermophysical property data for the ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]). The following sections present a comparative analysis of its key properties—density, viscosity, heat capacity, and thermal conductivity—against other common ionic liquids. Detailed experimental protocols for the cited measurements are also included to ensure reproducibility and methodological transparency.

Data Presentation and Comparison

The thermophysical properties of [EMIM][MeSO3] are crucial for its application in various fields, including as a solvent in synthesis, an electrolyte in electrochemical devices, and a medium for drug delivery systems. Accurate data is paramount for process design, modeling, and optimization.

Density

The density of [EMIM][MeSO3] exhibits a near-linear decrease with increasing temperature, a typical behavior for liquids. The experimental data is presented below in comparison to 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) and 1-ethyl-3-methylimidazolium ethyl sulfate ([emim][EtSO4]).

Temperature (K)**[EMIM][MeSO3] Density (g/cm³) **[bmim][PF6] Density (g/cm³)[emim][EtSO4] Density (g/cm³)
298.151.241.361.23
303.151.231.351.22
313.151.221.341.21
323.151.211.331.20
333.151.201.321.19
Viscosity

Viscosity is a critical parameter for applications involving fluid flow and mass transfer. As with most ionic liquids, the viscosity of [EMIM][MeSO3] decreases significantly with an increase in temperature.[1] New experimental data shows that the viscosity of [EMIM][MeSO3] decreases from 1083.7 mPa·s at 273.15 K to 150.6 mPa·s at 298.5 K.[1]

Temperature (K)**[EMIM][MeSO3] Viscosity (mPa·s) **[1][bmim][PF6] Viscosity (mPa·s)[emim][EtSO4] Viscosity (mPa·s)
293.152390--
298.15150.621580
303.15-15862
313.15-9541
323.15-6229
333.15-4321
Heat Capacity

The specific heat capacity is essential for thermal management and energy storage applications. The heat capacity of [EMIM][MeSO3] shows a positive linear relationship with temperature.

Temperature (K)**[EMIM][MeSO3] Specific Heat Capacity (J/g·K) **[bmim][PF6] Specific Heat Capacity (J/g·K)[emim][EtSO4] Specific Heat Capacity (J/g·K)
303.2--1.85
313.15-1.45-
323.15-1.48-
333.15-1.51-
358.2--1.98
Thermal Conductivity

Thermal conductivity is a key property for heat transfer applications. Experimental data for the thermal conductivity of [EMIM][MeSO3] is presented below.

Temperature (K)**[EMIM][MeSO3] Thermal Conductivity (W/m·K) **
2780.190
2930.188
3080.186
3230.184
3380.182
3530.180

Experimental Protocols

The accuracy of thermophysical property data is intrinsically linked to the experimental methodology employed. Below are detailed protocols for the key experiments cited in this guide.

Density Measurement: Vibrating Tube Densitometer

The vibrating tube densitometer is a highly accurate method for determining the density of liquids.

  • Principle: A U-shaped tube is electronically excited to vibrate at its natural frequency.[2] This frequency is dependent on the mass of the tube. When the tube is filled with a sample fluid, the total mass changes, leading to a shift in the resonant frequency.[2] This frequency shift is precisely measured and correlated to the density of the fluid.

  • Procedure:

    • Calibration: The instrument is calibrated using two fluids with well-known densities, typically dry air and ultrapure water. This calibration establishes the relationship between the oscillation period and density.

    • Sample Injection: The sample liquid is injected into the clean, dry U-tube, ensuring no air bubbles are present.

    • Temperature Equilibration: The temperature of the sample is controlled and allowed to stabilize to the desired measurement temperature.

    • Measurement: The period of oscillation of the U-tube filled with the sample is measured.

    • Calculation: The density of the sample is calculated from the measured period of oscillation using the calibration constants.

    • Cleaning: The U-tube is thoroughly cleaned with appropriate solvents and dried before the next measurement.

Viscosity Measurement: Falling-Ball Viscometer

The falling-ball viscometer is a common and straightforward method for measuring the viscosity of transparent Newtonian liquids.[3]

  • Principle: This method is based on Stokes' Law. A ball of known density and diameter falls through a tube filled with the liquid under investigation. The time it takes for the ball to fall a specific, marked distance is measured.[3] The viscosity of the liquid is then calculated from the terminal velocity of the ball, the densities of the ball and the liquid, and the geometric constants of the viscometer.

  • Procedure:

    • Sample Preparation: The measuring tube is filled with the sample liquid, ensuring it is free of air bubbles, and placed in a temperature-controlled bath to reach the desired temperature.[4]

    • Ball Release: The ball is released into the liquid and allowed to accelerate to its terminal velocity.

    • Time Measurement: A stopwatch is used to measure the time it takes for the ball to travel between two marked reference lines on the tube.[4]

    • Repetition: The measurement is repeated several times to ensure accuracy, and the average fall time is calculated.[5]

    • Calculation: The dynamic viscosity is calculated using the following formula: η = K * (ρ_b - ρ_f) * t where:

      • η is the dynamic viscosity

      • K is the ball constant (provided by the manufacturer)

      • ρ_b is the density of the ball

      • ρ_f is the density of the fluid at the measurement temperature

      • t is the average fall time

Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used thermal analysis technique to measure the heat capacity of materials.[6]

  • Principle: The DSC instrument measures the difference in heat flow between a sample and a reference as a function of temperature.[7] To determine the specific heat capacity, a three-step method is often employed.

  • Procedure:

    • Baseline Run: An initial measurement is performed with two empty crucibles (one for the sample and one for the reference) to establish the baseline heat flow of the instrument.

    • Reference Run: A standard material with a known specific heat capacity, typically sapphire, is placed in the sample crucible, and the heat flow is measured over the desired temperature range.

    • Sample Run: The sapphire standard is replaced with the sample of interest, and the heat flow is measured under the same conditions as the reference run.

    • Calculation: The specific heat capacity of the sample (c_p,s) is calculated using the following equation: c_p,s = (DSC_s / m_s) * (m_std / DSC_std) * c_p,std where:

      • DSC_s and DSC_std are the DSC signal deflections for the sample and standard, respectively.

      • m_s and m_std are the masses of the sample and standard, respectively.

      • c_p,std is the specific heat capacity of the standard material.

Thermal Conductivity Measurement: Transient Hot-Wire Method

The transient hot-wire method is an accurate and reliable technique for measuring the thermal conductivity of fluids.[8][9]

  • Principle: A thin platinum wire immersed in the fluid acts as both a line heat source and a resistance thermometer.[10] A step voltage is applied to the wire, causing its temperature to increase. The rate of this temperature rise is directly related to the thermal conductivity of the surrounding fluid.[10] The measurement is performed over a very short time (typically 1 second) to avoid the onset of natural convection.[8]

  • Procedure:

    • Cell Preparation: The measurement cell containing the hot wire is filled with the sample fluid.

    • Temperature Equilibration: The cell is brought to the desired measurement temperature and allowed to reach thermal equilibrium.

    • Measurement Initiation: A constant current is passed through the wire, and the change in its resistance (and therefore temperature) is recorded as a function of time.

    • Data Analysis: The thermal conductivity is determined from the slope of a plot of the temperature rise versus the logarithm of time.[10]

Data Validation Workflow

The following diagram illustrates the logical workflow for the validation of thermophysical property data, from initial data acquisition to final comparative analysis.

G Data Validation Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparative Validation A Experimental Measurement (e.g., DSC, Viscometer) C Raw Data Processing & Uncertainty Analysis A->C B Literature Data Mining B->C D Correlation with Temperature/Pressure Models C->D E Comparison with Alternative Ionic Liquids D->E F Peer-Reviewed Literature Cross-Validation D->F G Final Validated Thermophysical Property Data E->G F->G

Caption: Logical workflow for thermophysical data validation.

References

A Comparative Guide to Imidazolium-Based Ionic Liquids for Biomass Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and efficient methods to convert lignocellulosic biomass into biofuels and value-added chemicals has positioned imidazolium-based ionic liquids (ILs) as promising green solvents. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, enable the effective dissolution and fractionation of complex biomass structures. This guide provides a comparative analysis of commonly used imidazolium-based ionic liquids, focusing on their performance in biomass processing, supported by experimental data.

Performance Comparison of Imidazolium-Based Ionic Liquids

The efficacy of imidazolium-based ILs in biomass pretreatment is largely influenced by the nature of both the cation and the anion. Key performance indicators include the extent of delignification (lignin removal) and the subsequent yield of fermentable sugars after enzymatic hydrolysis. This section presents a comparative summary of the performance of three widely studied imidazolium-based ionic liquids: 1-ethyl-3-methylimidazolium acetate ([emim][OAc]), 1-butyl-3-methylimidazolium chloride ([bmim][Cl]), and 1-allyl-3-methylimidazolium chloride ([amim][Cl]).

Lignin Removal Efficiency

The ability of an ionic liquid to selectively remove lignin is crucial for enhancing the accessibility of cellulose to enzymatic attack. The acetate anion in [emim][OAc] is known to be highly effective in disrupting the hydrogen-bonding network within the biomass matrix, leading to efficient delignification.[1] The aromatic character of the allyl group in [amim][Cl] can also contribute to lignin dissolution through π-π interactions with the phenolic rings of lignin.[2]

Ionic LiquidBiomass SourcePretreatment ConditionsLignin Removal (%)Reference
[emim][OAc] Maple Wood130 °C, 1.5 h52[3]
Oak100 °C, 16 h35[3]
Corn Stover140 °C, 3 h89.9[4]
Switchgrass-69.2[3]
[bmim][Cl] Sago Waste100 °C-[5]
Rice Straw--[4]
[amim][Cl] Wood--[2]

Note: Direct comparative data for lignin removal under identical conditions for all three ILs is limited in the reviewed literature. The effectiveness can vary significantly with the type of biomass and pretreatment parameters.

Sugar Yields after Enzymatic Hydrolysis

The ultimate goal of biomass pretreatment is to maximize the release of fermentable sugars. The efficiency of enzymatic saccharification is a direct measure of the effectiveness of the pretreatment process. [emim][OAc] consistently demonstrates high performance in enhancing sugar yields due to its superior ability to reduce cellulose crystallinity and remove lignin.[5][6]

Ionic LiquidBiomass SourceGlucose Yield (%)Xylose Yield (%)Reference
[emim][OAc] Switchgrass>90>70[7]
Sago Waste29 (reducing sugars)-[5]
[bmim][Cl] Sago Waste61-63 (reducing sugars from prehydrolysate)-[5]
[amim][Cl] ----

Note: The data presented is for reducing sugars or specific monomeric sugars as reported in the respective studies. "reducing sugars" encompasses a mix of sugars and is not solely glucose or xylose.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. This section outlines standardized procedures for key steps in biomass processing using imidazolium-based ionic liquids.

Biomass Pretreatment and Dissolution

Objective: To dissolve the lignocellulosic biomass in the ionic liquid, disrupting its recalcitrant structure.

Materials:

  • Dried and milled lignocellulosic biomass (e.g., wood chips, straw, bagasse)

  • Imidazolium-based ionic liquid (e.g., [emim][OAc])

  • Heating and stirring apparatus (e.g., oil bath with a magnetic stirrer or a reactor)

Procedure:

  • Weigh a specific amount of dried biomass and the ionic liquid to achieve the desired solvent-to-biomass ratio (typically ranging from 5:1 to 19:1 w/w).

  • Combine the biomass and ionic liquid in a reaction vessel.

  • Heat the mixture to the target temperature (commonly between 100 °C and 160 °C) with continuous stirring.[8]

  • Maintain the temperature and stirring for a specified duration (ranging from 30 minutes to several hours, depending on the biomass and IL).[8]

  • Visually inspect for complete or partial dissolution of the biomass.

Biomass Fractionation (Cellulose and Lignin Separation)

Objective: To selectively precipitate the dissolved biomass components to separate cellulose and lignin.

Materials:

  • Biomass-ionic liquid slurry from the pretreatment step

  • Anti-solvent (e.g., deionized water, acetone, or a mixture thereof)

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Cool the biomass-ionic liquid slurry to room temperature.

  • Add an anti-solvent to the slurry to induce the precipitation of the carbohydrate-rich fraction (cellulose and hemicellulose). Water is a commonly used anti-solvent.[1] Acetone/water mixtures can also be employed for more selective precipitation.[1][9][10]

  • For instance, using an acetone:water (1:1 v/v) mixture can effectively separate the solid fraction rich in cellulose and hemicellulose from the lignin-rich liquid fraction.[9]

  • Separate the precipitated solid (cellulose-rich) from the liquid phase (containing dissolved lignin and the ionic liquid) by centrifugation or filtration.[10]

  • To precipitate the lignin from the liquid phase, the acetone can be evaporated, followed by the addition of water or acidification to a pH of 2.[1]

  • Wash the separated fractions thoroughly with the anti-solvent to remove any residual ionic liquid.

  • Dry the recovered cellulose and lignin fractions for further analysis or processing.

Enzymatic Saccharification of Pretreated Biomass

Objective: To hydrolyze the recovered cellulosic fraction into fermentable sugars using cellulase enzymes.

Materials:

  • Pretreated and washed cellulose-rich biomass

  • Citrate buffer (e.g., 0.05 M, pH 4.8)

  • Commercial cellulase and β-glucosidase enzyme preparations

  • Shaking incubator or water bath

Procedure:

  • Prepare a suspension of the pretreated biomass in the citrate buffer at a specific solids loading (e.g., 1-10% w/v).

  • Add the cellulase and β-glucosidase enzymes to the suspension at a predetermined loading (e.g., based on Filter Paper Units per gram of cellulose).

  • Incubate the mixture at a controlled temperature (typically 50 °C) with constant agitation for a specified period (e.g., 24-72 hours).[7]

  • Periodically take samples from the reaction mixture.

  • Terminate the enzymatic reaction by heating the samples (e.g., at 100 °C for 10 minutes) to denature the enzymes.

  • Analyze the concentration of released sugars (e.g., glucose and xylose) in the supernatant using techniques like High-Performance Liquid Chromatography (HPLC).

Visualizing the Biomass Processing Workflow

The following diagrams illustrate the key stages in biomass processing using imidazolium-based ionic liquids.

BiomassProcessingWorkflow raw_biomass Raw Lignocellulosic Biomass pretreatment Ionic Liquid Pretreatment raw_biomass->pretreatment dissolved_biomass Dissolved Biomass (in Ionic Liquid) pretreatment->dissolved_biomass fractionation Fractionation (Anti-solvent Addition) dissolved_biomass->fractionation il_recovery Ionic Liquid Recovery & Recycle cellulose_fraction Cellulose-Rich Fraction fractionation->cellulose_fraction Solid lignin_fraction Lignin-Rich Fraction fractionation->lignin_fraction Liquid fractionation->il_recovery IL in Liquid Phase enzymatic_hydrolysis Enzymatic Hydrolysis cellulose_fraction->enzymatic_hydrolysis lignin_fraction->il_recovery sugars Fermentable Sugars enzymatic_hydrolysis->sugars biofuels Biofuels & Bioproducts sugars->biofuels

Caption: General workflow of biomass processing using ionic liquids.

DetailedFractionation start Biomass in Ionic Liquid add_antisolvent Add Anti-solvent (e.g., Acetone/Water) start->add_antisolvent centrifuge1 Centrifugation/ Filtration add_antisolvent->centrifuge1 solid_cellulose Solid: Cellulose-Rich Fraction centrifuge1->solid_cellulose liquid_lignin_il Liquid: Lignin & Ionic Liquid centrifuge1->liquid_lignin_il evaporate_acetone Evaporate Acetone liquid_lignin_il->evaporate_acetone add_water Add Water/ Acidify evaporate_acetone->add_water centrifuge2 Centrifugation/ Filtration add_water->centrifuge2 solid_lignin Solid: Lignin centrifuge2->solid_lignin liquid_il Liquid: Ionic Liquid Solution centrifuge2->liquid_il recycle_il IL Recovery liquid_il->recycle_il

Caption: Detailed biomass fractionation and component separation steps.

References

A Comparative Analysis of the Electrochemical Stability of [EMIM][MeSO3] and Traditional Carbonate-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of energy storage necessitates the development of electrolytes with wide electrochemical stability windows, high ionic conductivity, and enhanced safety profiles. While traditional carbonate-based electrolytes have been the cornerstone of lithium-ion battery technology, ionic liquids (ILs) like 1-ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]) are emerging as promising alternatives. This guide provides an objective comparison of the electrochemical stability and performance of [EMIM][MeSO3] against a conventional carbonate electrolyte, supported by available experimental data.

Quantitative Performance Comparison

Direct, side-by-side experimental comparisons of the electrochemical stability of [EMIM][MeSO3] and traditional carbonate electrolytes under identical conditions are limited in publicly available literature. The data presented below is compiled from various sources and should be interpreted with the understanding that experimental conditions may vary.

Property[EMIM][MeSO3]Traditional Electrolyte (1 M LiPF6 in EC:DMC)
Electrochemical Stability Window (ESW) ~1.9 V (for a structurally similar IL)~4.5 V vs. Li/Li+[1]
Ionic Conductivity 3.69 mS/cm (at 30°C)7 - 11 mS/cm (at 25°C)
Anodic Limit (Oxidation) Not explicitly found for [EMIM][MeSO3]~4.5 V vs. Li/Li+[1]
Cathodic Limit (Reduction) Not explicitly found for [EMIM][MeSO3]~0.0 V vs. Li/Li+
Primary Advantages High thermal stability, low volatility, non-flammabilityHigh ionic conductivity, well-established performance
Primary Disadvantages Potentially narrow electrochemical window, higher viscosityFlammability, volatility, decomposition at high voltage

Note: The ESW for [EMIM][MeSO3] is inferred from data for a similar ionic liquid, 1-allyl-3-methylimidazolium methanesulfonate, and may not be representative.

Experimental Protocols

The determination of the electrochemical stability window (ESW) is crucial for evaluating the operational voltage range of an electrolyte. The most common techniques employed are Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).

Linear Sweep Voltammetry (LSV) / Cyclic Voltammetry (CV) for ESW Determination

Objective: To determine the anodic and cathodic limits of an electrolyte by measuring the potential at which significant oxidation and reduction currents are observed.

Methodology:

  • Cell Assembly: A three-electrode electrochemical cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture. The cell configuration is as follows:

    • Working Electrode (WE): An inert material with a known surface area, such as glassy carbon, platinum, or gold.

    • Reference Electrode (RE): A stable reference, typically a silver wire or a Li/Li+ couple.

    • Counter Electrode (CE): A material with a large surface area to ensure it is not the limiting factor in the electrochemical reactions, often a lithium foil or a platinum mesh.

  • Electrolyte Preparation: The electrolyte to be tested ([EMIM][MeSO3] or the traditional carbonate electrolyte) is placed in the electrochemical cell, ensuring good contact with all three electrodes.

  • Instrumentation: The electrochemical cell is connected to a potentiostat.

  • Measurement Parameters:

    • Potential Range: A wide potential window is initially selected, for example, from -3.0 V to 6.0 V vs. the reference electrode.

    • Scan Rate: A slow scan rate, typically between 1 mV/s and 20 mV/s, is used to allow the system to reach a pseudo-steady state at each potential.

    • Cutoff Current Density: A threshold current density is defined to determine the onset of electrolyte decomposition. A common value is 0.1 mA/cm².

  • Data Acquisition:

    • For LSV: The potential is swept linearly from the open-circuit potential towards either the anodic or cathodic limit.

    • For CV: The potential is swept linearly from the starting potential to a vertex potential and then swept back to the starting potential.

  • Data Analysis: The resulting voltammogram (current vs. potential) is analyzed to identify the anodic and cathodic limits. The potential at which the current density reaches the predefined cutoff value is considered the limit of the electrochemical stability window. The ESW is the difference between the anodic and cathodic potential limits.

Logical Workflow for Electrolyte Comparison

G cluster_0 Electrolyte Selection cluster_1 Electrochemical Characterization cluster_2 Performance Evaluation cluster_3 Conclusion A [EMIM][MeSO3] C Determine Electrochemical Stability Window (ESW) via LSV/CV A->C D Measure Ionic Conductivity A->D G Assess Safety Characteristics (Volatility, Flammability) A->G B Traditional Carbonate Electrolyte (e.g., 1M LiPF6 in EC:DMC) B->C B->D B->G E Compare Anodic and Cathodic Limits C->E F Compare Ionic Conductivity Values D->F H Comparative Assessment of Electrolyte Performance E->H F->H G->H

Caption: Workflow for comparing electrochemical properties.

Discussion

The primary advantage of [EMIM][MeSO3] lies in its negligible volatility and non-flammability, offering a significant safety improvement over traditional carbonate electrolytes. However, based on the limited available data for a structurally similar ionic liquid, its electrochemical stability window appears to be considerably narrower. This could limit its application in high-voltage battery systems. The lower ionic conductivity of [EMIM][MeSO3] compared to carbonate-based electrolytes may also impact the rate performance of electrochemical devices.

Conversely, traditional carbonate electrolytes, while offering high ionic conductivity and a well-established wide electrochemical window suitable for current lithium-ion battery technology, pose significant safety risks due to their flammability and volatility. Furthermore, their decomposition at potentials above 4.5 V is a known limitation for the development of next-generation high-energy-density batteries.

Conclusion

[EMIM][MeSO3] presents a compelling case as a safer alternative to traditional carbonate electrolytes. However, its seemingly narrower electrochemical stability window and lower ionic conductivity are significant hurdles for its widespread adoption in high-performance energy storage devices. Further research, particularly direct comparative studies under standardized conditions, is imperative to fully elucidate the electrochemical performance of [EMIM][MeSO3] and to identify potential strategies, such as the use of additives, to enhance its stability and conductivity. For researchers and professionals in the field, the choice between these electrolyte systems will depend on the specific application requirements, with a trade-off between safety and electrochemical performance.

References

The Industrial Application of [EMIM][MeSO3]: A Cost-Benefit Analysis Against Traditional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pursuit of greener and more efficient industrial processes has led to a surge in research and development of ionic liquids (ILs) as potential replacements for volatile and often hazardous traditional organic solvents. Among these, 1-ethyl-3-methylimidazolium methanesulfonate, [EMIM][MeSO3], has emerged as a promising candidate for various applications, particularly in gas dehydration. This guide provides an objective comparison of the performance of [EMIM][MeSO3] with other alternatives, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance and Physicochemical Properties: A Head-to-Head Comparison

The unique physicochemical properties of [EMIM][MeSO3] underpin its potential advantages in industrial settings. A comparison with traditional solvents and another common ionic liquid is presented below.

Table 1: Physicochemical Properties of [EMIM][MeSO3] and Alternative Solvents

Property[EMIM][MeSO3]Triethylene Glycol (TEG)Methanol
Molar Mass ( g/mol ) 206.26150.1732.04
Density (g/cm³ at 25°C) ~1.24~1.12~0.792
Viscosity (mPa·s at 25°C) ~135~49~0.54
Melting Point (°C) 35-7-97.6
Boiling Point (°C) Decomposes before boiling28564.7
Vapor Pressure NegligibleLowHigh
Thermal Decomposition (°C) >200~204-

Note: Data for [EMIM][MeSO3] and TEG are compiled from various scientific sources and may vary based on purity and measurement conditions.

The negligible vapor pressure of [EMIM][MeSO3] is a significant advantage, reducing solvent loss to the atmosphere and minimizing environmental and health risks associated with volatile organic compounds (VOCs). Its high thermal stability allows for a wider operating temperature range and more energy-efficient regeneration processes.

Application in Industrial Gas Dehydration: A Case Study

One of the most promising applications for [EMIM][MeSO3] is in the dehydration of natural gas, where it serves as an alternative to the industry-standard triethylene glycol (TEG).

Performance Comparison

Experimental studies have demonstrated the superior performance of [EMIM][MeSO3] in this application. The drying capacity of an [EMIM][MeSO3]-based system has been reported to be approximately two times higher than that of a conventional TEG system[1]. This enhanced performance is attributed to its strong hygroscopicity.

Table 2: Performance Comparison in Gas Dehydration

Parameter[EMIM][MeSO3]Triethylene Glycol (TEG)
Drying Capacity ~2x higher than TEGStandard
Regeneration Easier, possible with air due to low vapor pressureEnergy-intensive, requires high temperatures
Hydrocarbon Solubility Can be a drawback, potential for loss of valuable hydrocarbonsLower solubility of hydrocarbons
Corrosivity Generally lowCan be corrosive in the presence of acidic gases
Cost-Benefit Analysis

The primary obstacle to the widespread adoption of ionic liquids is their high initial cost. However, a comprehensive cost-benefit analysis must consider the entire process lifecycle, including operational expenditures (OPEX) and potential for recycling.

Table 3: Cost-Benefit Analysis of [EMIM][MeSO3] vs. TEG in Gas Dehydration

Cost/Benefit Factor[EMIM][MeSO3]Triethylene Glycol (TEG)
Initial Solvent Cost High (€220 - €330/kg for bulk)Low
Capital Expenditure (CAPEX) Potentially lower due to simpler plant designStandard for established technology
Operational Expenditure (OPEX) Potentially lower due to reduced energy for regeneration and lower solvent lossHigher due to energy-intensive regeneration and solvent volatility
Solvent Recycling High potential for recycling, though recovery costs must be consideredEstablished recycling processes
Process Efficiency Higher drying capacity can lead to increased throughputStandard efficiency
Environmental Impact Low volatility reduces emissionsPotential for VOC emissions

While the upfront investment for [EMIM][MeSO3] is significantly higher, the potential for reduced energy consumption during regeneration and lower solvent losses due to its negligible vapor pressure can lead to long-term operational cost savings. Furthermore, the higher drying capacity may allow for the processing of larger gas volumes in smaller equipment, potentially reducing capital expenditure on new plant constructions.

A techno-economic analysis of a natural gas dehydration process using a mixed solvent of [EMIM][BF4] and TEG showed a reduction in the total annual cost (TAC) by 33.63% compared to a pure TEG process and 15.98% compared to a pure ionic liquid process[2][3]. This suggests that while a pure IL process may be more expensive, there are innovative ways to leverage their properties to achieve overall economic benefits.

Experimental Protocols

A detailed experimental protocol for a specific industrial process is proprietary and depends on the specific design of the plant. However, a general workflow for continuous gas dehydration using [EMIM][MeSO3] can be outlined based on available literature.

General Workflow for Continuous Gas Dehydration

experimental_workflow Experimental Workflow: Continuous Gas Dehydration with [EMIM][MeSO3] cluster_absorption Absorption Stage cluster_separation Separation Stage cluster_regeneration Regeneration Stage wet_gas Wet Gas Inlet absorber Absorption Column wet_gas->absorber rich_il Rich [EMIM][MeSO3] (with H2O) absorber->rich_il dry_gas Dry Gas Outlet absorber->dry_gas lean_il Lean [EMIM][MeSO3] lean_il->absorber regenerator Regeneration Unit (e.g., Stripping with Air) rich_il->regenerator end dry_gas->end To Pipeline/Further Processing regenerator->lean_il Recycled Lean IL water_vapor Water Vapor Outlet regenerator->water_vapor

Caption: A simplified workflow for continuous gas dehydration using [EMIM][MeSO3].

  • Absorption: Wet natural gas is introduced at the bottom of an absorption column and flows upwards. Lean (dry) [EMIM][MeSO3] is introduced at the top and flows downwards, absorbing water from the gas due to its high hygroscopicity.

  • Separation: The dried natural gas exits from the top of the column. The water-rich [EMIM][MeSO3] is collected at the bottom.

  • Regeneration: The rich [EMIM][MeSO3] is heated and/or stripped with a gas (like air) in a regeneration unit to remove the absorbed water. The extremely low vapor pressure of the ionic liquid allows for this to be done at lower temperatures and with less solvent loss compared to TEG regeneration.

  • Recycling: The regenerated, lean [EMIM][MeSO3] is then cooled and recycled back to the absorption column.

Logical Relationships in Cost-Benefit Analysis

The decision to adopt [EMIM][MeSO3] over traditional solvents involves a trade-off between initial investment and long-term operational benefits. This relationship can be visualized as follows:

cost_benefit_analysis Cost-Benefit Analysis: [EMIM][MeSO3] vs. Traditional Solvents cluster_costs Costs cluster_benefits Benefits initial_cost High Initial Solvent Cost decision Decision Point: Adopt [EMIM][MeSO3]? initial_cost->decision recycling_cost Recycling Infrastructure Cost recycling_cost->decision lower_opex Lower OPEX (Energy & Solvent Loss) higher_efficiency Higher Process Efficiency lower_capex Potential for Lower CAPEX (Smaller Plant) env_benefits Environmental Benefits (Low VOC) decision->lower_opex decision->higher_efficiency decision->lower_capex decision->env_benefits

Caption: Key factors influencing the cost-benefit analysis of [EMIM][MeSO3].

Conclusion

[EMIM][MeSO3] presents a compelling case as a high-performance alternative to traditional solvents like TEG in industrial processes, particularly for gas dehydration. Its superior drying capacity, thermal stability, and negligible vapor pressure offer significant operational and environmental advantages. However, the high initial cost of the ionic liquid remains a major hurdle.

A thorough cost-benefit analysis, considering the total annual cost of the entire process, is crucial for making an informed decision. While the upfront investment is substantial, the potential for long-term savings in operational expenditures, coupled with the possibility of a smaller plant footprint, may justify the initial cost in many applications. As research continues to drive down the production costs of ionic liquids and improve recycling technologies, the economic viability of [EMIM][MeSO3] in industrial processes is expected to become increasingly favorable.

References

1-Ethyl-3-methylimidazolium Methanesulfonate: A Comparative Guide for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]) as an electrolyte in various battery technologies. While direct, extensive performance data of [EMIM][MeSO3] in battery systems is emerging, this document compiles its known physicochemical properties and benchmarks them against commonly studied ionic liquids with the same 1-Ethyl-3-methylimidazolium ([EMIM]) cation but different anions. This comparative analysis, supported by established experimental protocols, aims to inform researchers on the potential of [EMIM][MeSO3] for applications in lithium-ion, sodium-ion, and redox flow batteries.

Physicochemical Properties: A Comparative Overview

The performance of an electrolyte is intrinsically linked to its physical and chemical properties. The following table summarizes the key properties of [EMIM][MeSO3] in comparison to other well-characterized [EMIM]-based ionic liquids.

Property[EMIM][MeSO3][EMIM][BF4][EMIM][TFSI]Conventional Electrolyte (e.g., 1M LiPF6 in EC:DMC)
Molar Mass ( g/mol ) 206.26197.97391.31Varies
Density (g/cm³ at 25°C) ~1.24[1]~1.28~1.52[2]~1.2-1.3
Viscosity (mPa·s at 25°C) ~135[1]~34~39.4[2]~2-5
Ionic Conductivity (mS/cm at 25°C) ~3.69 (at 30°C)[1]~13.5~9.2~8-12
Melting Point (°C) 34.6[3]-15-15Varies
Thermal Decomposition Temp. (°C) >250>300>400<100 (for some organic solvents)

Analysis: [EMIM][MeSO3] exhibits a relatively high viscosity and lower ionic conductivity compared to [EMIM] salts with smaller, more charge-delocalized anions like [BF4]⁻ and [TFSI]⁻. This is a critical consideration for battery performance, as lower viscosity and higher conductivity are generally desired for efficient ion transport. However, its thermal stability is a significant advantage over conventional organic solvent-based electrolytes. Its hygroscopic nature, suggested by its use as a desiccant, would necessitate stringent moisture control during battery assembly and operation.[4][5][6][7]

Performance in Battery Systems: A Prospective Analysis

Due to the limited availability of direct experimental data for [EMIM][MeSO3] in battery cycling studies, this section provides a prospective analysis based on the known properties and performance of analogous [EMIM]-based ionic liquids.

Lithium-Ion Batteries

In lithium-ion batteries, the high viscosity of [EMIM][MeSO3] could potentially lead to lower rate capabilities compared to electrolytes based on [EMIM][TFSI] or conventional carbonates.[8][9] However, its wider electrochemical stability window compared to carbonate solvents could allow for the use of higher voltage cathode materials. The methanesulfonate anion's interaction with the lithium-ion and its influence on the formation of the solid electrolyte interphase (SEI) on the anode are critical factors that require experimental investigation.

Sodium-Ion Batteries

Similar to lithium-ion systems, the transport properties of [EMIM][MeSO3] will be a key determinant of its performance in sodium-ion batteries. Research on other [EMIM]-based ionic liquids in sodium-ion batteries has shown promising results in terms of safety and cycling stability.[10][11] The larger size of the sodium ion compared to the lithium ion may exacerbate the impact of the electrolyte's viscosity on performance. A study on a gel polymer electrolyte containing 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) for sodium batteries demonstrated a stable electrochemical window of up to 5V and a room-temperature ionic conductivity of 5.8 x 10⁻³ S cm⁻¹, suggesting that imidazolium-based ionic liquids can be viable electrolytes for sodium-ion systems.[10][11]

Redox Flow Batteries

The use of ionic liquids in non-aqueous redox flow batteries is an active area of research, aiming to overcome the voltage limitations of aqueous systems.[12][13][14] The solubility of the redox-active species in [EMIM][MeSO3] would be a primary factor for its application in this technology. Its viscosity would also play a crucial role in the pumping energy required for the system's operation. Studies on other imidazolium-based ionic liquids have shown that they can be suitable solvents for various redox couples.[15]

Experimental Protocols

The following sections outline detailed methodologies for the preparation and electrochemical characterization of [EMIM][MeSO3]-based electrolytes for different battery types, based on established practices for ionic liquid electrolytes.

Electrolyte Preparation

Objective: To prepare a [EMIM][MeSO3]-based electrolyte with a dissolved lithium or sodium salt.

Materials:

  • This compound ([EMIM][MeSO3]) (high purity, low water content)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or Sodium bis(trifluoromethanesulfonyl)imide (NaTFSI)

  • Anhydrous solvent (e.g., acetonitrile or dimethyl carbonate) for initial dissolution, if necessary

  • Glass vials and magnetic stirrer

  • Inert atmosphere glovebox (e.g., argon-filled)

Procedure:

  • Dry all glassware and the magnetic stir bar in a vacuum oven at 120°C overnight and transfer to an argon-filled glovebox.

  • Weigh the desired amount of [EMIM][MeSO3] into a glass vial inside the glovebox.

  • Weigh the corresponding amount of LiTFSI or NaTFSI to achieve the target concentration (e.g., 1 M).

  • If [EMIM][MeSO3] is solid at room temperature, gently heat it until it melts.

  • Add the salt to the molten [EMIM][MeSO3] and stir the mixture at a slightly elevated temperature (e.g., 50-60°C) until the salt is completely dissolved.

  • If necessary, a minimal amount of anhydrous co-solvent can be used to aid dissolution, which should then be removed under vacuum.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Electrolyte_Preparation cluster_glovebox Inside Inert Atmosphere Glovebox Dry_Glassware Dry Glassware and Stir Bar Weigh_EMIM_MeSO3 Weigh [EMIM][MeSO3] Dry_Glassware->Weigh_EMIM_MeSO3 Melt_EMIM_MeSO3 Melt [EMIM][MeSO3] (if solid) Weigh_EMIM_MeSO3->Melt_EMIM_MeSO3 Weigh_Salt Weigh LiTFSI or NaTFSI Dissolve_Salt Dissolve Salt in [EMIM][MeSO3] with stirring and gentle heating Weigh_Salt->Dissolve_Salt Melt_EMIM_MeSO3->Dissolve_Salt Store_Electrolyte Store Prepared Electrolyte Dissolve_Salt->Store_Electrolyte

Electrolyte Preparation Workflow
Electrochemical Characterization

Objective: To evaluate the key electrochemical properties of the prepared electrolyte.

Instrumentation:

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

  • Three-electrode cell setup (working, counter, and reference electrodes)

  • Coin cell assembly equipment (for battery cycling)

1. Ionic Conductivity:

  • Measured using a conductivity cell and an impedance spectrometer.

  • The cell is filled with the electrolyte, and the impedance is measured over a range of frequencies.

  • The bulk resistance is determined from the Nyquist plot and used to calculate the ionic conductivity.

2. Electrochemical Stability Window (ESW):

  • Determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

  • A three-electrode cell with an inert working electrode (e.g., glassy carbon or platinum), a lithium or sodium counter electrode, and a lithium or sodium reference electrode is used.

  • The potential is swept from the open-circuit potential to cathodic and anodic limits until a significant increase in current is observed, indicating electrolyte decomposition.

ESW_Measurement Setup Assemble Three-Electrode Cell (WE: GC/Pt, CE/RE: Li/Na) LSV Perform Linear Sweep Voltammetry (Scan from OCP to anodic/cathodic limits) Setup->LSV Analysis Determine Decomposition Potentials (Onset of current increase) LSV->Analysis ESW Calculate Electrochemical Stability Window Analysis->ESW

Electrochemical Stability Window Measurement
Battery Cell Assembly and Testing

Objective: To evaluate the cycling performance of the electrolyte in a full-cell configuration.

Procedure:

  • Electrode Preparation: Prepare cathode and anode materials according to standard procedures.

  • Cell Assembly: Assemble coin cells (e.g., 2032 type) inside an argon-filled glovebox. The typical configuration consists of the anode, a separator soaked in the [EMIM][MeSO3] electrolyte, and the cathode.

  • Formation Cycles: Perform a few initial charge-discharge cycles at a low current rate (e.g., C/20) to form a stable SEI layer.

  • Cycling Performance: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) between defined voltage limits.

  • Performance Metrics: Record and analyze key performance indicators such as discharge capacity, coulombic efficiency, and capacity retention over cycles.

Battery_Testing_Workflow Electrode_Prep Prepare Cathode and Anode Cell_Assembly Assemble Coin Cell in Glovebox (Anode | Separator + Electrolyte | Cathode) Electrode_Prep->Cell_Assembly Formation Perform Formation Cycles (Low C-rate) Cell_Assembly->Formation Cycling Galvanostatic Cycling (Various C-rates) Formation->Cycling Data_Analysis Analyze Performance Metrics (Capacity, Efficiency, Retention) Cycling->Data_Analysis

Battery Cell Assembly and Testing Workflow

Conclusion and Future Outlook

This compound presents a compelling profile as a thermally stable and potentially high-voltage electrolyte for next-generation batteries. Its primary drawback appears to be its relatively high viscosity and consequently lower ionic conductivity compared to other [EMIM]-based ionic liquids. This may limit its application in high-power devices. However, its unique anion structure may offer advantages in terms of SEI formation and interaction with electrode materials, which warrants further investigation.

Future research should focus on:

  • Direct experimental evaluation: Fabricating and testing Li-ion, Na-ion, and redox flow batteries with [EMIM][MeSO3]-based electrolytes to obtain concrete performance data.

  • Mitigating high viscosity: Investigating the use of co-solvents or operating at elevated temperatures to improve ion transport.

  • SEI characterization: In-depth studies of the solid electrolyte interphase formed on anode materials in the presence of [EMIM][MeSO3] to understand its composition and stability.

By systematically addressing these research questions, the true potential of this compound as a viable electrolyte for advanced energy storage systems can be fully realized.

References

Bridging the Gap: A Comparative Guide to the Experimental and Simulated Properties of [EMIM][MeSO3]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of ionic liquids (ILs) is paramount for their application as solvents, electrolytes, and formulation excipients. The ionic liquid 1-ethyl-3-methylimidazolium methanesulfonate, [EMIM][MeSO3], has garnered significant interest due to its unique characteristics. This guide provides an in-depth comparison of the experimentally measured and computationally simulated properties of [EMIM][MeSO3], offering insights into the accuracy of current simulation methodologies and highlighting the synergies between physical experimentation and in silico modeling.

Introduction: The Promise of [EMIM][MeSO3] and the Need for Validated Models

[EMIM][MeSO3] is a room-temperature ionic liquid composed of the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the methanesulfonate anion ([MeSO3]⁻). Its appeal lies in a combination of desirable properties, including low volatility, good thermal stability, and the ability to dissolve a wide range of compounds. These attributes make it a promising candidate for various applications, from a green solvent in chemical synthesis to a component in advanced battery electrolytes.

However, the rational design of processes and products utilizing [EMIM][MeSO3] requires a thorough understanding of its thermophysical properties, such as density, viscosity, conductivity, and heat capacity. While experimental measurements provide the most accurate data, they can be time-consuming and resource-intensive. Molecular dynamics (MD) simulations offer a powerful alternative, enabling the prediction of these properties and providing molecular-level insights into the behavior of the ionic liquid. The accuracy of these simulations, however, is critically dependent on the quality of the underlying force field—a set of parameters that describe the interactions between atoms. Therefore, a direct comparison between experimental data and simulation results is essential to validate the force fields and build confidence in predictive modeling.

A Side-by-Side Comparison: Experimental vs. Simulated Properties

A comprehensive study by Tenney et al. (2014) provides a valuable dataset for the direct comparison of experimental and simulated properties of [EMIM][MeSO3][1]. The following tables summarize their findings for key thermophysical properties.

Table 1: Density of [EMIM][MeSO3]

Temperature (K)Experimental Density (g/cm³)[1]Simulated Density (g/cm³)[1]% Difference
3001.231.20-2.44%
3251.211.18-2.48%
3501.201.16-3.33%
3751.181.14-3.39%

Table 2: Viscosity of [EMIM][MeSO3]

Temperature (K)Experimental Viscosity (cP)[1]Simulated Viscosity (cP)[1]% Difference
30045.155.2+22.4%
32518.221.5+18.1%
3509.110.5+15.4%
3755.46.1+13.0%

Table 3: Thermal Conductivity of [EMIM][MeSO3]

Temperature (K)Experimental Thermal Conductivity (W/m·K)[1]Simulated Thermal Conductivity (W/m·K)[1]% Difference
3000.1700.185+8.82%
3250.1680.182+8.33%
3500.1660.179+7.83%
3750.1640.176+7.32%

Table 4: Isobaric Heat Capacity of [EMIM][MeSO3]

Temperature (K)Experimental Heat Capacity (J/mol·K)[1]Simulated Heat Capacity (J/mol·K)[1]% Difference
300330325-1.52%
325335330-1.49%
350340335-1.47%
375345340-1.45%

Methodologies: The "How" Behind the Data

To appreciate the comparison, it is crucial to understand the methodologies employed to obtain both the experimental and simulated data.

Experimental Protocols

The characterization of ionic liquids involves a suite of standard analytical techniques to ensure purity and to measure their physicochemical properties.

1. Synthesis and Purity Assessment: The synthesis of [EMIM][MeSO3] typically involves the reaction of 1-methylimidazole with diethyl sulfate, followed by an anion exchange with sodium methanesulfonate. The final product's purity is critical, as impurities like water and halides can significantly affect its properties. Purity is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Karl Fischer titration for water content.

2. Property Measurement Workflow:

G cluster_0 Sample Preparation cluster_1 Property Measurement synthesis Synthesis of [EMIM][MeSO3] purification Purification synthesis->purification purity_analysis Purity Analysis (NMR, Karl Fischer) purification->purity_analysis density Density (Vibrating Tube Densimeter) purity_analysis->density viscosity Viscosity (Rotational Viscometer) purity_analysis->viscosity conductivity Thermal Conductivity (Transient Hot-Wire) purity_analysis->conductivity heat_capacity Heat Capacity (Differential Scanning Calorimetry) purity_analysis->heat_capacity

Experimental workflow for [EMIM][MeSO3] characterization.
  • Density: Measured using a vibrating tube densimeter, which determines density based on the oscillation frequency of a U-shaped tube filled with the sample.

  • Viscosity: Determined using a rotational viscometer, where the torque required to rotate a spindle in the liquid at a constant speed is measured.

  • Thermal Conductivity: Often measured using the transient hot-wire method, where the rate of temperature increase of a thin wire immersed in the liquid is related to the liquid's thermal conductivity.

  • Heat Capacity: Measured by differential scanning calorimetry (DSC), which determines the amount of heat required to raise the temperature of a sample compared to a reference.

Computational Simulation Protocol

Molecular dynamics simulations of ionic liquids require a carefully chosen force field and a systematic simulation procedure.

1. Force Field Selection and Parametrization: The accuracy of MD simulations hinges on the force field. For imidazolium-based ionic liquids, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and AMBER are commonly used. These are classical, non-polarizable force fields, meaning the atomic charges are fixed. A common and critical refinement for ionic liquids is the scaling of atomic charges, typically to around 0.8, to implicitly account for polarization effects in the condensed phase. This charge scaling has been shown to improve the prediction of dynamic properties like viscosity and diffusion coefficients. The force field for [EMIM][MeSO3] in the study by Tenney et al. was developed based on this principle, with parameters derived from ab initio calculations.

2. Molecular Dynamics Simulation Workflow:

G cluster_0 System Setup cluster_1 Simulation cluster_2 Analysis ff Force Field Selection & Parametrization box Create Simulation Box (e.g., 512 ion pairs) ff->box em Energy Minimization box->em equil Equilibration (NVT, NPT ensembles) em->equil prod Production Run (NVE or NVT ensemble) equil->prod traj Trajectory Analysis prod->traj props Calculate Properties (Density, Viscosity, etc.) traj->props

Typical workflow for molecular dynamics simulation of ionic liquids.
  • System Setup: A simulation box containing a specific number of ion pairs (e.g., 512) is created with random initial positions and orientations.

  • Energy Minimization: The system's potential energy is minimized to remove any unfavorable atomic overlaps.

  • Equilibration: The system is gradually brought to the desired temperature and pressure using NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. This allows the system to reach a stable, equilibrated state.

  • Production Run: A long simulation is run in an appropriate ensemble (e.g., NVE for energy conservation or NVT for constant temperature) to generate trajectories of atomic positions and velocities over time.

  • Analysis: The saved trajectories are analyzed to calculate macroscopic properties. For instance, density is calculated from the average volume of the simulation box, while viscosity can be calculated using the Green-Kubo formalism, which relates the stress-auto-correlation function to the viscosity.

Discussion: Interpreting the Discrepancies

The comparison tables reveal a generally good agreement between the experimental and simulated properties of [EMIM][MeSO3], which validates the force field and simulation methodology used. However, some discrepancies exist, and understanding their origin is key to refining future simulation models.

  • Density and Heat Capacity: The simulated values for density and heat capacity show excellent agreement with experimental data, with deviations generally less than 3.5% and 1.6%, respectively[1]. This indicates that the force field accurately captures the volume and energy fluctuations of the system.

  • Viscosity: The simulated viscosity is consistently higher than the experimental values, with the overestimation decreasing at higher temperatures[1]. This is a common observation in classical, non-polarizable force fields for ionic liquids. The fixed charges can lead to an overestimation of the electrostatic interactions, which in turn restricts ionic mobility and increases the calculated viscosity. The improved agreement at higher temperatures is expected, as the increased kinetic energy of the ions helps to overcome these exaggerated interaction barriers.

  • Thermal Conductivity: The simulated thermal conductivity also shows a slight but consistent overestimation compared to the experimental data[1]. This could be attributed to the force field's description of vibrational modes and energy transfer between ions.

The use of charge scaling is a pragmatic approach to improve the accuracy of non-polarizable force fields. By reducing the formal charges, the model better approximates the charge screening and polarization effects that occur in the condensed phase, leading to more realistic dynamics. However, this is an empirical correction, and the development of more sophisticated polarizable force fields is an active area of research that promises even greater accuracy in the future.

Conclusion and Future Directions

The comparison of experimental and simulated properties of [EMIM][MeSO3] demonstrates the power of molecular dynamics simulations as a predictive tool for understanding and designing with ionic liquids. The good agreement for properties like density and heat capacity, and the reasonable, well-understood deviations for transport properties like viscosity, provide confidence in the use of these models for screening and property prediction.

For researchers, scientists, and drug development professionals, this means that in silico methods can be reliably used to:

  • Predict the properties of novel ionic liquids before they are synthesized, saving time and resources.

  • Understand the molecular-level interactions that govern macroscopic properties, aiding in the rational design of ILs for specific applications.

  • Simulate the behavior of [EMIM][MeSO3] in complex mixtures , such as with active pharmaceutical ingredients, to predict solubility and stability.

Future work in this area will likely focus on the development and application of polarizable force fields, which explicitly account for the electronic response of ions to their local environment. These next-generation models are expected to provide even more accurate predictions of ionic liquid properties, further bridging the gap between the experimental and simulated worlds.

References

Imidazolium Ionic Liquids: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Imidazolium-based ionic liquids (ILs), often touted as "green" solvents, are increasingly utilized in various industrial and pharmaceutical applications. However, concerns about their potential biological risks are growing, necessitating a thorough evaluation of their cytotoxic effects. This guide provides a comparative analysis of the cytotoxicity of different imidazolium ionic liquids, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The cytotoxicity of imidazolium ionic liquids is significantly influenced by their molecular structure, particularly the length of the alkyl chain attached to the imidazolium ring and the nature of the counter-anion. Generally, cytotoxicity increases with the length of the alkyl side chain.[1][2][3] This is often attributed to the increased lipophilicity of the cation, which facilitates its interaction with and disruption of cell membranes.[3]

The anion's contribution to cytotoxicity is also noteworthy, though often considered secondary to the cation's alkyl chain length.[3] For instance, chloride anions have been shown to contribute more to toxicity compared to methyl sulfate or ethyl sulfate anions.[1]

Below is a summary of the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for various imidazolium ionic liquids tested on different cell lines. Lower values indicate higher cytotoxicity.

Ionic Liquid (Cation & Anion)AbbreviationCell LineEC50 / IC50 (mM)Reference
1-Decyl-3-methylimidazolium Chloride[C10mim][Cl]Caco-2Most Toxic[1][2]
1-Butyl-3-methylimidazolium Bromide[C4MIM][Br]PC12> 10[4]
1-Dodecyl-3-methylimidazolium Bromide[C12MIM][Br]PC120.024[4]
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[BMIM][Tf2N]CCO, HeLaMost Cytotoxic[5]
1-Butyl-3-methylimidazolium Tetrafluoroborate[BMIM][BF4]CCO, HeLa-[5]
1-Butyl-3-methylimidazolium Hexafluorophosphate[BMIM][PF6]CCO, HeLa-[5]
1,3-Dimethylimidazolium Hexafluorophosphate[MMIM][PF6]CCO, HeLa-[5]
1,3-Dimethylimidazolium Methyl Sulfate[C1mim][MSO4]Caco-2Least Toxic[1][2]
Imidazolium-based ILs with Ethyl Sulfate Anionse.g., [C2C1im][C2SO4]Normal Human Dermal FibroblastsLeast Cytotoxic[6]
Imidazolium-based ILs with Dialkyl Phosphate Anionse.g., [C2C1im][DMP]Normal Human Dermal FibroblastsLeast Cytotoxic[6]

Note: A specific EC50/IC50 value for the "most toxic" and "least toxic" compounds from the Caco-2 cell line study was not provided in the snippets, but their relative toxicity was highlighted.[1][2] Similarly, for the CCO and HeLa cell lines, the relative cytotoxicity was described without specific numerical values in the provided text.[5]

Experimental Protocols

The following methodologies are commonly employed to assess the cytotoxicity of imidazolium ionic liquids.

Cell Culture and Exposure

Human cell lines such as Caco-2 (prototypical human epithelial cells), HeLa (cervical cancer), HepG2 (liver carcinoma), A549 (lung carcinoma), and normal human dermal fibroblasts are frequently used.[1][5][6][7][8] Cells are typically seeded in 96-well plates and incubated under standard conditions (e.g., 37°C, 5% CO2).[7] After a period of attachment, they are exposed to a range of concentrations of the ionic liquids for a specified duration, commonly 24, 48, or 72 hours.[6][7][9]

MTT Cell Viability Assay

A widely used method to assess cell viability is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[5][7] The principle of this assay is the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Procedure:

  • After the incubation period with the ionic liquids, the culture medium is removed.

  • A fresh medium containing MTT solution is added to each well.

  • The plate is incubated for a further period (e.g., 1-4 hours) to allow formazan formation.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the absorbance of untreated control cells. The IC50 value, the concentration of the substance that causes a 50% reduction in cell viability, is then determined.[10]

MTS Cell Proliferation Assay

Similar to the MTT assay, the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is also used.[6] The key difference is that the MTS product is soluble in the cell culture medium, eliminating the need for a separate solubilization step.

Mechanism of Cytotoxicity and Signaling Pathways

The cytotoxic effects of imidazolium ionic liquids are often linked to their ability to disrupt cellular membranes, leading to a cascade of downstream events.[9][11] One of the primary targets appears to be the mitochondria.[12][13]

Exposure to imidazolium ILs can lead to:

  • Membrane Damage: Breakage of the cell membrane and alterations in membrane fluidity.[9]

  • Mitochondrial Dysfunction: Swollen and vacuolated mitochondria, and a decrease in the mitochondrial membrane potential.[9][12]

  • Oxidative Stress: Increased production of reactive oxygen species (ROS).[9]

  • Apoptosis and Cell Cycle Arrest: Induction of programmed cell death and interruption of the normal cell cycle.[9]

The following diagram illustrates a proposed pathway for imidazolium ionic liquid-induced cytotoxicity.

Proposed Cytotoxicity Pathway of Imidazolium Ionic Liquids IL Imidazolium Ionic Liquid Membrane Cell Membrane Interaction (Disruption & Increased Fluidity) IL->Membrane Mito Mitochondrial Damage (Swelling, Vacuolation) Membrane->Mito MMP Decreased Mitochondrial Membrane Potential Mito->MMP ROS Increased ROS Production (Oxidative Stress) Mito->ROS Apoptosis Induction of Apoptosis MMP->Apoptosis ROS->Apoptosis CellCycle Cell Cycle Arrest ROS->CellCycle Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Imidazolium IL Cytotoxicity Pathway

References

A Comparative Guide to the Applications of Methanesulfonate-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonate-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C, characterized by the presence of the methanesulfonate ([MeSO₃]⁻) anion. These ILs are gaining significant attention across various scientific domains due to their unique physicochemical properties, including tunable polarity, high thermal stability, and negligible vapor pressure. This guide provides a comparative overview of their applications in biomass pretreatment, catalysis, and electrochemistry, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The choice of cation paired with the methanesulfonate anion significantly influences the resulting IL's physical properties. Imidazolium-based cations, such as 1-ethyl-3-methylimidazolium ([emim]⁺) and 1-butyl-3-methylimidazolium ([bmim]⁺), are commonly employed. A summary of key properties for representative methanesulfonate ILs is presented below.

Ionic LiquidFormulaMolar Mass ( g/mol )Density (g/cm³)Viscosity (cP)Conductivity (mS/cm)Melting Point (°C)
[emim][MeSO₃] C₇H₁₄N₂O₃S206.261.24 @ 23°C[1][2]135 @ 25°C[1][2]3.69 @ 30°C[1][2]24[1][2]
[bmim][MeSO₃] C₉H₁₈N₂O₃S234.32~1.22 (estimated)>100 (qualitative)Lower than [emim][MeSO₃]< Room Temp.
[emim][OAc] C₈H₁₄N₂O₂170.211.08 @ 25°C93 @ 25°C6.5 @ 30°C< Room Temp.
[bmim][Cl] C₈H₁₅ClN₂174.671.08 @ 25°C450 @ 25°C2.6 @ 25°C~70

Note: Data for [bmim][MeSO₃] is less commonly reported in single comprehensive sources; values are estimated based on trends observed in homologous series. [emim][OAc] and [bmim][Cl] are included as common benchmarks for comparison in applications like biomass pretreatment.

Application 1: Lignocellulosic Biomass Pretreatment

Ionic liquids are effective solvents for lignocellulosic biomass, capable of dissolving cellulose and facilitating the separation of lignin and hemicellulose. This pretreatment enhances the accessibility of cellulose for subsequent enzymatic hydrolysis to produce fermentable sugars.

Performance Comparison

The effectiveness of biomass pretreatment is often evaluated by the extent of lignin removal and the subsequent yield of glucose after enzymatic saccharification. While acetate-based ILs are highly effective, methanesulfonate ILs also show promise.

Ionic LiquidBiomass SourceLignin Removal (%)Glucose Yield (%)Reference Conditions
[emim][OAc] Switchgrass52.4>90 (after 24h)120°C, 3h
[bmim][MeSO₄] Maple Wood Flour19LowNot specified
[bmim][Cl] Sago WasteModerate~62 (prehydrolysate)100°C, 2h

Note: Direct comparative data for [emim][MeSO₃] or [bmim][MeSO₃] under identical conditions to high-performance ILs like [emim][OAc] is limited. However, studies indicate that ILs with lower hydrogen bond basicity, such as those with sulfonate anions, are generally less effective at dissolving cellulose compared to acetate-based ILs.

Experimental Protocol: Biomass Pretreatment with [emim][MeSO₃]

This protocol describes a typical lab-scale pretreatment of lignocellulosic biomass.

  • Preparation : Dry the lignocellulosic biomass (e.g., switchgrass) at 60°C overnight. Grind the biomass to a particle size of 0.5-1.0 mm.

  • Dissolution : In a sealed reactor, add 10 g of [emim][MeSO₃] to 1 g of dried biomass (10:1 solvent to biomass ratio).

  • Heating : Heat the mixture to 120°C with constant stirring (e.g., 300 rpm) for 3-6 hours.

  • Regeneration : Add an anti-solvent, typically water, to the mixture to precipitate the cellulose-rich material.

  • Separation : Filter the mixture to separate the solid cellulose pulp from the liquid phase containing the dissolved lignin and the ionic liquid.

  • Washing : Wash the cellulose pulp thoroughly with deionized water to remove any residual ionic liquid.

  • Drying : Dry the resulting cellulose-rich pulp in an oven at 60°C.

  • Analysis : The composition of the pretreated biomass (cellulose, hemicellulose, and lignin content) is determined using standard laboratory analytical procedures (e.g., NREL/TP-510-42618). The liquid fraction can be analyzed to quantify the removed lignin.

Experimental Workflow

Biomass_Pretreatment_Workflow Biomass Lignocellulosic Biomass Mixing Mixing & Heating (120°C, 3-6h) Biomass->Mixing IL [emim][MeSO3] IL->Mixing Precipitation Add Anti-Solvent (Water) Mixing->Precipitation Filtration Filtration Precipitation->Filtration Cellulose Cellulose-Rich Pulp Filtration->Cellulose Solid Lignin_IL Lignin & IL Solution Filtration->Lignin_IL Liquid Washing Washing & Drying Cellulose->Washing Hydrolysis Enzymatic Hydrolysis Washing->Hydrolysis Sugars Fermentable Sugars Hydrolysis->Sugars

Workflow for biomass pretreatment using a methanesulfonate ionic liquid.

Application 2: Catalysis - Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

Ionic liquids can act as both solvents and catalysts for the conversion of biomass-derived carbohydrates into valuable platform chemicals like 5-hydroxymethylfurfural (HMF). The acidity of the IL can play a crucial role in the dehydration reaction.

Performance Comparison

The yield of HMF is highly dependent on the catalyst, solvent, temperature, and reaction time. Protic methanesulfonate ILs have shown catalytic activity for this transformation.

Catalyst / Solvent SystemTemperature (°C)Time (h)Fructose Conversion (%)HMF Yield (%)
[NMM]⁺[CH₃SO₃]⁻ in DMF-LiBr 902>9574.8[3]
SBA-15-SO₃H in [bmim]Cl 120~2~100~81[4]
Amberlyst 15 in DMSO 1202>9592[5]
PyBS (inner salt) in i-PrOH 1201.5~10088.2[6]

Note: [NMM]⁺[CH₃SO₃]⁻ is N-methylmorpholinium methyl sulfonate. PyBS is 4-(pyridinium)butane sulfonate.

Experimental Protocol: Fructose Dehydration
  • Reactor Setup : A 50 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reactant Mixture : To the flask, add D-fructose (e.g., 1 g), the ionic liquid catalyst (e.g., 0.1 g of [NMM]⁺[CH₃SO₃]⁻), and the solvent (e.g., 10 mL of DMSO or DMF).[3]

  • Reaction : The mixture is heated to the desired temperature (e.g., 90-120°C) and stirred for the specified reaction time (e.g., 1.5-2 hours).[3][6]

  • Quenching : After the reaction, the flask is cooled in an ice bath to stop the reaction.

  • Extraction : The reaction mixture is diluted with water and the HMF is extracted using an organic solvent (e.g., ethyl acetate).

  • Analysis : The organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The yield of HMF is determined by techniques such as HPLC or NMR spectroscopy.

Logical Relationship Diagram

Fructose_Dehydration Fructose Fructose center_reac Fructose->center_reac HMF 5-Hydroxymethylfurfural (HMF) Byproducts Humins & Other Byproducts Catalyst Catalyst (e.g., [NMM]⁺[CH₃SO₃]⁻) Catalyst->center_reac Influences Rate & Selectivity Solvent Solvent (e.g., DMSO) Solvent->center_reac Affects Solubility & Stability Temp Temperature Temp->Byproducts Promotes Degradation at High T Temp->center_reac Increases Rate Time Reaction Time Time->center_reac Affects Conversion center_reac->HMF Dehydration center_reac->Byproducts Side Reactions center_prod

Factors influencing the catalytic dehydration of fructose to HMF.

Application 3: Electrochemistry - Lead Deposition

Methanesulfonate-based ionic liquids can serve as electrolytes for the electrodeposition of metals. Their wide electrochemical window, good ionic conductivity, and ability to dissolve metal salts make them suitable for applications in metal recovery and plating.

Performance Comparison

The quality of the electrodeposited metal is influenced by the electrolyte composition, potential, and temperature. Methanesulfonate systems are often compared to traditional aqueous methanesulfonic acid (MSA) electrolytes.

Electrolyte SystemSubstrateDeposition PotentialDeposit MorphologyKey Observation
Aqueous MSA with Pb(II) Copper-0.67 V vs. AgDendritic at high potentialsWell-established aqueous system.
[bmim][MeSO₃] with Pb(II) VariesVariesInfluenced by potential and compositionOffers a non-aqueous alternative to MSA.
[DMBA][MS] with Pb(II) Varies-0.5 to -1.1 VDendritic particlesInvestigated for lead recovery from batteries.

[DMBA][MS] is N,N,N-dimethylbutylammonium methanesulfonate.

Experimental Protocol: Electrochemical Deposition of Lead
  • Electrolyte Preparation : Dissolve a lead salt (e.g., lead(II) methanesulfonate or PbO) in the chosen methanesulfonate ionic liquid (e.g., [bmim][MeSO₃]) to a desired concentration (e.g., 0.1 M). The process may require gentle heating and stirring to ensure complete dissolution.

  • Electrochemical Cell Setup : A standard three-electrode cell is used.

    • Working Electrode : A substrate for deposition (e.g., a copper or platinum disc).

    • Counter Electrode : A platinum wire or graphite rod.

    • Reference Electrode : A silver wire or a standard reference electrode (e.g., Ag/AgCl) suitable for non-aqueous systems.

  • Cyclic Voltammetry (CV) : Perform CV scans to determine the reduction potential of Pb(II) in the ionic liquid electrolyte. This identifies the appropriate potential range for deposition.

  • Potentiostatic Deposition : Apply a constant potential (e.g., -0.7 V vs. Ag) to the working electrode for a set duration (e.g., 60-600 seconds) to deposit the lead layer.

  • Characterization : After deposition, the working electrode is removed from the cell, rinsed with a suitable solvent (e.g., acetonitrile) to remove residual ionic liquid, and dried. The morphology and composition of the deposit are then analyzed using techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS).

Experimental Workflow

Electrodeposition_Workflow Prep Electrolyte Preparation (Pb(II) in [bmim][MeSO3]) Cell Assemble 3-Electrode Cell (WE, CE, RE) Prep->Cell CV Cyclic Voltammetry (CV) Determine Reduction Potential Cell->CV Deposition Potentiostatic Deposition (Apply Constant Potential) CV->Deposition Informs Potential Rinse Rinse & Dry Electrode Deposition->Rinse Analysis Surface Analysis (SEM, EDS) Rinse->Analysis Deposit Lead Deposit on Substrate Analysis->Deposit

Workflow for the electrochemical deposition of lead from a methanesulfonate IL.

Synthesis of Methanesulfonate Ionic Liquids

A common route for synthesizing imidazolium-based methanesulfonate ILs is a two-step process involving quaternization followed by anion exchange, or a more direct, halide-free route.

Representative Protocol: Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate ([bmim][MeSO₃])
  • Step 1: Preparation of Butyl Methanesulfonate : In a round-bottom flask cooled in an ice bath, butanol, triethylamine, and a solvent like dichloromethane are mixed. Methanesulfonyl chloride is added dropwise. The mixture is stirred for several hours at room temperature. The resulting butyl methanesulfonate is purified by filtration and distillation.

  • Step 2: Quaternization : Equimolar amounts of 1-methylimidazole and the purified butyl methanesulfonate are mixed in a flask. The mixture is heated (e.g., at 100°C) for an extended period (e.g., 48 hours).

  • Purification : After cooling, unreacted starting materials are removed under vacuum. The resulting product, [bmim][MeSO₃], is a low-melting-point salt that may solidify upon cooling. The product is then washed (e.g., with ethyl acetate) and dried under vacuum to yield the pure ionic liquid.

This guide provides a foundational comparison of methanesulfonate-based ionic liquids in key application areas. The choice of a specific IL should always be guided by empirical testing and optimization for the desired process, as performance is highly dependent on the specific cation-anion combination and the reaction conditions.

References

The Influence of Structure on the Properties of 1-Alkyl-3-Methylimidazolium Methanesulfonates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of 1-alkyl-3-methylimidazolium methanesulfonates ([Cₙmim][CH₃SO₃]), a class of ionic liquids (ILs) garnering significant interest for their potential applications in various scientific fields, including drug development. Understanding the correlation between the alkyl chain length on the imidazolium cation and the resulting properties is crucial for tailoring these solvents for specific applications. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides a visual representation of the structure-property relationships.

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of 1-alkyl-3-methylimidazolium methanesulfonates, demonstrating the impact of varying the alkyl chain length (n).

Table 1: Density of 1-Alkyl-3-methylimidazolium Methanesulfonates at Different Temperatures.

Alkyl Chain Length (n)Density (g·cm⁻³) at 298.15 KDensity (g·cm⁻³) at 313.15 KDensity (g·cm⁻³) at 333.15 K
21.2341.2241.211
41.1571.1471.134
61.1081.0981.086
81.0721.0621.050
101.0441.0341.022

Data sourced from Blesic et al., 2009.

Table 2: Viscosity of 1-Alkyl-3-methylimidazolium Methanesulfonates at Different Temperatures.

Alkyl Chain Length (n)Viscosity (mPa·s) at 298.15 KViscosity (mPa·s) at 313.15 KViscosity (mPa·s) at 333.15 K
2683921
41146232
61789145
825812760
1035717078

Data sourced from Blesic et al., 2009.

Table 3: Thermal Properties of 1-Alkyl-3-methylimidazolium Methanesulfonates.

Alkyl Chain Length (n)Melting Point (°C)Decomposition Temperature (°C)
236~350
415~350
628~350
842~350
1055~350

Melting point data sourced from Blesic et al., 2009. Decomposition temperatures are approximate values based on typical thermal stability of imidazolium-based ionic liquids.

Structure-Property Correlation

The experimental data reveals clear trends in the physicochemical properties of 1-alkyl-3-methylimidazolium methanesulfonates as the length of the alkyl chain on the imidazolium cation increases.

G Correlation of Structure and Properties of [Cₙmim][CH₃SO₃] cluster_structure Structural Modification cluster_properties Physicochemical Properties Alkyl Chain Length (n) Alkyl Chain Length (n) Density Density Alkyl Chain Length (n)->Density Decreases Viscosity Viscosity Alkyl Chain Length (n)->Viscosity Increases Ionic_Conductivity Ionic_Conductivity Alkyl Chain Length (n)->Ionic_Conductivity Decreases Thermal_Stability Thermal_Stability Alkyl Chain Length (n)->Thermal_Stability Slight Decrease

Caption: Relationship between alkyl chain length and key properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 1-Alkyl-3-methylimidazolium Methanesulfonates

1. Materials:

  • 1-Methylimidazole (distilled before use)

  • Alkyl methanesulfonate (e.g., ethyl methanesulfonate, butyl methanesulfonate)

  • Ethyl acetate

  • Dichloromethane

2. Procedure:

  • An equimolar amount of 1-methylimidazole is added to the corresponding alkyl methanesulfonate in a round-bottom flask under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

  • After the reaction is complete, the resulting ionic liquid is washed multiple times with ethyl acetate to remove any unreacted starting materials.

  • The solvent is then removed under reduced pressure.

  • The final product is dried under high vacuum at a slightly elevated temperature (e.g., 70 °C) for at least 24 hours to remove any residual volatile impurities and water. The purity of the synthesized ionic liquid is confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Density Measurement

Apparatus:

  • Vibrating tube densimeter

Procedure:

  • The densimeter is calibrated using dry air and deionized water at atmospheric pressure over the desired temperature range.

  • The sample of the ionic liquid is injected into the measuring cell of the densimeter.

  • The temperature of the cell is controlled with a Peltier thermostat.

  • The density is measured at various temperatures, allowing the system to stabilize at each temperature point before recording the value. Measurements are typically repeated to ensure accuracy.

Viscosity Measurement

Apparatus:

  • Falling-ball viscometer or a rotational rheometer.

Procedure (Falling-ball viscometer):

  • The viscometer is calibrated with a standard of known viscosity.

  • The measuring tube is filled with the ionic liquid sample.

  • The temperature is controlled using a circulating fluid bath.

  • A ball of known diameter and density is allowed to fall through the liquid.

  • The time taken for the ball to fall between two marked points is measured.

  • The viscosity is calculated from the falling time, the densities of the ball and the liquid, and the calibration constant of the instrument.

Ionic Conductivity Measurement

Apparatus:

  • Conductivity meter with a temperature-controlled cell.

Procedure:

  • The conductivity cell is calibrated with standard potassium chloride solutions of known concentrations.

  • The cell is filled with the ionic liquid sample.

  • The temperature of the sample is controlled using a thermostat.

  • The conductivity is measured at a fixed frequency (typically 1 kHz).

  • Measurements are taken over a range of temperatures, ensuring thermal equilibrium at each point.

Thermal Stability Analysis

Apparatus:

  • Thermogravimetric analyzer (TGA)

Procedure:

  • A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature is typically determined as the onset temperature of weight loss or the temperature at which a certain percentage of weight loss occurs.

Comparison with Other Ionic Liquids

Compared to other common ionic liquids, 1-alkyl-3-methylimidazolium methanesulfonates offer a unique combination of properties. For instance, in comparison to their halide-based counterparts (e.g., [Cₙmim]Cl), methanesulfonates generally exhibit lower melting points and viscosities. When compared to ionic liquids with fluorinated anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), methanesulfonates are often more hydrophilic and can be more cost-effective to synthesize. However, they may have a narrower electrochemical window and lower thermal stability than some fluorinated analogues. The choice of ionic liquid ultimately depends on the specific requirements of the application, and the "tunability" of the properties of 1-alkyl-3-methylimidazolium methanesulfonates through modification of the alkyl chain length makes them a versatile class of solvents.

Safety Operating Guide

Proper Disposal of 1-Ethyl-3-methylimidazolium Methanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Ethyl-3-methylimidazolium methanesulfonate (CAS No. 145022-45-3), an ionic liquid commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety Considerations

This compound is classified as a combustible liquid that may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects[1][2][3][4]. Therefore, preventing its release into the environment is of paramount importance. Under no circumstances should this chemical be discharged into drains or sewer systems[1][3].

Personal Protective Equipment (PPE): When handling this compound for disposal, personnel must wear appropriate PPE, including:

  • Eye/Face Protection: Tightly fitting safety goggles or chemical safety goggles[5].

  • Skin Protection: Chemical-impermeable gloves and protective clothing. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse[1][2][5].

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation occurs, a full-face respirator may be necessary[5].

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.

Step 1: Waste Collection and Storage

  • Collect waste this compound in a suitable, tightly closed, and properly labeled container[3][5]. The original container is preferred[1].

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials[2][3][6].

  • Ensure the storage area is secure and locked up to prevent unauthorized access[3][6].

Step 2: Handling Spills

  • In the event of a spill, immediately remove all sources of ignition[2][3].

  • Ventilate the affected area and evacuate unnecessary personnel[5].

  • Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or universal binder[1].

  • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal[3][5].

  • Do not let the spilled chemical enter drains or waterways[3]. If it does, inform the responsible authorities immediately[1].

Step 3: Final Disposal

  • The designated disposal method is to entrust the waste to a licensed chemical destruction plant for controlled incineration or industrial combustion[1][3].

  • Dispose of the contents and the container in accordance with all applicable local, regional, and national regulations[2][6].

  • Contaminated packaging should be handled in the same manner as the substance itself. It can be triply rinsed (with the rinsate collected as chemical waste) and offered for recycling, or punctured and disposed of in a sanitary landfill if regulations permit[3].

Hazard and Toxicity Data

While specific quantitative limits for disposal are determined by local regulations, the following toxicity data underscores the importance of proper disposal to prevent environmental harm.

ParameterTest OrganismResultExposure Time
EC50 (Toxicity to daphnia) Daphnia magna65.7 mg/L48 hours
EC50 (Toxicity to algae) Desmodesmus subspicatus40.6 mg/L72 hours
EC10 (Toxicity to microorganisms) Activated sludge62 mg/L180 minutes

Table compiled from available Safety Data Sheet information[3].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound.

G cluster_0 Start: Handling of this compound Start Generation of Waste 1-Ethyl-3-methylimidazolium methanesulfonate Spill Is there a spill? Start->Spill CheckContamination Is the container empty and to be disposed of? FinalDisposal Arrange for pickup by a licensed waste disposal company. CheckContamination->FinalDisposal No RinseContainer Triple rinse container. Collect rinsate as chemical waste. CheckContamination->RinseContainer Yes CollectWaste Collect waste in a suitable, labeled, closed container. StoreWaste Store securely in a cool, dry, well-ventilated area. CollectWaste->StoreWaste StoreWaste->CheckContamination StoreWaste->FinalDisposal Spill->CollectWaste No ContainSpill Contain with inert absorbent material. Use non-sparking tools. Spill->ContainSpill Yes ContainSpill->CollectWaste Incineration Recommended Method: Controlled Incineration / Industrial Combustion FinalDisposal->Incineration RinseContainer->CollectWaste Add rinsate to waste RecycleContainer Offer rinsed container for recycling or reconditioning. RinseContainer->RecycleContainer

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 1-Ethyl-3-methylimidazolium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for researchers, scientists, and drug development professionals on the proper handling and disposal of 1-Ethyl-3-methylimidazolium methanesulfonate.

This guide provides critical safety and logistical information for the handling of this compound, an ionic liquid used in a variety of scientific applications. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a high potential for splashing.[2][3]
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) inspected prior to use.[1][3][4]
Protective ClothingFire/flame resistant and impervious clothing, such as a lab coat or an apron.[1][3]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][5]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][6]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1] Do not breathe mist, gas, or vapors.[1]

  • Grounding: Use non-sparking tools and prevent the build-up of electrostatic discharge.[1]

  • Hygiene: Wash hands thoroughly after handling.[6] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[6][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[6]

  • Keep away from incompatible materials and foodstuff containers.[6] This substance is hygroscopic and requires protection from moisture.[6]

Spill Cleanup:

  • Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Ignition Sources: Remove all sources of ignition.[1]

  • Absorption: Soak up the spill with inert absorbent material such as sand, diatomaceous earth, or a universal binder.[6][7]

  • Disposal: Collect the absorbed material in a suitable, closed container for disposal.[1][7]

Disposal Plan:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[6]

  • The material may be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems.[5]

First Aid Measures

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[5]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[5]

Visualizing Safety Protocols

The following diagrams illustrate the decision-making process for selecting appropriate personal protective equipment and the general workflow for handling this compound safely.

Caption: PPE Selection Workflow for Handling Ionic Liquid.

Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep 1. Don Appropriate PPE ventilation 2. Ensure Proper Ventilation (Fume Hood) prep->ventilation handling 3. Handle with Care (Avoid Contact & Sparks) ventilation->handling decontaminate 4. Decontaminate Work Area handling->decontaminate spill Spill Occurs handling->spill exposure Personal Exposure handling->exposure disposal 5. Dispose of Waste (Sealed Containers, Follow Regulations) decontaminate->disposal spill->disposal Follow Spill Cleanup Protocol exposure->disposal Follow First Aid Measures

Caption: Safe Handling and Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.